molecular formula C7H3Cl2IO2 B3266559 2,5-Dichloro-3-iodobenzoic acid CAS No. 42860-07-1

2,5-Dichloro-3-iodobenzoic acid

Cat. No.: B3266559
CAS No.: 42860-07-1
M. Wt: 316.9 g/mol
InChI Key: XCQUUGTVVMRAFS-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2IO2 and its molecular weight is 316.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUUGTVVMRAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304900
Record name 2,5-Dichloro-3-iodobenzoic acid
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Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-07-1
Record name 2,5-Dichloro-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodology: 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties and Synthesis of 2,5-Dichloro-3-iodobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 42860-07-1) is a highly specialized halogenated benzoic acid derivative. Structurally characterized by a sterically crowded aromatic ring with three halogen substituents, it serves as a critical scaffold in the synthesis of agrochemicals (specifically auxin transport inhibitors) and pharmaceutical intermediates. Its unique substitution pattern—featuring a labile iodine atom at the meta position relative to the carboxyl group, flanked by chlorine atoms—makes it an ideal candidate for regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where orthogonal reactivity is required.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the Sandmeyer route, and handling standards for laboratory and pilot-scale applications.

Chemical Identity & Structural Analysis

The compound is a trisubstituted benzene derivative. The steric bulk of the iodine atom at position 3, combined with the ortho-chlorine at position 2, creates significant torsional strain, forcing the carboxyl group out of planarity with the aromatic ring. This conformation influences both its solubility profile and its reactivity in metal-catalyzed couplings.

Attribute Detail
IUPAC Name This compound
CAS Number 42860-07-1
Molecular Formula C₇H₃Cl₂IO₂
Molecular Weight 316.91 g/mol
SMILES OC(=O)C1=C(Cl)C(I)=CC(Cl)=C1
InChI Key Predicted based on structure
Structural Features C-I Bond : Weak, reactive handle for Pd-catalyzed coupling.C-Cl Bonds : Strong, generally inert under standard coupling conditions.-COOH : Acidic handle for salt formation/solubilization.

Physicochemical Properties

Note: Due to the specialized nature of this isomer, certain values are derived from validated Structure-Activity Relationship (SAR) models and chemically equivalent analogs (e.g., Chloramben, TIBA).

Solid-State & Thermal Properties
  • Appearance: Off-white to pale yellow crystalline powder. The yellow tint often intensifies upon storage due to trace iodine liberation if not stabilized.

  • Melting Point: 175–185 °C (Predicted) .

    • Context: The parent 2,5-dichlorobenzoic acid melts at ~154 °C. The addition of the heavy iodine atom typically elevates the melting point via increased London dispersion forces, though steric disruption of crystal packing may moderate this increase compared to para-isomers.

  • Decomposition: May decarboxylate at temperatures >210 °C or under prolonged reflux in high-boiling solvents (e.g., DMSO).

Solution Chemistry
  • Solubility Profile:

    • Water: Insoluble (< 0.1 g/L) at acidic/neutral pH due to the lipophilic halogen array.

    • Aqueous Base (pH > 6): Soluble. Forms the carboxylate salt (e.g., sodium 2,5-dichloro-3-iodobenzoate).

    • Organic Solvents: Highly soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Moderately soluble in Dichloromethane.

  • Acidity (pKa): ~2.4 – 2.6 (Predicted) .

    • Mechanism:[1][2][3] The benzoic acid pKa (4.2) is significantly lowered by the electron-withdrawing inductive effect (-I) of the ortho-chlorine and meta-iodine/chlorine atoms. The ortho-substituent also exerts a steric effect that can enhance acidity by twisting the carboxyl group, reducing conjugation with the ring.

  • Lipophilicity (LogP): ~3.8 – 4.2 .

    • Implication: High membrane permeability but poor aqueous solubility. Requires formulation (e.g., salt form) for biological assays.

Synthesis Methodology: The Sandmeyer Route

The most robust route to this compound is the Sandmeyer Reaction utilizing the commercially available herbicide intermediate 3-amino-2,5-dichlorobenzoic acid (Chloramben) . Direct iodination of 2,5-dichlorobenzoic acid is not recommended due to poor regioselectivity (competing iodination at position 6).

Reaction Scheme
  • Precursor: 3-Amino-2,5-dichlorobenzoic acid.[2][4][5][6][7]

  • Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (

    
    ) in strong acid (
    
    
    
    or
    
    
    ).
  • Substitution: Displacement of the diazonium group (

    
    ) by Iodide (
    
    
    
    ) using Potassium Iodide (
    
    
    ).
Step-by-Step Protocol

Reagents:

  • 3-Amino-2,5-dichlorobenzoic acid (1.0 eq)[4]

  • Sodium Nitrite (1.1 eq)

  • Potassium Iodide (1.5 eq)

  • Sulfuric Acid (2.5 M aqueous solution) or HCl (conc.)

  • Urea (trace, to quench excess nitrite)

Procedure:

  • Diazotization (0–5 °C):

    • Suspend 3-amino-2,5-dichlorobenzoic acid in dilute sulfuric acid. Cool the suspension to 0–5 °C in an ice bath.

    • Add an aqueous solution of Sodium Nitrite dropwise, maintaining the temperature below 5 °C to prevent diazonium decomposition.

    • Checkpoint: The suspension should clarify as the soluble diazonium salt forms. Stir for 30 mins.

    • Optional: Add a small amount of urea to destroy excess nitrous acid (indicated by starch-iodide paper).

  • Iodination (Sandmeyer Step):

    • Dissolve Potassium Iodide (KI) in a minimal amount of water.

    • Add the cold diazonium solution slowly to the KI solution (or vice versa) with vigorous stirring.

    • Observation: Nitrogen gas (

      
      ) will evolve rapidly, and a dark precipitate (crude product + iodine) will form.
      
    • Allow the mixture to warm to room temperature, then heat to 60 °C for 30 minutes to ensure completion.

  • Work-up & Purification:

    • Bisulfite Wash: Treat the reaction mixture with saturated Sodium Bisulfite (

      
      ) solution to reduce excess free iodine (purple/brown color should fade to yellow/white).
      
    • Filtration: Filter the crude solid.[3][8]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Acetonitrile.

    • Yield: Typical yields range from 65% to 80%.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Amino-2,5-dichlorobenzoic acid (Chloramben) Acid Suspend in H2SO4 / HCl Cool to 0-5°C Start->Acid Diaz Add NaNO2 (aq) dropwise (Formation of Diazonium Salt) Acid->Diaz Diazotization Iodine Add Potassium Iodide (KI) (Evolution of N2 gas) Diaz->Iodine Sandmeyer Reaction Quench Add NaHSO3 (Remove excess Iodine) Iodine->Quench Work-up Filter Filter & Recrystallize (EtOH/Water) Quench->Filter Product Final Product: This compound Filter->Product

Figure 1: Step-by-step synthetic workflow for the conversion of Chloramben to this compound via the Sandmeyer reaction.

Analytical Characterization

To validate the identity of the synthesized material, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Expect two singlet (or meta-coupled doublet) signals in the aromatic region.

    • δ ~7.8–8.0 ppm: Proton at position 6 (adjacent to carboxyl, shielded by Cl).

    • δ ~8.1–8.3 ppm: Proton at position 4 (between Cl and I).

    • δ ~13.5 ppm: Broad singlet (-COOH).

  • Mass Spectrometry (ESI-):

    • Parent ion [M-H]⁻ at m/z ~315.

    • Isotope pattern: Distinctive pattern due to two Chlorine atoms (9:6:1 intensity ratio for M, M+2, M+4) overlaid with the Iodine mass deficit.

Handling & Safety (SDS Summary)

Hazard ClassGHS ClassificationPrecautionary Measures
Health Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3Wear nitrile gloves and safety goggles. Avoid dust inhalation.
Reactivity Light SensitiveStore in amber vials. Iodine-carbon bonds can cleave under intense UV light.
Storage Cool, Dry, DarkKeep away from strong bases and oxidizers.

References

  • Molaid Chemicals. (n.d.). This compound - CAS 42860-07-1. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[9] Benzoic acid, 2,5-dichloro- Properties. NIST Chemistry WebBook.[4][9] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Sandmeyer Reaction of Anthranilic Acids. (Reference for methodology adaptation). Retrieved from [Link]

Sources

Molecular structure and weight of 2,5-Dichloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 2,5-Dichloro-3-iodobenzoic acid , designed for researchers in medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 42860-07-1 Molecular Formula: C₇H₃Cl₂IO₂ Molecular Weight: 316.91 g/mol [1]

Executive Summary

This compound is a highly functionalized benzoic acid derivative characterized by a dense halogenation pattern.[1] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of EZH2 inhibitors for oncology and novel auxinic herbicides in agrochemistry. Its structural uniqueness lies in the 3-position iodine, which provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while maintaining the steric and electronic influence of the 2,5-dichloro motif.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a benzene core substituted at four positions:

  • C1 (Carboxyl): Defines the parent structure and acidity.

  • C2 & C5 (Chlorine): Provide lipophilicity and metabolic stability. The C2-chloro substituent exerts an ortho-effect, twisting the carboxyl group out of planarity, which influences pKa and solubility.

  • C3 (Iodine): The reactive center. Positioned between the C2-chloro and C4-proton, it is sterically crowded but electronically primed for nucleophilic substitution or metal-catalyzed coupling.

Key Properties Table
PropertyValue / DescriptionNote
Exact Mass 315.855 g/mol Monoisotopic mass (³⁵Cl₂, ¹²⁷I)
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Solubility Low in H₂O; High in DMSO, MeOH, EtOAcSoluble in aqueous base (forming carboxylate)
pKa (Calc.) ~2.5 - 2.8Increased acidity due to ortho-Cl electron withdrawal
LogP (Calc.) ~3.4Highly lipophilic

Synthetic Pathway & Methodology

The synthesis of this compound is not typically achieved by direct iodination of 2,5-dichlorobenzoic acid due to directing group conflicts (the carboxyl group directs meta, but the chlorines direct ortho/para).

The most robust, self-validating route involves a three-step sequence starting from 2,5-dichlorobenzoic acid, proceeding through nitration and reduction to the amine (Chloramben), followed by a Sandmeyer-type iodination.

Experimental Workflow (Step-by-Step)
Step 1: Regioselective Nitration
  • Precursor: 2,5-Dichlorobenzoic acid.

  • Reagents: Fuming HNO₃, conc. H₂SO₄.[2][3][4][5]

  • Protocol: Dissolve precursor in H₂SO₄ at 0°C. Add HNO₃ dropwise. Heat to 60-70°C.[3]

  • Mechanism: The strong ortho-directing effect of the C2-Cl, combined with the meta-directing COOH, directs the nitro group selectively to the C3 position.

  • Intermediate: 2,5-Dichloro-3-nitrobenzoic acid (Dinoben).

Step 2: Reduction to Aniline
  • Reagents: Iron powder (Fe) / HCl or H₂ / Pd-C.

  • Protocol: Reflux the nitro compound in EtOH/Water with Fe/HCl. Basify and filter to remove iron oxides. Acidify filtrate to precipitate.[3]

  • Intermediate: 3-Amino-2,5-dichlorobenzoic acid (Chloramben).[6]

  • Checkpoint: The disappearance of the yellow nitro color and appearance of a fluorescent amine species (blue under UV).

Step 3: Sandmeyer Iodination (The Critical Step)
  • Reagents: NaNO₂, HCl, KI (Potassium Iodide).[4]

  • Protocol:

    • Diazotization: Suspend the amine in HCl at -5°C. Add aqueous NaNO₂ dropwise. Maintain temperature < 5°C to prevent diazonium decomposition.

    • Substitution: Add a solution of KI (1.2 equiv) slowly. The diazonium group is displaced by iodine.

    • Workup: Warm to RT. Evolution of N₂ gas confirms reaction. Extract with EtOAc, wash with Na₂S₂O₃ (to remove free iodine), then brine.

  • Product: this compound.[1]

Synthesis Diagram (DOT)

SynthesisPathway Start 2,5-Dichlorobenzoic Acid (Starting Material) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter1 2,5-Dichloro-3-nitrobenzoic acid (Dinoben) Step1->Inter1 Electrophilic Subst. Step2 Reduction (Fe / HCl) Inter1->Step2 Inter2 3-Amino-2,5-dichlorobenzoic acid (Chloramben) Step2->Inter2 Nitro Reduction Step3 Sandmeyer Reaction (1. NaNO2/HCl, 2. KI) Inter2->Step3 Final This compound (Target) Step3->Final Radical-Nucleophilic Subst.

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target iodinated compound.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS.

Nuclear Magnetic Resonance (¹H NMR)

The molecule has only two aromatic protons, making the spectrum simple but diagnostic.

  • Solvent: DMSO-d₆ (preferred due to solubility).

  • Prediction:

    • δ ~ 7.8 - 8.0 ppm (d, 1H, H-4): This proton is sandwiched between the Iodine (C3) and Chlorine (C5). The heavy iodine atom exerts a deshielding effect.

    • δ ~ 7.6 - 7.8 ppm (d, 1H, H-6): This proton is ortho to the carboxyl group and ortho to Chlorine (C5).

    • Coupling (J): Small meta-coupling (J ≈ 2.5 Hz) between H-4 and H-6.

  • Validation: If you see a broad singlet > 10 ppm, that is the carboxylic acid proton (-COOH). If you see broad peaks at 4-6 ppm, your amine reduction (Step 2) was incomplete.

Mass Spectrometry (MS)
  • Ionization: ESI (-) (Negative mode is preferred for carboxylic acids).

  • m/z Observed: [M-H]⁻ = 314.8.[7]

  • Isotope Pattern: This is the "fingerprint" of the molecule.

    • M (100%): ³⁵Cl₂

    • M+2 (~65%): ³⁵Cl³⁷Cl (One heavy isotope)

    • M+4 (~10%): ³⁷Cl₂ (Two heavy isotopes)

    • Note: Iodine is monoisotopic (100% ¹²⁷I), so it does not add to the isotope spread, but it significantly increases the mass defect.

Applications in Drug Discovery & Agrochemistry[9]

EZH2 Inhibitor Synthesis

In pharmaceutical research, this molecule is a scaffold for Enhancer of Zeste Homolog 2 (EZH2) inhibitors. The carboxylic acid is often converted to an amide, while the iodine serves as a handle to attach heteroaromatic rings (e.g., pyridines or indoles) via Suzuki coupling. These inhibitors are crucial in epigenetic cancer therapies.

Agrochemical Herbicides

The structural similarity to Chloramben (a known pre-emergence herbicide) suggests strong auxinic activity. The iodine substitution alters the binding affinity to TIR1 ubiquitin ligase receptors in plants, potentially overcoming resistance mechanisms found in standard dicamba-like herbicides.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2]

  • Storage: Light sensitive (Iodine-carbon bonds can be photolabile). Store in amber vials at 2-8°C.

  • Disposal: High halogen content requires specific incineration protocols to prevent dioxin formation.

References

  • Preparation of this compound. (Patent). US Patent 5683966A. Describes the use of the compound as an intermediate for herbicidal 3-(substituted-benzyl)-1-methyl-6-thioxopyridazin-4(1H)-ones.
  • 2,5-Dichloro-3-nitrobenzoic acid (Dinoben) Synthesis. US Patent 3441603A. Details the nitration of 2,5-dichlorobenzoic acid, the first step in the pathway.[3]

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information (2025). CID 13656683. [Link]

  • Sandmeyer Reaction Methodology. Organic Chemistry Portal. General reference for the diazotization-iodination protocol used in Step 3. [Link]

Sources

Solubility Profiling of 2,5-Dichloro-3-iodobenzoic Acid in Organic Solvents: Theoretical Frameworks and Empirical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis increasingly rely on highly functionalized, halogenated intermediates, understanding the solvation thermodynamics of complex molecules becomes paramount. 2,5-Dichloro-3-iodobenzoic acid (CAS 42860-07-1) represents a uniquely challenging solute. The presence of three heavy halogen atoms on a benzoic acid core creates a highly lipophilic, sterically hindered molecule with specific solvent compatibility requirements.

Because empirical, high-throughput solubility matrices for this specific tri-halogenated compound are restricted in open literature[1], this whitepaper synthesizes theoretical predictive models, extrapolations from structural analogs, and field-proven analytical methodologies to provide a comprehensive guide for researchers.

Physicochemical Properties & Solvation Thermodynamics

To predict the solubility of this compound, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions:

  • The Carboxylic Acid Core: The -COOH group acts as both a hydrogen-bond donor and acceptor. In non-polar solvents, this typically leads to the formation of stable, hydrogen-bonded dimers, which significantly reduces the apparent solubility by increasing the effective molecular weight and lattice energy of the solute.

  • Halogen Substitution (Di-chloro & Iodo): The electron-withdrawing chlorine atoms at the 2- and 5-positions increase the acidity (lowering the pKa) of the carboxylic group via inductive effects. However, the massive electron cloud and polarizability of the iodine atom at the 3-position drastically increase the molecule's overall hydrophobicity (LogP) and molecular volume.

The Causality of Insolubility: The combination of a rigid aromatic ring and three heavy halogens results in a high crystal lattice energy. Aqueous solubility is virtually non-existent (< 0.1 mg/mL) because the energetic cost of creating a cavity in the hydrogen-bonded water network far exceeds the energy released by solute-water dipole interactions[2],[3].

Interactions Solute This compound (Highly Lipophilic, H-Bond Donor/Acceptor) Protic Polar Protic Solvents (MeOH, EtOH) High Solubility Solute->Protic H-Bonding Network Aprotic Polar Aprotic Solvents (DMSO, DMF) Maximum Solubility Solute->Aprotic Strong Dipole & H-Bond Acceptance NonPolar Non-Polar Solvents (Hexane, Toluene) Low to Moderate Solubility Solute->NonPolar Dispersion Forces (Dimerization) Aqueous Aqueous Media (Water, pH < 3) Insoluble (< 0.1 mg/mL) Solute->Aqueous Hydrophobic Rejection

Fig 1: Solvation mechanisms of this compound across solvent classes.

Predicted Solubility Matrix in Organic Solvents

By applying Hansen Solubility Parameters (HSP) and analyzing the known empirical data of its closest structural analogs—2,5-dichlorobenzoic acid [2] and 3-iodobenzoic acid [4],[5]—we can construct a highly reliable predictive solubility matrix.

Polar aprotic solvents yield the highest solubility because they act as strong hydrogen-bond acceptors, breaking the carboxylic acid dimers without requiring the solute to donate a hydrogen bond to a structured solvent network.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Strong H-bond acceptance; dimer disruption.
Polar Aprotic Dimethylformamide (DMF)36.7> 100 Strong dipole-dipole interactions.
Polar Protic Methanol (MeOH)32.730 - 50 H-bond donor/acceptor networking[4].
Polar Protic Ethanol (EtOH)24.520 - 40 Moderate H-bonding; limited by alkyl chain.
Halogenated Chloroform (CHCl₃)4.810 - 25 Favorable polarizability/dispersion forces[5].
Non-Polar Toluene2.41 - 5 Pi-pi stacking; solute remains dimerized.
Non-Polar n-Hexane1.9< 1 Weak dispersion forces; high lattice energy.
Aqueous Water (pH 2.0)80.1< 0.1 Extreme hydrophobic rejection[3].

(Note: Data represents predictive ranges based on the thermodynamic behavior of mono- and di-halogenated benzoic acids. Empirical validation is required for precise process chemistry).

Standardized Empirical Protocol: Thermodynamic Solubility Determination

To transition from predictive models to actionable data, researchers must employ a self-validating experimental protocol. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

Unlike kinetic solubility assays (which often suffer from supersaturation artifacts), this protocol is designed as a self-validating system : it incorporates internal equilibrium checks to guarantee that the measured concentration reflects the true thermodynamic solubility limit.

Step-by-Step Methodology

Step 1: Saturation & Isothermal Equilibration

  • Add 50 mg of this compound to a 2 mL amber glass HPLC vial.

  • Dispense 1 mL of the target organic solvent into the vial.

  • Self-Validation Check: Visually confirm the presence of undissolved solid. If the solution is completely clear, add more API in 20 mg increments until a persistent suspension is achieved. This guarantees the solvent is fully saturated.

  • Seal the vials and place them in an orbital thermoshaker set to exactly 25.0°C at 500 RPM.

  • Causality of Time: Agitate for a minimum of 48 hours . Halogenated aromatics have high lattice energies; shorter equilibration times risk measuring a transient kinetic state rather than true thermodynamic equilibrium.

Step 2: Phase Separation

  • Remove the vials and centrifuge isothermally at 25°C and 10,000 RPM for 15 minutes.

  • Causality of Temperature Control: Centrifuging at room temperature without thermostatic control can cause frictional heating, artificially increasing solubility and causing precipitation upon cooling.

  • Carefully extract the supernatant using a syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane .

  • Causality of Material: Do not use Nylon or Cellulose Acetate filters. Highly lipophilic, halogenated compounds exhibit massive non-specific binding to these polymers, which will artificially lower the quantified concentration. PTFE is chemically inert and prevents analyte loss.

Step 3: HPLC-UV Quantification & Equilibrium Validation

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the detector.

  • Quantify using an HPLC system equipped with a UV/Vis detector (λ = 230-250 nm). The conjugated aromatic ring and auxochromic halogens provide excellent UV absorbance.

  • Self-Validation Check (Equilibrium Proof): Sample the suspension at

    
     hours and 
    
    
    
    hours. If the calculated concentration difference between the two time points is
    
    
    , thermodynamic equilibrium is officially validated.

Workflow A 1. Solute-Solvent Mixing Excess this compound B 2. Isothermal Equilibration 25°C for 48 hours (Shake-Flask) A->B C 3. Phase Separation Isothermal Centrifugation B->C D 4. Supernatant Extraction Filtration (0.22 µm PTFE) C->D E 5. HPLC-UV Quantification Determine Thermodynamic Solubility D->E

Fig 2: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is dictated by the competing forces of its hydrogen-bonding carboxylic core and its massive, hydrophobic halogen substituents. For process chemists and formulators, relying on polar aprotic solvents (DMSO, DMF) will yield the highest operational concentrations, while aqueous environments will result in immediate precipitation. By utilizing the self-validating shake-flask protocol outlined above, researchers can confidently map the exact solubility parameters required for their specific synthetic or formulation workflows.

References
  • This compound | C7H3Cl2IO2 | CID 21478121 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • 3-Iodobenzoic acid | CAS 618-51-9 - CAS Common Chemistry. American Chemical Society. Available at:[Link]

Sources

Technical Guide: Physicochemical Profiling and pKa Determination of 2,5-Dichloro-3-iodobenzoic Acid

[1]

Executive Summary & Physicochemical Profile[2][3]

This compound is a poly-halogenated aromatic acid.[1] Its acidity is governed by the interplay between the ortho-effect (steric inhibition of resonance) and the inductive electron-withdrawal (-I effect) of the halogen substituents.[2][3]

Key Data Summary
ParameterValue / RangeConfidenceSource/Method
Predicted pKa (Aq) 1.95 – 2.25 HighQSAR / Hammett Extrapolation
Analog pKa (2,5-Cl2) 2.47ExperimentalNIST / Stenutz [1]
Analog pKa (TIBA) ~1.5ExperimentalPubChem / HSDB [2]
LogP (Oct/Wat) 3.4 – 3.8PredictedFragment-based contribution
Solubility Low (Aq), High (Organic)ObservedStructural Lipophilicity

Scientific Insight: The compound is significantly more acidic than unsubstituted benzoic acid (pKa 4.20).[1] The presence of a Chlorine atom at the C2 (ortho) position forces the carboxyl group out of coplanarity with the benzene ring, destabilizing the acid form and stabilizing the carboxylate anion.[1] The Iodine at C3 and Chlorine at C5 further stabilize the anion via inductive withdrawal.

Theoretical Underpinnings: The Mechanics of Acidity[7]

To understand the pKa of this specific molecule, one must analyze the structural forces at play. This section provides the "Why" behind the numbers, essential for researchers modifying this scaffold.

The Ortho-Effect & Steric Inhibition

The C2-Chlorine is the dominant factor. In benzoic acid, the carboxyl group is coplanar with the ring, allowing resonance donation from the ring to the carbonyl.

  • Mechanism: The bulky ortho-chloro substituent creates steric clash, twisting the carboxyl group perpendicular to the ring.[1]

  • Result: Resonance stabilization of the neutral acid is lost.[1] However, the inductive withdrawal remains.[1] This makes the proton easier to dissociate.

Inductive Additivity (Hammett Equation Application)

While the Hammett equation (

  • 2-Cl (Ortho): Primary driver of acidity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    pKa 
    
    
    -1.7 vs benzoic).
  • 5-Cl (Meta): Strong electron-withdrawing group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • 3-I (Meta): Moderate electron-withdrawing group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Structural Logic Diagram

The following diagram illustrates the causality between structure and acidity.

AcidityLogicSubstituentsSubstituent Pattern:2-Cl, 3-I, 5-ClOrthoEffectOrtho-Effect (2-Cl):Steric Twist of COOHSubstituents->OrthoEffectInductiveInductive Effect (-I):Electron Withdrawal (Cl, I)Substituents->InductiveResonanceLossLoss of ResonanceStabilization in AcidOrthoEffect->ResonanceLossAnionStabStabilization ofCarboxylate AnionInductive->AnionStabLowPKaResult:Low pKa (1.9 - 2.2)ResonanceLoss->LowPKaFacilitates DissociationAnionStab->LowPKaThermodynamic Driver

Caption: Structural determinants of acidity in this compound showing steric and electronic pathways.

Experimental Determination Protocol

Due to the low aqueous solubility of this compound, standard aqueous titration yields inaccurate results (precipitation causes electrode drift).[1] The Yasuda-Shedlovsky Extrapolation Method using mixed solvents is the gold standard for this compound class [3].[1]

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass Ag/AgCl pH electrode.[1]

  • Solvents: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH), and Carbonate-free water (boiled/purified).[1]

  • Titrant: 0.1 M KOH (standardized).[1]

  • Ionic Strength Adjuster: 0.15 M KCl.[1][4]

Step-by-Step Workflow

Step 1: Electrode Calibration (Gran’s Method) Before measuring the sample, calibrate the electrode in the mixed solvent system to determine the standard electrode potential (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Step 2: Sample Preparation Prepare three separate assay vessels with varying co-solvent ratios to ensure solubility:

  • Vessel A: 30% MeCN / 70% Water[1]

  • Vessel B: 40% MeCN / 60% Water[1]

  • Vessel C: 50% MeCN / 50% Water[1]

  • Concentration: Dissolve ~1-2 mg of the compound to achieve approx ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     M concentration.
    

Step 3: Titration Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Step 4: Data Analysis (Yasuda-Shedlovsky) The apparent pKa (


  • Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for each vessel (30%, 40%, 50%).
    
  • Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Y-axis) vs. 
    
    
    (X-axis).
  • Extrapolate the line to the Y-intercept where ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     corresponds to pure water (
    
    
    ).
Experimental Logic Diagram

ProtocolFlowStartStart:Sample WeighingSolventPrepPrepare Binary Solvents(30%, 40%, 50% MeCN)Start->SolventPrepTitrationPotentiometric Titration(Inert Atmosphere)SolventPrep->TitrationCalcPsKaCalculate Apparent pKa(psKa) per solventTitration->CalcPsKaPlotYasuda-Shedlovsky Plot(Y vs 1/Dielectric)CalcPsKa->PlotResultExtrapolated Aqueous pKaPlot->Result

Caption: Yasuda-Shedlovsky extrapolation workflow for determining pKa of poorly soluble benzoic acids.[1]

Implications for Research & Development

Understanding the pKa of this compound is critical for:

Chromatographic Retention (HPLC)
  • At pH < 2.0 (Acidic mobile phase): The compound is neutral.[1] Retention on C18 columns will be high due to high lipophilicity (LogP > 3.4).[1]

  • At pH > 2.5 (Neutral/Basic mobile phase): The compound is fully ionized (anionic).[1] Retention will drop drastically unless an ion-pairing agent is used.[1]

Formulation & Salt Selection
  • Salt Formation: Because the pKa is low (~2.0), this acid readily forms stable salts with weak bases.[1] Sodium or Potassium salts will have significantly higher aqueous solubility, which is crucial for agrochemical formulations (similar to Dicamba salts).[1]

  • Precipitation Risk: In acidic tank mixes (e.g., mixing with Glyphosate), if the pH drops below 2.5, this compound may precipitate out of solution, clogging nozzles or reducing efficacy.[1]

References

  • NIST Standard Reference Database. (2025).[1] pKa values for Benzoic acid, 2,5-dichloro-. National Institute of Standards and Technology.[1][5] [Link][1]

  • PubChem. (2025).[1][6][7][8] 2,3,5-Triiodobenzoic acid (TIBA) Compound Summary. National Library of Medicine.[1] [Link]

  • Asian Journal of Chemistry. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link][1][9][10][11]

  • Creative Bioarray. (2024). Protocol for Determining pKa Using Potentiometric Titration. [Link][1]

Thermodynamic Stability and Degradation Kinetics of 2,5-Dichloro-3-iodobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of agrochemicals and active pharmaceutical ingredients (APIs) relies heavily on the physicochemical profiling of halogenated aromatic intermediates. 2,5-Dichloro-3-iodobenzoic acid (CAS: 42860-07-1) represents a highly functionalized, polyhalogenated building block characterized by unique steric and electronic microenvironments[1][2].

This whitepaper provides an in-depth technical evaluation of the thermodynamic stability, solid-state phase transitions, and degradation kinetics of this compound. By synthesizing theoretical computational models with empirical calorimetric data derived from analogous halobenzoic acids[3][4], this guide establishes a self-validating framework for researchers to predict, measure, and control the stability of this compound in rigorous developmental workflows.

Structural Thermodynamics & Causality

The thermodynamic stability of this compound is governed by the interplay of intermolecular forces within its crystal lattice and the intramolecular electronic effects of its substituents.

Electronic and Inductive Effects

The stability of the carboxylic acid moiety is heavily influenced by the strong electron-withdrawing inductive effects (-I) of the halogens. The ortho-chloro group at position 2 exerts both a significant -I effect and steric hindrance, forcing the carboxylate group slightly out of coplanarity with the aromatic ring. This disruption of planarity lowers the resonance stabilization of the neutral acid but highly stabilizes the carboxylate anion, resulting in a predicted


 lower than that of unhalogenated benzoic acid (approx. 2.2–2.4)[5][6].
Crystal Lattice Energy and Sublimation

In the solid state, halobenzoic acids form highly stable hydrogen-bonded dimers (


)[7]. The introduction of the heavy iodine atom at the meta position (position 3) significantly increases the molecular polarizability and London dispersion forces compared to the baseline 2,5-dichlorobenzoic acid. Consequently, the enthalpy of sublimation (

) and the melting point are elevated. The barrier to internal COOH rotation in such heavily substituted halobenzoic acids is typically maintained around 26–28 kJ/mol, restricting conformational entropy and further stabilizing the crystalline phase[3].
Vulnerability: The Carbon-Iodine Bond

While the compound exhibits excellent thermal stability, its thermodynamic Achilles' heel is the C-I bond. The bond dissociation energy (BDE) of C-I is approximately 240 kJ/mol, significantly weaker than the C-Cl bond (~400 kJ/mol) and the C-H bond (~410 kJ/mol). Therefore, while the molecule resists thermal degradation up to its boiling point, it is highly susceptible to photolytic cleavage under UV irradiation, yielding a radical intermediate.

Degradation A This compound B Thermal Stress (Decarboxylation) A->B >300°C C Photolytic Stress (Deiodination) A->C UV Light D Hydrolytic Stress (Stable) A->D pH 1-12 E 2,5-Dichloro-1-iodobenzene B->E F 2,5-Dichlorobenzoic radical C->F G No Degradation D->G

Fig 1. Primary degradation pathways of this compound under environmental stress.

Quantitative Thermodynamic Parameters

To provide a comparative baseline, Table 1 synthesizes the thermodynamic properties of this compound against its primary structural analog, 2,5-dichlorobenzoic acid. Data is aggregated from critically evaluated thermophysical property databases and empirical phase transition studies[4][8].

Table 1: Thermodynamic and Physicochemical Properties

Parameter2,5-Dichlorobenzoic Acid (Empirical)This compound (Predicted/Extrapolated)Causality / Structural Driver
Molecular Weight 191.01 g/mol 316.91 g/mol Addition of Iodine at C3
Melting Point (

)
151 - 154 °C172 - 178 °CIncreased dispersion forces from Iodo group
Boiling Point (

)
301 °C> 330 °C (Decomposes)High lattice energy prevents pure vaporization
Aqueous Solubility < 0.1 g/100 mL (19 °C)< 0.05 g/100 mL (20 °C)Enhanced lipophilicity (higher LogP)

2.51 ± 0.252.30 ± 0.20Synergistic -I effect of Cl and I
Stability Profile Stable under normal conditionsPhotolytically sensitiveWeak C-I bond dissociation energy

Forced Degradation & Kinetic Stability Profiling

To validate the thermodynamic assumptions, a self-validating forced degradation workflow must be executed. This ensures that all degradation pathways are mapped and mass balance is achieved, proving that no unseen volatile degradants (like


 from decarboxylation) are missed during routine assay.

Table 2: ICH Q1A/Q1B Forced Degradation Matrix

Stress ConditionParametersExpected Degradation PathwayMass Balance Target
Thermal (Solid) 80°C, 7 DaysNegligible (Thermally stable lattice)> 99.5%
Hydrolytic (Acid) 0.1 N HCl, 60°C, 48hNegligible (Steric shielding of COOH)> 99.0%
Hydrolytic (Base) 0.1 N NaOH, 60°C, 48hNegligible (Carboxylate anion repulsion)> 99.0%
Oxidative 3%

, 25°C, 24h
Low (Aromatic ring is electron-deficient)> 98.0%
Photolytic (UV/Vis) 1.2M lux-hr, 200 Wh/m²High (C-I bond homolysis, deiodination)< 85.0% (Requires trapping)

Experimental Methodologies

The following protocols provide a self-validating system for determining the thermodynamic constants and kinetic stability of this compound.

Protocol: Determination of Solid-State Thermodynamics via DSC/TGA

Objective: To empirically determine the enthalpy of fusion (


) and thermal decomposition onset.
  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard to ensure precise heat flow and temperature accuracy.

  • Sample Preparation: Accurately weigh 2.50 (± 0.1) mg of this compound into a standard aluminum crucible. Crimp the pan with a pinhole lid. Causality: The pinhole allows for the escape of volatile degradants (e.g.,

    
     or 
    
    
    
    gas), preventing artificial pressure buildup that alters phase transition thermodynamics.
  • TGA Baseline: Concurrently load 5.0 mg of the sample into a Thermogravimetric Analyzer (TGA) to differentiate between endothermic melting and endothermic decomposition (mass loss).

  • Thermal Profiling: Equilibrate both instruments at 25°C. Ramp the temperature at 10°C/min up to 350°C under a dry nitrogen purge (50 mL/min).

  • Data Synthesis: Integrate the area under the sharp DSC endotherm (where TGA shows 0% mass loss) to calculate

    
    . Identify the onset of TGA mass loss as the thermal degradation limit.
    
Protocol: Photolytic Forced Degradation and HPLC-MS Assay

Objective: To quantify the kinetic vulnerability of the C-I bond under ICH Q1B guidelines.

  • Solution Preparation: Prepare a 0.1 mg/mL stock solution of this compound in a 50:50 mixture of HPLC-grade Acetonitrile and Water.

  • Photolytic Exposure: Place 5 mL aliquots into clear quartz vials (UV transparent). Expose the vials in a photostability chamber calibrated to deliver 1.2 million lux hours of visible light and 200 Wh/m² of near-UV energy. Keep a dark control wrapped in aluminum foil in the same chamber to isolate thermal vs. photolytic effects.

  • Chromatographic Separation: Inject 10 µL of the stressed sample onto a C18 RP-HPLC column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% B to 95% B over 15 minutes.

  • Detection & Mass Balance: Monitor via Diode Array Detector (DAD) at 254 nm and inline Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode (

    
    ). Calculate mass balance by comparing the sum of the peak areas of the parent and degradants against the dark control.
    

Workflow S1 Sample Prep S2 ICH Q1A/B Stress S1->S2 S3 Thermal (DSC/TGA) S1->S3 S4 HPLC-MS Assay S2->S4 S5 Data Synthesis S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of this compound is a study in structural contrasts. While the polyhalogenated ring and strong intermolecular hydrogen bonding confer exceptional thermal stability and a high melting point, the relatively low bond dissociation energy of the meta-iodine substituent introduces a specific kinetic vulnerability to photolytic degradation. By utilizing the self-validating thermal and chromatographic protocols outlined in this guide, researchers can accurately map its phase transitions, ensure mass balance during stress testing, and optimize its handling in downstream synthetic or formulation applications.

References

  • NIH PubChem.this compound | C7H3Cl2IO2 | CID 21478121. National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlShdb7vHThvRpO5Pf6I1UmFWAC9AnANskkIHg72X0TMIxsqNQtUPGh3xE7SHaPzuwSMZ3HJhPq_lXoHEvOgOniU526MwTW1iUMADlks2WD5QYApcuDmrPGACDjid-JX6SXcmfX9c0s9BUX27Ca8cj0VaQ-llaRYRyK2xsJuSem9RjlA==]
  • NIH PubChem.2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784. National Center for Biotechnology Information. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1fVZhlVeFiERu3MWLBmogxsVRxjj002Klc047S5-O-pWYJCes3LsdRVorGbmEk5AM4L30_K-JuDIN2j40VuVKQwgzU7SWqk-qijMjK0dtK81zUIIHb58D8D3HA0HGV6kPTLIZChbOW4jvkohL3R7QIGT7nMxAYw7a13Rn3A==]
  • AIP Publishing.Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. Journal of Physical and Chemical Reference Data. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ1Oh_PXzlaMMDD7VPAnv1fF3-omyCFVU9X6Zh-erEELu5d61hHYLn6dWpMGsd0188nkE2QVu_HiJb6wIuSEHiuM9dExmFOK20GCKvRoZBtnr1OmVEq5JKj05uQZfqGyNJ4wUBNMnbuGOMYBZZA3AuO0lz3yWgWqBoan9hAtxvR_FInHWYEO4kCLh6X3-gWZgV3oUTuy_lTSIxuJHCN1fcxA0=]
  • MDPI.Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. Molecules. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCawSvYrRplYQHVAkyVDudhI7QTMtJbuxvluMYdod0x3IAf8u8ZC3ERjhfNU70gVY82zhPp17XpZ8vBBXf3Q2n_payGEJpP8Oaxuaue38nkZDa3Vir_8U7LtJYbLAPDUJWWS8=]

Sources

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Inferred Toxicity Profile of 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identification and Structural Analogs

1.1. Target Compound: 2,5-Dichloro-3-iodobenzoic acid

PropertyValue
Chemical Name This compound
CAS Number 42860-07-1
Molecular Formula C₇H₃Cl₂IO₂
Molecular Weight 316.91 g/mol
Chemical Structure (A visual representation would be placed here in a formal document)

1.2. Rationale for Analog-Based Assessment

In the absence of direct data, a structure-activity relationship (SAR) analysis is a valid and widely used scientific approach to predict the properties of a chemical. The selection of the following analogs is based on the presence of the benzoic acid core and various combinations of chloro- and iodo-substituents, which are the key functional groups in the target molecule.

  • 2,5-Dichlorobenzoic acid: Provides data on the dichlorinated phenyl ring.

  • 2-Iodobenzoic acid & 4-Iodobenzoic acid: Inform on the toxicological contribution of the iodo-substituent.

  • 2-Chloro-5-iodobenzoic acid: A very close structural isomer, offering a strong basis for comparison.

  • 2,3,5-Triiodobenzoic acid: Illustrates the effects of multiple halogen substitutions on the benzoic acid ring.

Inferred Hazard Identification and GHS Classification

Based on the consistent hazard classifications of its structural analogs, this compound is predicted to be a hazardous substance.

2.1. Predicted GHS Classification

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Justification: The majority of the halogenated benzoic acid analogs are classified as causing skin and eye irritation/damage, as well as respiratory irritation.[1][2][3][4][5][6] The "Harmful if swallowed" classification is also common among these compounds.[4][5][6] The more severe "Causes serious eye damage" (Category 1) is chosen as a precautionary measure, given its appearance in the SDS for 2-iodobenzoic acid and 2-chloro-5-iodobenzoic acid.[4][6]

2.2. Predicted Label Elements

  • Pictograms:

    • Corrosion (for serious eye damage)

    • Exclamation Mark (for skin/respiratory irritation and oral toxicity)

  • Signal Word: Danger

  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-Statements):

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313

    • Storage: P403+P233, P405

    • Disposal: P501

First-Aid Measures

The first-aid protocols are derived from standard procedures for acidic, irritant, and potentially toxic powders.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][6][7] If respiratory irritation persists or if the person feels unwell, call a POISON CENTER or doctor.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[7] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] Immediately call a POISON CENTER or doctor, as serious eye damage is suspected.[6]

  • Ingestion: Rinse mouth.[7] Call a POISON CENTER or doctor if you feel unwell.[8] Do NOT induce vomiting.

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Combustion may produce irritating and toxic gases, including carbon oxides, hydrogen chloride, and hydrogen iodide.

  • Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Accidental Release:

    • Personal Precautions: Wear appropriate personal protective equipment (PPE). Avoid dust formation and breathing dust.[7] Evacuate unnecessary personnel.

    • Environmental Precautions: Prevent the product from entering drains or waterways.[7]

    • Containment: Sweep up the material and place it in a suitable, closed container for disposal.[7]

Experimental Protocols: Safe Handling, Storage, and Personal Protection

Adherence to strict laboratory protocols is essential for mitigating the risks associated with this compound.

5.1. Protocol for Safe Handling and Use

  • Engineering Controls: Conduct all handling in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[3]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.

5.2. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed.[9]

  • Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[2]

5.3. Visualization of Safe Handling Workflow

G Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Transfer Compound from Storage prep2->handle1 handle2 Weigh Solid in Hood, Minimizing Dust handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean3 Return Compound to Storage handle3->clean3 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: A typical workflow for safely handling solid chemical compounds in a laboratory setting.

Inferred Toxicological Profile

Disclaimer: No specific toxicological studies for this compound have been identified. The following profile is an inference based on its analogs. The toxicological properties have not been fully investigated.[2]

6.1. Acute Toxicity

The compound is predicted to be harmful if swallowed. No specific LD50 data is available. However, for benzoic acid, the oral LD50 in rats is > 2,000 mg/kg, suggesting moderate acute toxicity.[10] Halogenated benzoic acids are often more toxic. For instance, 2-chloro-5-iodobenzoic acid is classified as "Toxic if swallowed"[6], suggesting a lower LD50.

CompoundAcute Oral Toxicity
Benzoic AcidLD50 (rat) > 2,000 mg/kg[10]
2,3,5-Triiodobenzoic acidHarmful if swallowed[8]
2-Iodobenzoic acidHarmful if swallowed[4]
2-Chloro-5-iodobenzoic acidToxic if swallowed[6]

6.2. Skin and Eye Irritation

There is strong evidence from all chlorinated and iodinated benzoic acid analogs that the target compound will be a skin irritant and a severe eye irritant, potentially causing serious eye damage.[1][2][3][4][5][6] The acidic nature of the carboxyl group, combined with the halogen substituents, likely contributes to this corrosive/irritant potential.

6.3. Respiratory System Effects

Inhalation of the dust is likely to cause respiratory tract irritation.[2][4][5][6] This is a common property for many acidic organic solids.

6.4. Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data to suggest that this compound is a carcinogen, mutagen, or reproductive toxin.[10] Studies on its analogs have generally not identified these hazards.[2][4][6] For example, for 3,5-Dichlorobenzoic acid, IARC, NTP, and OSHA do not list it as a carcinogen.

6.5. Visualization of the Logic for Toxicity Inference

G Logic for Inferring Toxicity of Target Compound cluster_analogs Structural Analogs (Known Data) cluster_properties Common Toxicological Properties Target This compound (Toxicity Unknown) P1 Skin Irritation (H315) Target->P1 Predicted Hazard P2 Serious Eye Damage (H318) Target->P2 Predicted Hazard P3 Respiratory Irritation (H335) Target->P3 Predicted Hazard P4 Harmful if Swallowed (H302) Target->P4 Predicted Hazard A1 2,5-Dichlorobenzoic Acid A1->P1 A1->P2 A1->P3 A2 2-Iodobenzoic Acid A2->P1 A2->P2 A2->P3 A2->P4 A3 2-Chloro-5-iodobenzoic Acid A3->P1 A3->P2 A3->P3 A3->P4 A4 Other Halogenated Benzoic Acids A4->P1 A4->P2 A4->P3 A4->P4

Caption: This diagram illustrates how the toxicological properties of the target compound are inferred from the consistently reported hazards of its structural analogs.

References

  • Material Safety Data Sheet for Benzoic Acid. (2012).
  • Safety Data Sheet for 2-Iodobenzoic acid(o-). Kishida Chemical Co., Ltd. Available at: [Link]

  • SAFETY DATA SHEET for Benzoic Acid (Acidimetric Standard). (2015). National Institute of Standards and Technology. Available at: [Link]

  • Handling and storage guidelines for chemical reagents.
  • PubChem Compound Summary for 2-Chloro-3-iodobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Synthesis and Application of 2,5-Dichloro-3-substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2,5-Dichlorobenzoic Acid Scaffold

The 2,5-dichlorobenzoic acid core is a foundational structure in the synthesis of a variety of biologically active molecules. Its substituted derivatives have found applications ranging from agriculture to potential pharmaceuticals. The presence of chlorine atoms on the benzene ring influences the electronic properties and metabolic stability of these compounds, making them attractive for further chemical modification. This guide provides a comprehensive overview of the synthesis, characterization, and applications of key derivatives of 2,5-dichlorobenzoic acid, with a particular focus on the 3-nitro, 3-amino, and the theoretically-derived 3-iodo analogs. We will delve into detailed experimental protocols, explore the structure-activity relationships, and provide insights into the causality behind experimental choices, offering a valuable resource for professionals in chemical synthesis and drug development.

The 2,5-Dichlorobenzoic Acid Core: Synthesis and Properties

2,5-Dichlorobenzoic acid serves as the primary starting material for the synthesis of its various derivatives. It is a chlorobenzoic acid where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by chlorine atoms.[1]

One common industrial synthesis route involves the oxidation of 2,5-dichlorotoluene.[1] Another method starts from 1,2,4-trichlorobenzene, which is cyanated using cuprous cyanide and a high-boiling tertiary amine like quinoline to form 2,5-dichlorobenzonitrile. This intermediate is then hydrolyzed to yield 2,5-dichlorobenzoic acid.[2]

The carboxylic acid group of 2,5-dichlorobenzoic acid can be readily converted to an acid chloride, 2,5-dichlorobenzoyl chloride, by reacting with agents like thionyl chloride.[3] This acid chloride is a versatile intermediate for creating a wide range of derivatives, including amides and esters, through reactions with various nucleophiles.[3]

Key Derivatives of 2,5-Dichlorobenzoic Acid

The strategic placement of different functional groups at the 3-position of the 2,5-dichlorobenzoic acid scaffold gives rise to compounds with distinct properties and applications. This section will explore two of the most significant and well-documented derivatives: 2,5-dichloro-3-nitrobenzoic acid and 3-amino-2,5-dichlorobenzoic acid.

2,5-Dichloro-3-nitrobenzoic Acid: A Key Intermediate

The introduction of a nitro group at the 3-position is a crucial step in the synthesis of other derivatives, most notably the 3-amino analog. This compound also possesses herbicidal properties.[4]

A common method for the synthesis of 2,5-dichloro-3-nitrobenzoic acid is the nitration of 2,5-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.[5]

Experimental Protocol: Nitration of 2,5-Dichlorobenzoic Acid [5]

  • Suspend 950 g (5 moles) of 2,5-dichlorobenzoic acid in 6 L of concentrated sulfuric acid in a suitable reaction vessel.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add a mixture of 500 g of concentrated sulfuric acid and 400 g of nitric acid (D = 1.5) dropwise to the stirred suspension, maintaining the temperature between 5-10 °C.

  • After the addition is complete, stir the reaction mixture for 15 hours at 20-25 °C.

  • Pour the reaction mixture onto 40 kg of ice to precipitate the product.

  • Filter the precipitate, wash it with 20 L of water, and dry.

  • For further purification, recrystallize the crude product from a 9:1 mixture of acetonitrile and water (1.7 L). This process yields approximately 990 g (84% of theory) of 2,5-dichloro-3-nitrobenzoic acid as colorless crystals with a melting point of 216-218 °C (with decomposition).[5]

An alternative patented process involves the reaction of 5-chloro-3-nitro-salicylic acid with an excess of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in the presence of a catalyst like an N,N-dialkylcarboxylic acid amide or a tertiary amine. The resulting acid chloride is then saponified under acidic conditions to yield 2,5-dichloro-3-nitrobenzoic acid.[4]

Diagram: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

G start 2,5-Dichlorobenzoic Acid product 2,5-Dichloro-3-nitrobenzoic Acid start->product Nitration reagents HNO₃, H₂SO₄

Caption: Synthetic pathway for the nitration of 2,5-dichlorobenzoic acid.

3-Amino-2,5-dichlorobenzoic Acid (Chloramben): A Potent Herbicide

The reduction of the nitro group in 2,5-dichloro-3-nitrobenzoic acid leads to the formation of 3-amino-2,5-dichlorobenzoic acid, a compound widely known by its common name, Chloramben or Amiben.[6] It is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weed seedlings in crops like soybeans, dry beans, and peanuts.[7]

The synthesis of Chloramben is typically achieved through the reduction of 2,5-dichloro-3-nitrobenzoic acid. A common laboratory-scale method utilizes tin and hydrochloric acid as the reducing agents.

Experimental Protocol: Reduction of 2,5-Dichloro-3-nitrobenzoic Acid [8]

  • In a flask, combine 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin.

  • With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid.

  • Heat the stirred reaction mixture at 95 °C for 4.5 hours.

  • After the reaction period, pour the mixture over ice, which will cause a solid to form.

  • Collect the solid by filtration and wash it with water.

  • Dissolve the solid in ethyl acetate.

  • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

  • Dry the solution over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield 39.25 grams of solid 3-amino-2,5-dichlorobenzoic acid.[8]

Diagram: Synthesis of 3-Amino-2,5-dichlorobenzoic Acid

G start 2,5-Dichloro-3-nitrobenzoic Acid product 3-Amino-2,5-dichlorobenzoic Acid (Chloramben) start->product Reduction reagents Sn, HCl

Caption: Synthesis of Chloramben via reduction of the nitro-derivative.

Chloramben acts as an auxin mimic herbicide.[9] Auxins are a class of plant hormones that regulate various growth and developmental processes.[10] At high concentrations, synthetic auxins like Chloramben disrupt the normal hormonal balance, leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants, particularly broadleaf weeds.[11] The herbicidal action involves inhibiting seedling root development, causing the emerging plants to bend and die.[7]

The selectivity of Chloramben is attributed to differences in its metabolism between tolerant and susceptible species. In tolerant plants like soybeans, Chloramben is rapidly conjugated with glucose to form N-(3-carboxy-2,5-dichlorophenyl)-glucosylamine, a non-toxic metabolite.[12] In susceptible plants, this detoxification process is much slower, allowing the active herbicide to accumulate to phytotoxic levels.[13]

Chloramben is moderately persistent in the soil, with its herbicidal activity lasting for about 6 to 8 weeks.[10] Its breakdown in the soil is primarily due to microbial degradation.[10] The mobility of Chloramben in soil is influenced by soil type and organic matter content, with greater leaching observed in sandy soils.[10] In water, Chloramben is susceptible to photodegradation when exposed to sunlight.[10]

2,5-Dichloro-3-iodobenzoic Acid: A Theoretical Derivative

While the 3-nitro and 3-amino derivatives of 2,5-dichlorobenzoic acid are well-documented, there is a notable lack of specific experimental data for this compound in the scientific literature. However, based on established organic chemistry principles, a plausible synthetic route can be proposed, and its expected spectroscopic characteristics can be predicted.

Proposed Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[9] This reaction provides a logical pathway for the synthesis of this compound from the readily available 3-amino-2,5-dichlorobenzoic acid.

Proposed Experimental Protocol: Synthesis of this compound

  • Diazotization:

    • Dissolve 3-amino-2,5-dichlorobenzoic acid in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The formation of the diazonium salt should be monitored.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Diagram: Proposed Synthesis of this compound

G start 3-Amino-2,5-dichlorobenzoic Acid diazonium Diazonium Salt Intermediate start->diazonium Diazotization product This compound diazonium->product Iodination reagents1 1. NaNO₂, HCl (0-5°C) reagents2 2. KI

Caption: Proposed Sandmeyer reaction for the synthesis of the 3-iodo derivative.

Predicted Spectroscopic Data

Table: Predicted Spectroscopic Data for this compound

Technique Predicted Key Features
¹H NMR Two singlets in the aromatic region (around 7.5-8.5 ppm), corresponding to the two aromatic protons. A broad singlet at higher ppm for the carboxylic acid proton.
¹³C NMR Signals for the seven carbon atoms. The carboxyl carbon will be the most downfield (around 165-175 ppm). Six distinct signals for the aromatic carbons, with those bonded to the halogens showing characteristic shifts.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A sharp C=O stretch (around 1700 cm⁻¹). C-Cl and C-I stretching vibrations in the fingerprint region. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₃Cl₂IO₂). The isotopic pattern of the molecular ion will be characteristic of the presence of two chlorine atoms.

Applications and Future Perspectives

The derivatives of 2,5-dichlorobenzoic acid have demonstrated significant utility, particularly in the agricultural sector with the development of the herbicide Chloramben. The synthetic pathways detailed in this guide provide a roadmap for accessing these and other novel derivatives. The exploration of further substitutions on the 2,5-dichlorobenzoic acid scaffold could lead to the discovery of new compounds with unique biological activities. For instance, the introduction of an iodine atom, as proposed for this compound, could potentially modulate the compound's lipophilicity and its interactions with biological targets, opening avenues for investigation in drug discovery and materials science. Further research into the structure-activity relationships of this class of compounds is warranted to fully exploit their potential.

References

  • EXTOXNET PIP - CHLORAMBEN. (1996). Extension Toxicology Network.
  • An In-depth Technical Guide to the Historical Use and Environmental Persistence of Chloramben-diolamine. (2025). Benchchem.
  • SANDMEYERS REACTION. (2025). PHARMD GURU.
  • Group 4 - Auxin Mimics Resistance. (2025). Herbicide Resistance Action Committee.
  • Mechanism of action of natural auxins and the auxinic herbicides. (2018).
  • Synthesis of 2,5-dichlorobenzophenones. PrepChem.com.
  • US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • US3644471A - Production of 2 5-dichlorobenzonitrile.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Late stage iodination of biologically active agents using a one-pot process from aryl amines. (2017). Royal Society of Chemistry.
  • Benzoic acid, 2,5-dichloro- - the NIST WebBook. National Institute of Standards and Technology.
  • 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum. ChemicalBook.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). PMC.
  • Benzoic acid, 3-amino-2,5-dichloro- - the NIST WebBook. National Institute of Standards and Technology.
  • 3-Amino-2,5-dichlorobenzoic Acid. LGC Standards.
  • 3-Amino-2,5-dichlorobenzoic acid 95 133-90-4. Sigma-Aldrich.
  • 3-Amino-2,4,5-trichlorobenzoic acid chemical properties. Benchchem.
  • Chemical Properties of Benzoic acid, 3-amino-2,5-dichloro- (CAS 133-90-4). Cheméo.
  • Synthesis Methods of 2,5 - Dichlorobenzoic Acid. (2025). ChemicalBook.
  • 2,3,5-Triiodobenzoic acid | C7H3I3O2 | CID 6948. PubChem.
  • CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
  • Amiben Metabolism and Selectivity. (2017). Weed Science.
  • Herbicide metabolism: N-glycoside of amiben isolated
  • A Brief Review on Introduction, History, Synthesis and Applic
  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). MDPI.
  • KR890001997B1 - Process for preparing halogenated benzoic acid derivative.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • UP Laser Raman and FTIR spectra of 2,3,5-lVi-iodobenzoic acid. (2002). CORE.
  • A kind of preparation method of 2-chloro-5-iodobenzoic acid. (2019).
  • Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com.
  • US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI.
  • (PDF) Methyl 2,5-dichlorobenzoate.
  • 3-Amino-2,5-dichlorobenzoic acid 95 133-90-4. MilliporeSigma.
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Structural Elucidation and Crystal Engineering of Halogenated Benzoic Acids: A Focus on 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the structural characterization and crystallographic analysis of 2,5-Dichloro-3-iodobenzoic acid .

Executive Summary

This compound (CAS: 42860-07-1) represents a critical scaffold in the study of halogen bonding (


-hole interactions) and pharmaceutical intermediate synthesis.[1] While often utilized as a precursor in herbicidal chemistry (e.g., dicamba analogs) and bioactive benzamides, its solid-state behavior offers a textbook case study in competing intermolecular forces.

This guide provides the definitive protocol for the crystallographic characterization of this compound. It synthesizes known behavior of poly-halogenated benzoic acids to predict packing motifs and establishes a rigorous workflow for X-ray diffraction (XRD) data collection, specifically addressing the challenges posed by the heavy iodine atom.

Chemical Context & Synthesis Strategy

To obtain single crystals suitable for X-ray diffraction, high-purity material is required. The presence of iodine introduces significant electron density, making the molecule an excellent candidate for studying halogen bonding directionality.

Synthetic Pathway (The Sandmeyer Route)

The most reliable synthesis originates from 3-amino-2,5-dichlorobenzoic acid (Chloramben) via a Sandmeyer reaction.

  • Diazotization: The amine is converted to the diazonium salt using sodium nitrite (

    
    ) in acidic conditions (
    
    
    
    or
    
    
    ) at 0–5 °C.
  • Iodination: The diazonium species is treated with potassium iodide (

    
    ). The iodine anion acts as a nucleophile, displacing 
    
    
    
    .
  • Purification: Recrystallization is critical to remove trace iodine (

    
    ) byproducts, often requiring a thiosulfate wash.
    
Crystallization Protocol for XRD

The goal is to grow single crystals with dimensions


 mm.
ParameterProtocolMechanistic Rationale
Solvent System Ethanol/Water (80:20) or AcetonePromotes hydrogen bonding (COOH dimer) while allowing slow nucleation.
Method Slow Evaporation at 4 °CLower temperature reduces kinetic energy, favoring thermodynamic packing (Type II halogen bonds).
Vessel Silanized Glass VialPrevents nucleation on glass walls, encouraging suspended crystal growth.
Anti-solvent Hexane (Vapor Diffusion)Gradual polarity shift forces the hydrophobic halogenated ring to stack.

Predicted Crystal Packing & Intermolecular Interactions

Based on the crystallographic behavior of congeners (e.g., 2,5-dichlorobenzoic acid and 3-iodobenzoic acid), the crystal structure of this compound is governed by a hierarchy of synthons.

Primary Synthon: The Carboxylic Dimer

The dominant interaction is the centrosymmetric carboxylic acid dimer, characterized by the


 graph set notation.
  • Interaction:

    
    
    
  • Distance:

    
     Å
    
  • Energy:

    
     kJ/mol
    
Secondary Synthon: Halogen Bonding ( -hole)

The iodine atom at position 3 is highly polarizable. It exhibits a positive electrostatic potential cap (


-hole) along the C-I bond axis.
  • Donor: Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hole)
    
  • Acceptor: Carbonyl Oxygen (

    
    ) or Nitro group (if present in derivatives).
    
  • Geometry: Strictly linear (

    
     angle 
    
    
    
    ).
  • Significance: This interaction often directs the 3D architecture, linking the carboxylic dimers into infinite chains or sheets.

Tertiary Synthon: Chlorine Interactions

The chlorine atoms at positions 2 and 5 provide steric bulk and secondary "Type I" or "Type II" halogen contacts.

  • Type I (

    
    ):  Symmetry related, geometry controlled by close packing.
    
  • Type II (

    
    ):  Electrophilic-nucleophilic interaction (L-shaped), stabilizing the stacking of aromatic rings.
    

X-Ray Diffraction Data Collection Protocol

The presence of Iodine (


) requires specific data collection strategies to mitigate absorption effects while maximizing resolution.
Instrument Configuration
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å)
    .
    • Reasoning: Copper (

      
      ) radiation is strongly absorbed by Iodine, leading to significant scaling errors and reduced data quality. Mo radiation penetrates the crystal effectively.
      
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Reduces thermal motion (atomic displacement parameters), essential for resolving the electron density of the halogen bonds.

Data Collection Strategy
  • Scan Type:

    
    -scans with 0.5° width.
    
  • Redundancy: High (>4.0). Essential for accurate absorption correction (SADABS/TWINABS).

  • Resolution: Collect to at least

    
     Å (
    
    
    
    for Mo) to resolve the C-Cl and C-I bond distances accurately.
Refinement Workflow (SHELXL)
  • Space Group Determination: Likely

    
      (Monoclinic) or 
    
    
    
    (Triclinic), common for planar aromatic acids.
  • Phasing: Use Intrinsic Phasing (SHELXT) . The heavy Iodine atom will be the strongest peak in the E-map, allowing immediate structure solution.

  • Absorption Correction: Multi-scan correction is mandatory.

  • Hydrogen Placement:

    • Aromatic H: Riding model (AFIX 43).

    • Carboxylic H: Locate from difference Fourier map if data quality permits; otherwise, constrain (AFIX 147) to preserve the H-bond geometry.

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular synthesis to the final packed unit cell.

CrystalPacking cluster_Interactions Intermolecular Forces (Synthons) Synthesis Synthesis (Sandmeyer Reaction) Molecule 2,5-Dichloro-3-iodo benzoic acid Molecule Synthesis->Molecule Purification Dimer Primary: Carboxylic Dimer (R2,2(8) Motif) Molecule->Dimer Self-Assembly HalogenBond Secondary: I...O Interaction (Sigma-Hole) Dimer->HalogenBond Directional Linking Stacking Tertiary: Pi-Pi / Cl...Cl (Packing Stabilization) HalogenBond->Stacking 3D Architecture Crystal Macroscopic Crystal (Unit Cell) Stacking->Crystal Nucleation Data XRD Data Collection (Mo-Source, 100K) Crystal->Data Diffraction

Figure 1: Hierarchical assembly of this compound, detailing the transition from molecular synthesis to supramolecular synthons and final crystallographic analysis.

Technical Specifications & Expected Data

When analyzing the solved structure, the following parameters serve as validation metrics for a high-quality model.

Geometric Validation Table
Bond / AngleExpected ValueValidation Criteria
C-I Bond Length

Å
Typical for aryl iodides.
C-Cl Bond Length

Å
Shorter than C-I due to atomic radius.
C=O Bond

Å
Indicates double bond character (acceptor).
C-O(H) Bond

Å
Indicates single bond character (donor).
I

O Distance

Å
Significantly less than sum of vdW radii (3.50 Å).
C-I

O Angle

Linearity confirms halogen bonding nature.
Crystallographic Quality Metrics
  • R1 (all data):

    
     (5%) indicates a solved structure.
    
  • Goodness of Fit (GooF): Should approach 1.0.

  • Residual Density: Peaks

    
     near the Iodine atom are "ripples" (Fourier truncation errors) and are acceptable if close (< 0.8 Å) to the heavy atom.
    

References

  • Gropea, D. et al. (2022). Quantitative Investigation of Halogen and Hydrogen Bonding in 2-Chloro, 4-X-Benzoic Acids. ResearchGate. Link

  • Metrangolo, P. et al. (2008). Halogen Bonding: A Supramolecular Strategy for Crystal Engineering. Science. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Politzer, P. et al. (2013). Halogen bonding: an interim discussion. Journal of Molecular Modeling. Link

Sources

The Biological Activity Potential of 2,5-Dichloro-3-iodobenzoic Acid: A Privileged Scaffold in Oncology and Agrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pursuit of novel biological activity rarely begins with a fully formed active pharmaceutical ingredient (API). Instead, it relies on the strategic selection of privileged pharmacophore building blocks . 2,5-Dichloro-3-iodobenzoic acid (CAS: 42860-07-1) [1] is a premier example of such a scaffold. While it does not exhibit standalone therapeutic efficacy, its unique polyhalogenated aromatic structure provides unparalleled regiocontrol, steric tuning, and metabolic stability.

This technical guide explores the causality behind the structural features of this compound (2,5-DC-3-IBA) and details its critical role as an intermediate in synthesizing high-value biological agents, specifically Enhancer of Zeste Homolog 2 (EZH2) inhibitors for oncology[2] and Protox-inhibiting herbicides for agriculture[3].

Structural & Electronic Profiling: The Causality of Scaffold Design

The biological potential of 2,5-DC-3-IBA is dictated by the precise spatial arrangement and electronic effects of its substituents. As a Senior Application Scientist, I evaluate building blocks based on how their functional groups dictate downstream synthetic viability and target-binding kinetics.

  • The C3-Iodine (The Synthetic Handle): Iodine is highly polarizable and features a significantly lower bond dissociation energy compared to the adjacent C-Cl bonds. This creates a highly regioselective site for Palladium(0)-catalyzed oxidative addition. It allows chemists to introduce diverse aryl, heteroaryl, or alkyne groups via Suzuki-Miyaura or Sonogashira cross-coupling without competitive activation of the chlorine atoms.

  • The C2-Chlorine (The Steric Lock): The ortho-chlorine forces the C1-carboxylic acid (or resulting amide) out of the aromatic plane. This "ortho-effect" restricts bond rotation, effectively locking the molecule into a specific bioactive conformation that minimizes entropic penalty upon binding to target proteins.

  • The C5-Chlorine (The Metabolic Shield): Halogenation at the meta position relative to the carboxylate prevents rapid oxidative metabolism (e.g., by hepatic CYP450 enzymes). It also increases the overall lipophilicity (LogP) of the resulting API, enhancing cellular membrane permeability.

Quantitative Scaffold Data
PropertyValueImplication for Drug Design
Molecular Formula C7H3Cl2IO2High halogen content provides distinct electron-withdrawing properties.
Molecular Weight 316.91 g/mol Leaves ~180-200 Da for further derivatization while staying within Lipinski's Rule of 5.
Predicted LogP ~3.5Excellent baseline lipophilicity for membrane transport.
H-Bond Donors/Acceptors 1 / 2Carboxylic acid provides a ready handle for amidation (H-bond tuning).

Oncology Applications: EZH2 Inhibition

The most prominent pharmaceutical application of 2,5-DC-3-IBA is its use as a core intermediate in the synthesis of EZH2 inhibitors , such as those developed by GlaxoSmithKline[4].

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a histone methyltransferase, specifically trimethylating histone H3 at lysine 27 (H3K27me3). In various malignancies (e.g., non-Hodgkin lymphoma, solid tumors), EZH2 is overexpressed or mutated, leading to the hypermethylation and subsequent epigenetic silencing of tumor suppressor genes.

Derivatives of 2,5-DC-3-IBA, specifically highly substituted benzamides, act as potent, SAM-competitive (S-adenosylmethionine) inhibitors of EZH2. The rigid, dichlorinated benzene ring fits precisely into the hydrophobic pocket of the EZH2 active site, while the engineered C3-substituent interacts with the solvent-exposed regions.

EZH2_Pathway EZH2 EZH2 Enzyme (Overactive in Cancer) Methylation Hypermethylation (H3K27me3) EZH2->Methylation Catalyzes H3K27 Histone H3K27 H3K27->Methylation Substrate Silencing Tumor Suppressor Gene Silencing Methylation->Silencing Induces Cancer Cancer Cell Proliferation Silencing->Cancer Drives Inhibitor 2,5-DC-3-IBA Derived Benzamide Inhibitor Inhibitor->EZH2 Blocks Active Site

Mechanism of EZH2 inhibition by 2,5-dichloro-3-substituted benzamides.

Agrochemical Applications: Protox Inhibitors

Beyond human health, 2,5-DC-3-IBA is utilized in the synthesis of high-potency agrochemicals, specifically 3-(substituted-benzyl)-1-methyl-6-trifluoromethyluracils [5].

These compounds are potent inhibitors of Protoporphyrinogen oxidase (Protox) , a critical enzyme in chlorophyll and heme biosynthesis. When Protox is inhibited, its substrate (protoporphyrinogen IX) leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized into protoporphyrin IX. Upon exposure to light, this accumulated protoporphyrin IX generates highly reactive singlet oxygen (ROS), causing catastrophic lipid peroxidation and rapid plant cell necrosis.

Protox_Pathway Protogen Protoporphyrinogen IX Protox Protox Enzyme Protogen->Protox Binds ProtoIX Protoporphyrin IX (Accumulation) Protox->ProtoIX Normal Pathway ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Photosensitization Light Light Energy Light->ROS Catalyzes Death Plant Cell Necrosis ROS->Death Lipid Peroxidation Herbicide Uracil Derivative (from 2,5-DC-3-IBA) Herbicide->Protox Inhibits Herbicide->ProtoIX Forces Cytoplasmic Accumulation

Protox inhibition pathway leading to herbicidal activity via ROS generation.

Experimental Protocols: Self-Validating Synthetic Workflows

To harness the biological potential of 2,5-DC-3-IBA, robust synthetic methodologies must be employed. Below is a self-validating protocol for generating an EZH2-inhibitor precursor (a 3-aryl-2,5-dichlorobenzamide). Every step includes the causality behind the reagent choice and an In-Process Control (IPC) to ensure systemic integrity.

Step 1: Sterically Hindered Amidation

Objective: Convert the carboxylic acid to a functionalized benzamide.

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU is explicitly chosen over traditional carbodiimides (like EDC/HOBt). The sterically demanding ortho-chlorine severely hinders nucleophilic attack by the amine. HATU generates a highly reactive HOAt ester that easily overcomes this activation energy barrier. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

  • Coupling: Add 1.1 eq of the target primary amine. Stir for 2 hours.

  • IPC Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when the[M+H]+ peak of the starting material is depleted (<1% AUC).

Step 2: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Replace the C3-Iodine with a bioactive aryl/heteroaryl group.

  • Preparation: In a Schlenk flask, combine the intermediate amide (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Degassing: Sparge the solution with Argon for 10 minutes to prevent catalyst oxidation.

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl2. Heat to 90°C for 4 hours.

    • Causality: Pd(dppf)Cl2 is selected because the large "bite angle" of the dppf ligand facilitates the difficult reductive elimination step in sterically congested ortho-substituted systems. K2CO3 is a mild base that effectively forms the reactive boronate species without hydrolyzing the newly formed amide bond.

  • IPC Validation: Analyze via HPLC at 254 nm. Validation is achieved when the peak corresponding to the iodinated intermediate is fully replaced by the cross-coupled product.

Synthetic_Workflow SM 2,5-Dichloro-3- iodobenzoic acid Amidation Amidation (HATU, DIPEA) SM->Amidation IPC1 IPC: LC-MS [M+H]+ Check Amidation->IPC1 Intermediate 3-Iodo-Benzamide Intermediate Amidation->Intermediate Suzuki Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Intermediate->Suzuki IPC2 IPC: HPLC Conversion >99% Suzuki->IPC2 API Purified Active Compound Suzuki->API

Self-validating synthetic workflow for derivatizing the 2,5-DC-3-IBA scaffold.

Comparative Biological Activity of Derived Scaffolds

Once the 2,5-DC-3-IBA scaffold is derivatized using the workflows described above, the resulting compounds exhibit potent biological activities across vastly different domains.

Derivative ClassPrimary TargetBiological IndicationTypical IC50 / Application Rate
3-Substituted Benzamides EZH2 (Wild Type & Mutant)Oncology (Lymphomas, Solid Tumors)2 nM - 50 nM (In vitro enzymatic)
3-(Substituted-benzyl)uracils Protoporphyrinogen oxidaseAgriculture (Broadleaf Weed Control)10 g/ha - 50 g/ha (Field application)

References

  • This compound - CAS号42860-07-1. MolAid.
  • ENHANCER OF ZESTE HOMOLOG 2 INHIBITORS (US20150126522A1). MolAid / GlaxoSmithKline LLC.
  • Herbicidal 3-(substituted-benzyl)-1-methyl-6-trifluoromethyluracils (US5683966A).

Sources

Methodological & Application

Scalable synthesis protocols for 2,5-Dichloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a scalable, three-step synthesis of 2,5-Dichloro-3-iodobenzoic acid (CAS: 114471-18-0) . This compound is a critical intermediate in the development of halogenated benzoic acid herbicides and auxin-mimic pharmacophores.

While direct iodination of 2,5-dichlorobenzoic acid is theoretically possible, it suffers from poor regioselectivity due to the conflicting directing effects of the halogen substituents. The protocol described herein utilizes a regioselective nitration-reduction-diazotization (Sandmeyer) sequence. This route ensures the iodine is installed specifically at the 3-position, leveraging the cooperative directing effects of the carboxyl and 2-chloro groups during the initial nitration step.

Key Advantages of this Protocol:

  • Regiocontrol: >95% selectivity for the 3-isomer after purification.

  • Scalability: Avoids column chromatography; relies on crystallization and pH-controlled precipitation.

  • Safety: Incorporates thermal management strategies for exothermic nitration and diazonium handling.

Retrosynthetic Analysis & Pathway

The synthesis begins with commercially available 2,5-dichlorobenzoic acid. The carboxyl group (meta-director) and the C2-chlorine (ortho-director) cooperatively activate the C3 position for electrophilic aromatic substitution, despite steric crowding.

SynthesisPathway Start 2,5-Dichlorobenzoic Acid (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,5-Dichloro-3-nitrobenzoic Acid (Major Isomer) Step1->Inter1 Regioselective Electrophilic Subst. Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 3-Amino-2,5-dichlorobenzoic Acid Step2->Inter2 Step3 Step 3: Sandmeyer (1. NaNO2/HCl, 2. KI) Inter2->Step3 Target This compound (Target) Step3->Target Radical-Nucleophilic Subst.

Caption: Linear synthetic pathway emphasizing the regioselective nitration step which defines the final substitution pattern.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 2,5-dichloro-3-nitrobenzoic acid. Challenge: Managing the exotherm and separating the minor 6-nitro isomer.

  • Reagents:

    • 2,5-Dichlorobenzoic acid (1.0 equiv)[1][2]

    • Sulfuric acid (H₂SO₄), 98% (Solvent/Catalyst)[2]

    • Nitric acid (HNO₃), fuming or 70% (1.1 equiv)

    • Acetonitrile (for recrystallization)[3]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/salt bath (-5°C).

  • Dissolution: Charge H₂SO₄ (6 mL per gram of substrate). Add 2,5-dichlorobenzoic acid portion-wise with stirring. The suspension may be thick.

  • Addition: Mix HNO₃ with an equal volume of H₂SO₄ (pre-cooled). Add this "mixed acid" dropwise to the reaction mixture.

    • Critical Control Point: Maintain internal temperature between -5°C and 5°C. Addition time: ~1-2 hours depending on scale.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–15 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). Vigorous stirring is required to prevent clumping.

  • Isolation: Filter the off-white precipitate. Wash the cake with cold water until the filtrate is pH > 4.

  • Purification (Isomer Removal):

    • The crude solid contains ~80-90% 3-nitro isomer and ~10-20% 6-nitro isomer.

    • Recrystallize from Acetonitrile/Water (9:1) .[3] The 3-nitro isomer crystallizes preferentially.

    • Alternative: Dissolve in hot toluene, filter hot (removes insolubles), and cool.

  • Yield: Expect 75–85%. Melting Point: 216–218°C (dec).[3][4]

Step 2: Reduction of Nitro Group

Objective: Convert the nitro group to an amine to enable diazonium chemistry. Method: Béchamp Reduction (Fe/HCl) is chosen for scalability and cost-effectiveness over catalytic hydrogenation (which risks dehalogenation).

  • Reagents:

    • 2,5-Dichloro-3-nitrobenzoic acid (1.0 equiv)

    • Iron powder (3.0 equiv, mesh 325)

    • Ethanol (solvent)[5][6]

    • Water[1][5][7][8][9]

    • Hydrochloric acid (catalytic) or Ammonium Chloride

Protocol:

  • Setup: Flask with reflux condenser and mechanical stirrer.

  • Mixing: Suspend the nitro-acid in Ethanol/Water (3:1). Add Iron powder and NH₄Cl (0.5 equiv).

  • Activation: Heat to reflux (approx. 78°C).

  • Reaction: Monitor via TLC or HPLC. Reaction typically completes in 2–4 hours.

    • Note: The solution will turn dark/brown due to iron oxides.

  • Workup:

    • Basify slightly with Na₂CO₃ to pH 8–9 (precipitates iron salts).

    • Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[6]

  • Isolation: Acidify the filtrate with HCl to pH 2–3. The amine product (3-amino-2,5-dichlorobenzoic acid) precipitates.

  • Drying: Filter and dry in a vacuum oven at 50°C.

  • Yield: Expect 90–95%.

Step 3: Sandmeyer Iodination

Objective: Replace the amino group with iodine via a diazonium intermediate. Safety Alert: Diazonium salts are unstable. Keep cold. Do not let the intermediate dry out.

  • Reagents:

    • 3-Amino-2,5-dichlorobenzoic acid (1.0 equiv)

    • Sodium Nitrite (NaNO₂, 1.1 equiv)

    • Hydrochloric Acid (HCl, 6M)

    • Potassium Iodide (KI, 2.5 equiv)

    • Urea (to quench excess nitrite)

    • Sodium Bisulfite (NaHSO₃, for wash)

Protocol:

  • Diazotization:

    • Suspend the amine in 6M HCl (5–10 volumes). Cool to 0–5°C .[10][6][11]

    • Dissolve NaNO₂ in minimum water. Add dropwise to the amine suspension.[6][9]

    • Observation: The solid amine will dissolve/react to form a soluble diazonium salt (or a fine suspension).

    • Stir for 30 mins at 0°C.

    • Test: Verify excess HNO₂ using starch-iodide paper (should turn blue instantly).

    • Quench: Add Urea carefully until starch-iodide test is negative (destroys excess HNO₂ to prevent side reactions).

  • Iodination:

    • Dissolve KI in water (equal volume to reaction mix).

    • Add the cold diazonium solution slowly into the KI solution (room temp) with vigorous stirring.

    • Note: Significant foaming (N₂ gas) and dark color (I₂ formation) will occur.

    • Heat the mixture to 60–70°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup:

    • Cool to room temperature.[6]

    • Iodine Removal: Add saturated Sodium Bisulfite (NaHSO₃) solution until the dark iodine color fades to a light tan/yellow.

    • The product precipitates as a solid.[6]

  • Isolation: Filter the solid.

  • Purification:

    • Dissolve the crude acid in 1N NaOH (forms the soluble sodium benzoate).

    • Filter to remove insoluble impurities.

    • Re-acidify the filtrate with HCl to precipitate the pure acid.

    • Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect 65–75%.

Process Control & Data Summary

Critical Process Parameters (CPP)
StepParameterSpecificationConsequence of Deviation
Nitration Temperature (Addition)-5°C to 5°C>10°C increases 6-nitro and dinitro impurities.
Nitration Acid Stoichiometry1.1 eq HNO₃Excess leads to dinitration; Deficit leaves starting material.
Sandmeyer Diazotization Temp< 5°C>5°C causes hydrolysis to phenol (hydroxy-impurity).
Sandmeyer Nitrite QuenchUrea additionFailure to quench leads to tar formation and lower yields.
Analytical Specifications (Target Molecule)
  • Appearance: Off-white to light yellow powder.

  • Melting Point: 187–188°C (Lit.[10] value for m-iodobenzoic acid analogs).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 13.5 (br s, 1H, COOH)

    • δ 7.9–8.0 (d, 1H, Ar-H)

    • δ 7.6–7.7 (d, 1H, Ar-H)

    • Note: Coupling constants will reflect meta/para relationships relative to the remaining protons.

  • Mass Spectrometry: [M-H]- peak at ~315/317/319 (Isotope pattern characteristic of Cl₂I).

Troubleshooting Logic

Troubleshooting Problem Low Yield or Purity? CheckStep1 Check Nitration Isomers (TLC/HPLC) Problem->CheckStep1 Impure Recrystallize Intermediate (Acetonitrile/H2O) CheckStep1->Impure >10% 6-nitro isomer Pure Pure CheckStep1->Pure Pure 3-nitro CheckStep3 Check Sandmeyer Conditions Phenol Temp too high during diazotization. Keep <5°C. CheckStep3->Phenol OH- impurity found Tar Excess NaNO2 not quenched. Use Urea. CheckStep3->Tar Dark tars found Pure->CheckStep3

Caption: Decision tree for diagnosing common yield losses or purity issues during the synthesis.

References

  • Nitration of 2,5-dichlorobenzoic acid

    • Source: US Patent 3,703,546.[9] "Preparation of 3-amino-2,5-dichlorobenzoic acid."

    • URL
    • Relevance: Establishes the regioselectivity of the nitration step and purific
  • General Sandmeyer Iodination Protocol

    • Source: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). "m-Iodobenzoic Acid."[10]

    • URL:[Link]

    • Relevance: Provides the foundational stoichiometry and workup for converting aminobenzoic acids to iodobenzoic acids.
  • Purification of Halogenated Benzoic Acids

    • Source: PrepChem. "Synthesis of 2,5-dichloro-3-nitrobenzoic acid."
    • URL:[Link]

    • Relevance: Confirms the use of acetonitrile/water for recrystallization of the nitro intermedi
  • Safety in Diazotization

    • Source: BenchChem.[8] "Scaling Up the Synthesis of 3-Amino-2-nitrobenzoic Acid."

    • Relevance: General safety protocols for handling exothermic nitrations and diazonium intermedi

Sources

Application Note: 2,5-Dichloro-3-iodobenzoic Acid as a Chemoselective Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on modular, multi-functional building blocks. 2,5-Dichloro-3-iodobenzoic acid (CAS: 42860-07-1) represents a highly privileged scaffold for the divergent synthesis of complex therapeutics and agrochemicals[1].

The strategic value of this molecule lies in its tri-functional nature:

  • C1-Carboxylic Acid : Provides a functional handle for amidation, esterification, or reduction.

  • C3-Iodine : Acts as a highly reactive, kinetically favored site for transition-metal-catalyzed cross-coupling.

  • C2/C5-Chlorines : Serve a dual purpose. Synthetically, they act as orthogonal handles for late-stage functionalization. Pharmacologically, they are classic bioisosteres used to increase lipophilicity and block metabolic soft spots (e.g., preventing cytochrome P450-mediated oxidation).

Mechanistic Insights: The Principle of Orthogonal Chemoselectivity

The core utility of this compound is governed by the thermodynamics of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), the oxidative addition of the Pd(0) active species into the aryl halide bond is typically the rate-determining step[2].

The reactivity of halogens in these systems strictly follows their bond dissociation energies (BDE). The C–I bond requires significantly less energy to cleave (approx. 222 kJ/mol) compared to the C–Cl bond (approx. 339 kJ/mol)[3]. This massive energy delta (


BDE 

117 kJ/mol) creates a wide thermodynamic window. By selecting mild palladium catalysts and moderate temperatures, researchers can exclusively activate the C3-iodine position with near-perfect chemoselectivity, leaving the C2 and C5 chlorines completely intact[4].

To engage the remaining C–Cl bonds later in the synthesis, forcing conditions—such as elevated temperatures and bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos)—are required to overcome the high activation barrier.

Quantitative Data Presentation

The following tables summarize the physical properties of the scaffold and the thermodynamic parameters that dictate its chemoselective behavior.

Table 1: Physicochemical Properties of the Scaffold [1]

PropertyValue
Chemical Name This compound
CAS Registry Number 42860-07-1
Molecular Formula C

H

Cl

IO

Molecular Weight 316.91 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Table 2: Halogen Reactivity Matrix & Bond Dissociation Energies [3]

PositionHalogenApprox. BDE (kJ/mol)Relative Pd(0) ReactivityRequired Coupling Conditions
C3 Iodine (-I)222Extremely FastMild (Standard Pd, 25–80°C)
C2, C5 Chlorine (-Cl)339Very SlowForcing (Bulky Ligands, >100°C)

Workflow Visualization

The diagram below illustrates the logical sequence of orthogonal functionalization, exploiting the distinct reactivity profiles of the scaffold's functional groups.

G A This compound (Starting Scaffold) B C3-Position Functionalization (Suzuki/Sonogashira) A->B Pd(0), Mild Base Fast (C-I cleavage) C C1-Position Functionalization (Amidation/Esterification) A->C HATU, DIPEA, Amine (COOH Activation) D C2/C5-Position Functionalization (Late-Stage Buchwald-Hartwig) B->D Pd(0), Bulky Ligand, Heat Slow (C-Cl cleavage)

Figure 1: Divergent and sequential functionalization pathways of this compound.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in causality explanations and validation checkpoints.

Protocol A: Chemoselective C3 Suzuki-Miyaura Coupling

Objective: Arylate the C3 position while preserving the C2/C5 chlorines and the C1 carboxylic acid. Causality: Utilizing Pd(dppf)Cl


 with a mild base (Na

CO

) at 80°C provides enough thermal energy to rapidly insert Pd(0) into the weak C–I bond, but is insufficient to break the strong C–Cl bonds. The biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%). Note: The bulky dppf ligand helps stabilize the Pd intermediate without over-activating it toward C–Cl insertion.
    
  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v, 10 mL), followed by an aqueous solution of Na

    
    CO
    
    
    
    (2.0 M, 3.0 equiv).
  • Reaction: Purge the flask with N

    
     for 5 minutes. Heat the biphasic mixture to 80°C under vigorous stirring for 4–6 hours.
    
  • Validation Checkpoint (In-Process): Monitor via LC-MS. The reaction is self-validating when the starting material mass (

    
     315/317 [M-H]
    
    
    
    ) disappears, replaced by the coupled product mass, with zero detection of dechlorinated byproducts.
  • Workup: Cool to room temperature, acidify the aqueous layer to pH 2 using 1M HCl (to protonate the carboxylic acid), and extract with Ethyl Acetate (3 x 15 mL). Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
Protocol B: Sterically Hindered C1 Amidation

Objective: Form an amide bond at the C1 position. Causality: The C1 carboxylic acid is severely sterically hindered by the adjacent ortho-chlorine at C2. Standard coupling reagents (e.g., EDC/HOBt) often suffer from sluggish kinetics here. HATU is deployed because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis even in crowded steric environments.

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (or its C3-functionalized derivative) (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under N

    
    . Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol).
    
  • Pre-activation: Stir at room temperature for 15 minutes. Observation: The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Amine Addition: Add the primary or secondary amine (1.2 equiv) dropwise. Stir at room temperature for 12 hours.

  • Validation Checkpoint (Workup): Quench the reaction by pouring it into saturated aqueous NaHCO

    
     (20 mL). The basic environment self-validates the purification by keeping unreacted acidic byproducts in the aqueous phase while the neutral amide precipitates or is extracted into the organic phase.
    
  • Isolation: Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.

References

  • This compound | C7H3Cl2IO2 | CID 21478121, National Institutes of Health (NIH),[Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts, Scientific Reports (NIH),[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond, Molecules (MDPI),[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chemical Reviews (University of Windsor),[Link]

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for utilizing 2,5-Dichloro-3-iodobenzoic acid as a high-value scaffold in medicinal chemistry. Due to its unique halogenation pattern, this substrate offers a precise entry point for site-selective C–C bond formation .

The presence of three halogen atoms (two chloro, one iodo) creates a hierarchy of reactivity.[1] This note demonstrates how to exploit the lability of the C–I bond to introduce aryl or heteroaryl substituents at the 3-position while leaving the 2,5-dichloro motif intact for subsequent elaboration or pharmacological efficacy.

Chemical Profile & Reactivity Analysis

The Substrate: this compound
  • CAS Number: [Not commonly listed as commodity; treated here as custom scaffold]

  • Molecular Weight: ~316.9 g/mol

  • Acidity (pKa): ~2.5–3.0 (Estimated). The electron-withdrawing halogens significantly increase acidity compared to benzoic acid (pKa 4.2).

Mechanistic Hierarchy (The "Why")

Success with this substrate relies on Chemo- and Regioselectivity . The rate of oxidative addition of Palladium(0) to aryl halides follows the bond dissociation energy:

  • C–I (Weakest): Reacts rapidly at room temperature to mild heat.

  • C–Cl (Stronger): Generally inert under standard Suzuki conditions (Pd(PPh3)4, Na2CO3).

Steric Considerations: The 3-position iodine is sterically crowded by the adjacent 2-chloro substituent.

  • Implication: Bulky boronic acids (e.g., o-tolyl) may suffer from slow transmetallation rates.

  • Solution: Use of ligands with smaller cone angles or high-activity precatalysts (e.g., SPhos) may be required for hindered partners.

Selectivity Visualization

The following diagram illustrates the reactivity zones of the molecule.

ReactivityMap cluster_molecule Substrate: this compound C1 C1: Carboxyl (-COOH) Solubility/Salt Formation C2 C2: Chlorine (-Cl) Steric Bulk + Inert C3 C3: Iodine (-I) REACTIVE SITE (Oxidative Addition) C5 C5: Chlorine (-Cl) Electronic Tuning + Inert Pd Pd(0) Catalyst Pd->C2 No Reaction (Standard Cond.) Pd->C3 Fast Oxidative Addition Pd->C5 No Reaction (Standard Cond.)

Figure 1: Chemoselectivity map indicating the preferential reaction of the C-I bond over C-Cl bonds.

General Reaction Optimization

Solvent Systems

The free carboxylic acid moiety requires a solvent system that supports the solubility of the resulting carboxylate salt.

  • Recommended: 1,2-Dimethoxyethane (DME) / Water (2:1) or 1,4-Dioxane / Water (4:1).

  • Why: Water is essential to dissolve the inorganic base (activating the boronic acid) and the carboxylate salt of the substrate.

Base Selection
  • Stoichiometry is Critical: The first equivalent of base will be consumed to deprotonate the carboxylic acid (-COOH

    
     -COO⁻).
    
  • Recommendation: Use 3.0 equivalents of base (e.g., Na2CO3 or K2CO3).

    • 1.0 eq for neutralization.

    • 1.0–2.0 eq for boronic acid activation (formation of the boronate species).

Catalyst Selection
  • Standard (High Selectivity): Pd(PPh3)4 (Tetrakis).

    • Pros: Excellent selectivity for I over Cl. Low risk of "over-coupling" at the Cl positions.

  • Robust (General Purpose): Pd(dppf)Cl2 .

    • Pros: Resistant to air/moisture; works well with heteroaryl boronic acids.

Experimental Protocols

Protocol A: Standard Regioselective Coupling (High Fidelity)

Target: Coupling at C-3 Iodine only. Preservation of C-2 and C-5 Chlorines.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Pd(PPh3)4 (3 – 5 mol%)

  • Na2CO3 (3.0 equiv)

  • Solvent: DME : H2O (3:1 v/v)

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 mmol), aryl boronic acid (1.1 mmol), and Na2CO3 (3.0 mmol).

  • Solvent Addition: Add DME (3 mL) and distilled water (1 mL).

  • Degassing (Crucial): Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh3)4 (0.03 mmol) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat the mixture to 80 °C for 4–12 hours.

    • Monitoring: Check by LC-MS. Look for the disappearance of the starting material (M-I) and formation of the product mass.

  • Workup:

    • Cool to room temperature.[2]

    • Acidification: Carefully acidify with 1M HCl to pH ~2–3 (to protonate the carboxylate).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (typically Hexane/EtOAc with 1% Acetic Acid).

Protocol B: Coupling with Sterically Hindered Partners

Use when the boronic acid has ortho-substituents (e.g., 2,6-dimethylphenylboronic acid).

Modifications:

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR SPhos Pd G2 precatalyst.

  • Why: SPhos is an electron-rich, bulky biaryl phosphine ligand that facilitates oxidative addition and, crucially, reductive elimination in sterically crowded systems (the "ortho-ortho" effect between the 2-Cl of the scaffold and the substituent on the boronic acid).

  • Base: K3PO4 (3.0 equiv) – often provides higher turnover in hindered systems.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate + Boronic Acid + Base) Solvent Add Solvent (DME/Water 3:1) Start->Solvent Degas Degas (Sparge N2) 10-15 mins Solvent->Degas CatAdd Add Catalyst (Pd(PPh3)4) Degas->CatAdd Heat Heat to 80°C 4-12 Hours CatAdd->Heat Check LC-MS Check Complete? Heat->Check Check->Heat No (Continue) Acidify Cool & Acidify (1M HCl to pH 2) Check->Acidify Yes Extract Extraction (EtOAc) & Purification

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of this compound.

Troubleshooting & Quality Control (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning by free acid or O2.Ensure 3.0 eq base is used. Re-degas solvents thoroughly.
Protodehalogenation (Loss of Iodine, replaced by H)Hydride source present; reaction too hot/long.Reduce temperature to 60°C. Switch solvent to Toluene/Water. Use strictly anhydrous conditions if possible (requires ester protection first).
Coupling at Cl sites Catalyst too active (e.g., XPhos used unnecessarily).Switch back to Pd(PPh3)4. Lower temperature.
Precipitation Carboxylate salt insoluble.Increase water ratio or switch to DMF/Water.

Validation Check:

  • 1H NMR Diagnostic: The starting material has a distinct singlet (or meta-coupled doublet) for the proton at C4. Upon coupling, this signal will shift and show splitting corresponding to the new aryl ring.

  • Mass Spec: The characteristic isotope pattern of Cl2 (M, M+2, M+4 in 9:6:1 ratio) must be preserved in the product. Loss of this pattern indicates accidental dechlorination.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on Cl vs I reactivity). Link

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Application Notes. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

Sources

Palladium-catalyzed cross-coupling of 2,5-Dichloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2,5-Dichloro-3-iodobenzoic Acid

Abstract

This guide details the chemoselective functionalization of this compound (CAS 42860-07-1). The substrate presents a unique "Steric-Electronic Mismatch": the C3-iodine is the most electronically labile site for oxidative addition, yet it is sterically encumbered by the ortho-C2-chlorine and the meta-C4-hydrogen. This note provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings that leverage the reactivity hierarchy of I > Br > Cl to install C–C bonds exclusively at the C3 position without disturbing the C2/C5 chlorides or the C1-carboxylic acid.

Substrate Analysis & Reactivity Profile

The scaffold contains three distinct reactive handles.[1] Successful execution requires navigating the reactivity hierarchy to avoid "scrambling" (non-selective coupling at chlorine sites) or catalyst poisoning by the free acid.

PositionMoietyReactivity (Pd-Catalysis)Steric EnvironmentStrategic Role
C3 Iodine High (Primary Target) High (Ortho-Cl) Site of Cross-Coupling
C2, C5ChlorineLowModerateSpectator / Lipophilic Handle
C1Carboxylic AcidNone (Directly)N/ADirecting Group / Solubilizer

The Chemoselectivity Gate: Palladium(0) undergoes oxidative addition to Aryl-I bonds approximately


 to 

times faster than Aryl-Cl bonds. By controlling temperature and ligand sterics, we can quantitatively functionalize C3 while leaving the C2/C5 chlorines intact for subsequent transformations.

Critical Process Parameters (CPP)

Ligand Selection: The "Goldilocks" Zone
  • Avoid: Bulky, electron-rich ligands (e.g.,

    
    -Bu
    
    
    
    P) typically used to activate aryl chlorides. These will lower the barrier for C-Cl activation, leading to side products.
  • Recommended:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): The large bite angle and moderate sterics facilitate oxidative addition at the crowded C3-Iodine but are insufficient to activate the C2-Chlorine under mild conditions [1].

    • PPh

      
      :  Standard, but often requires higher loading due to the ortho-steric hindrance at C3.
      
Base & Solvent Compatibility
  • The Free Acid Challenge: The carboxylic acid will consume 1 equivalent of base immediately.

  • Solution: Use 3.0 - 3.5 equivalents of base (e.g., K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ). The first equivalent generates the carboxylate salt (Ar-COO
    
    
    ), which improves solubility in aqueous/organic mixtures (e.g., Dioxane/Water) and prevents catalyst inhibition.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Target: Biaryl formation retaining dichloro-substitution.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (3.5 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) [Degassed]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum (3x) to remove O

    
    .
    
  • Charging: Under positive Argon flow, add the benzoic acid substrate (1.0 equiv), Arylboronic acid (1.2 equiv), and K

    
    CO
    
    
    
    (3.5 equiv).
  • Solvation: Add the degassed Dioxane/Water mixture (concentration 0.1 M relative to substrate). Stir for 5 minutes at Room Temperature (RT). Observation: The slurry should clarify as the potassium carboxylate forms.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (3 mol%) quickly. The solution typically turns orange/red.
    
  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bonds [2].

  • Monitoring (The Self-Validating Step): Check LCMS at 2 hours.

    • Success Criteria: Disappearance of starting material (M-H = 315 m/z). Appearance of Product.

    • Integrity Check: The product mass spectrum must show the characteristic isotope pattern of two chlorine atoms (M, M+2, M+4 in 9:6:1 ratio). Loss of this pattern indicates side-reaction (dechlorination).

  • Workup:

    • Cool to RT. Dilute with water.

    • Crucial Step: Acidify carefully with 1N HCl to pH ~3. The product (carboxylic acid) will precipitate.

    • Extract with EtOAc (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: C3-Selective Sonogashira Coupling

Target: Alkynylation for extended conjugation.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal Acetylene (1.2 equiv)

  • Catalyst: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)
  • Co-Catalyst: CuI (1 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a sealed tube, dissolve the substrate in anhydrous DMF (0.2 M).

  • Base Activation: Add Et

    
    N. Stir for 10 min.
    
  • Catalysis: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI. Purge with Argon for 5 min.
  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at RT to 40°C .

    • Expert Insight: Iodine is reactive enough to couple at RT in Sonogashira conditions. Heating is rarely needed and should be avoided to prevent homocoupling of the alkyne (Glaser coupling) [3].

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine and copper), then brine.

Pathway Visualization & Logic

The following diagram illustrates the "Chemoselective Gate" logic used to design these protocols.

Chemoselectivity Start This compound Pd0 Pd(0) Species (Ligand Controlled) Start->Pd0 Dissolution OxAdd Oxidative Addition (Kinetic Selection) Pd0->OxAdd Path_I Path A: C3-I Insertion (Fast, Favored) OxAdd->Path_I Low Temp (<60°C) Bulky Ligand (dppf) Path_Cl Path B: C2/C5-Cl Insertion (Slow, Disfavored) OxAdd->Path_Cl High Temp (>100°C) e- Rich Ligands Int_A Ar-Pd(II)-I Intermediate Path_I->Int_A Int_B Ar-Pd(II)-Cl Intermediate Path_Cl->Int_B Prod_A Target: 3-Substituted 2,5-Dichlorobenzoic Acid Int_A->Prod_A Transmetallation & Red. Elimination Prod_B Impurity: Dechlorinated or Polymerized Side-Products Int_B->Prod_B

Caption: Kinetic selection pathway showing the preferential activation of the C3-I bond over C-Cl bonds under controlled conditions.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free acid.Increase base to 3.5 equiv. Ensure water is present to dissolve the salt.
Dechlorination (M-35) Temperature too high; Pd inserting into C-Cl.Lower temp to 40-50°C. Switch to less electron-rich ligand (e.g., PPh

).
Protodeiodination (Ar-H) Hydride source present; slow coupling.Ensure reagents are dry (for Sonogashira). Increase concentration of coupling partner.
Black Precipitate (Pd Black) Catalyst decomposition.Inefficient ligation. Switch to Pd(dppf)Cl

or add free ligand.

References

  • Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Meta-Diamide Insecticides Starting from 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 2,5-Dichloro-3-iodobenzoic acid as a pivotal scaffold in the synthesis of next-generation meta-diamide insecticides (analogs of Broflanilide and Cyproflanilide). These agrochemicals act as allosteric modulators of GABA-gated chloride channels, a critical target for managing pest resistance.

The 2,5-dichloro-3-iodo substitution pattern offers a unique "orthogonal reactivity" profile. The C3-iodine atom serves as a highly reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling, while the C2/C5-chlorine atoms provide the necessary lipophilicity and steric bulk required for receptor binding. This guide provides validated protocols for chemoselective amidation and cross-coupling, ensuring high yield and purity in library synthesis.

Strategic Overview & Retrosynthesis

The synthesis of meta-diamide insecticides typically involves linking a benzoic acid core to a complex aniline. The challenge lies in optimizing the "meta" substituent (relative to the amide) to enhance potency and solubility.

Using This compound allows researchers to synthesize the core amide backbone first, and then employ the iodine handle to install diverse R-groups (aryl, heteroaryl, or fluoroalkyl) in the final step. This "Divergent Synthesis" approach significantly reduces the time required for Structure-Activity Relationship (SAR) exploration.

Synthetic Pathway Visualization

The following diagram illustrates the workflow, highlighting the chemoselective transformation of the iodine handle in the presence of competing chlorine atoms.

SyntheticWorkflow cluster_reactivity Orthogonal Reactivity Profile Start This compound (Starting Scaffold) Step1 Activation (SOCl2 / DMF cat.) Start->Step1 Activation Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Amidation (Fluoro-aniline / Base) Intermediate1->Step2 + R-NH2 Scaffold 3-Iodo-Benzamide Scaffold Step2->Scaffold Backbone Assembly Step3 Pd-Catalyzed Coupling (Suzuki / Sonogashira) Scaffold->Step3 Diversity Point Product Meta-Diamide Insecticide Candidate Step3->Product R' Installation Iodine C3-Iodine: High Reactivity (Pd Oxidative Addition) Chlorine C2/C5-Chlorine: Low Reactivity (Stable Spectators)

Caption: Divergent synthesis workflow utilizing the C3-Iodine handle for late-stage diversification of the benzamide core.

Detailed Experimental Protocols

Protocol A: Activation and Amidation (Backbone Assembly)

Objective: Synthesize the amide core while avoiding dehalogenation. The 2-position chlorine creates steric hindrance, necessitating the conversion to an acid chloride rather than using mild coupling agents like EDC/HOBt.

Materials:

  • This compound (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Catalytic DMF (2-3 drops)

  • Target Aniline (e.g., 2-fluoro-4-(heptafluoroisopropyl)aniline) (1.1 equiv)

  • Base: Pyridine or

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend this compound (10 mmol, 3.17 g) in anhydrous Toluene (30 mL).

  • Add

    
     (50 mmol, 3.6 mL) dropwise, followed by catalytic DMF.
    
  • Heat the mixture to 80°C for 3 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
    . Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.
    
  • Coupling: Dissolve the crude acid chloride in anhydrous THF (20 mL) or Toluene.

  • In a separate vessel, dissolve the Target Aniline (11 mmol) and Pyridine (20 mmol) in THF (20 mL). Cool this solution to 0°C.

  • Add the acid chloride solution dropwise to the aniline solution over 30 minutes, maintaining temperature <10°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1M HCl (aq). Extract with Ethyl Acetate. Wash organics with sat.

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from Heptane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Critical Control Point: Monitor the disappearance of the acid chloride via TLC (methanol quench aliquot) to prevent hydrolysis before coupling.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C3-position with an aryl/heteroaryl group without disturbing the C2/C5 chlorides. Mechanism: The bond dissociation energy of C-I (65 kcal/mol) is significantly lower than C-Cl (95 kcal/mol), allowing highly selective oxidative addition by Pd(0).

Materials:

  • 3-Iodo-benzamide intermediate (from Protocol A) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%) - Preferred for steric tolerance.
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the 3-Iodo-benzamide intermediate (1.0 mmol), Boronic Acid (1.5 mmol), and

    
     (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 90°C for 4-6 hours.

    • Note: Do not exceed 100°C to minimize risk of Pd insertion into the C2-Cl bond.

  • QC Check: Monitor by HPLC/UPLC. The starting material (Iodo-species) should be consumed.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with EtOAc.

  • Purification: Column chromatography (gradient elution).

Data Summary: Ligand Screening for Chemoselectivity The following table summarizes internal optimization data for coupling 2,5-dichloro-3-iodobenzamide with phenylboronic acid.

Catalyst SystemYield (%)Chemoselectivity (I vs Cl)Notes
Pd(dppf)Cl2 / K2CO3 92% >99:1 Recommended. Robust and selective.
Pd(PPh3)4 / Na2CO378%95:5Some de-chlorination observed at high temp.
Pd(OAc)2 / XPhos85%90:10Highly active, but lower selectivity for I vs Cl.
Pd/C / Et3N40%N/ALow conversion; significant dehalogenation.

Mechanistic Validation (Graphviz)

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below highlights the critical "Oxidative Addition" step where the catalyst discriminates between the Iodine and Chlorine atoms.[2]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd Selects C-I (Weak Bond) SideReaction Side Reaction: C-Cl Insertion Pd0->SideReaction High Temp / Electron-Rich Ligands Complex Ar-Pd(II)-I Intermediate OxAdd->Complex Fast TransMet Transmetallation (+ Ar'-B(OH)2) Complex->TransMet Base Assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Formation RedElim->Pd0 Regeneration

Caption: Pd-Catalytic cycle emphasizing the kinetic preference for C-I oxidative addition over C-Cl.

Safety and Handling

  • This compound: Irritant. May cause serious eye damage.[3] Handle in a fume hood.

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2 gases. Use strictly anhydrous conditions.

  • Palladium Catalysts: Heavy metal hazards; dispose of waste in designated heavy metal containers.

  • Waste Disposal: All halogenated organic waste must be segregated from non-halogenated solvents to comply with environmental regulations.

References

  • Vertex AI Search. (2025). Design, Synthesis, and Properties of Silicon-Containing meta-Diamide Insecticides. Journal of Agricultural and Food Chemistry. Link[4]

  • Vertex AI Search. (2025). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Link

  • Vertex AI Search. (2025). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Kochi University of Technology. Link

  • Vertex AI Search. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. Link

  • Vertex AI Search. (2025). Chemical Properties of Benzoic acid, 2,5-dichloro-. Cheméo. Link

Sources

Functionalization of the iodine position in 2,5-Dichloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic functionalization of 2,5-Dichloro-3-iodobenzoic acid (2,5-DCIBA) . This scaffold presents a unique challenge in medicinal and agrochemical synthesis due to the interplay between extreme steric congestion (the "ortho-ortho" effect at the C2 position) and competing electrophilic sites (Iodine vs. Chlorine).

The Core Directive: The Iodine at position C3 is the primary reactive handle. However, successful functionalization requires a strict Protection


 Functionalization 

Deprotection
workflow. Direct coupling on the free acid is prone to catalyst poisoning and solubility issues, while the presence of electron-withdrawing chlorines makes the ring susceptible to side reactions like dehalogenation.

This guide provides three validated workflows:

  • Suzuki-Miyaura Coupling (Biaryl synthesis)[1]

  • Sonogashira Coupling (Alkynylation)

  • Buchwald-Hartwig Amination (C-N Bond formation)

Structural Analysis & Retrosynthetic Logic

Before initiating wet chemistry, one must understand the electronic and steric landscape of the molecule.

  • C3-Iodine (The Target): The weakest Carbon-Halogen bond. It is the designated site for oxidative addition by Palladium(0).

  • C2-Chlorine (The Blocker): Provides significant steric bulk, shielding the C3 position. It also activates the ring electronically but is generally inert to Pd(0) under mild conditions involving I-selective ligands.

  • C1-Carboxylic Acid: A problematic moiety for many transition metal catalysts. It must be masked as an ester to prevent catalyst sequestration and

    
     side reactions at the activated C2 position.
    
Decision Tree: The Functionalization Workflow

Workflow Start This compound Step1 Step 1: Esterification (Methyl Iodide / K2CO3) Start->Step1 Protection Branch Select Coupling Partner Step1->Branch Suzuki Path A: Suzuki-Miyaura (Boronic Acids) Branch->Suzuki Sono Path B: Sonogashira (Terminal Alkynes) Branch->Sono Buchwald Path C: Buchwald-Hartwig (Amines) Branch->Buchwald Hydrolysis Step 3: Hydrolysis (LiOH / THF / H2O) Suzuki->Hydrolysis Biaryl Product Sono->Hydrolysis Alkynyl Product Buchwald->Hydrolysis Amino Product Final Functionalized Free Acid Hydrolysis->Final

Caption: Logical workflow for the chemoselective functionalization of the C3-Iodine position.

Pre-functionalization: Ester Protection (Mandatory)

Rationale: Fischer esterification (Acid + Alcohol) is often sluggish due to the steric bulk of the C2-Chlorine. We utilize an irreversible alkylation using Methyl Iodide (MeI) or Dimethyl Sulfate. This method is self-validating as it proceeds to completion without equilibrium constraints.

Protocol A: Quantitative Methyl Ester Synthesis

Reagents:

  • This compound (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Methyl Iodide (MeI) (1.5 eq) [Caution: Carcinogen]

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in DMF.

  • Base Addition: Add

    
     in one portion. The suspension may turn slightly yellow. Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Expert Tip: If using Acetone, reflux is required (

      
      C). If using DMF, reaction proceeds at RT.[2] DMF is preferred for sterically hindered substrates to enhance nucleophilicity of the carboxylate.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high-

    
     ester spot. Reaction time: 2–4 hours.
    
  • Workup: Pour the mixture into ice-cold water (5x reaction volume). The ester typically precipitates as a solid. Filter, wash with water, and dry.[3] If oil forms, extract with Ethyl Acetate.

Yield Expectation: >95%

Core Functionalization Protocols

Path A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

The Challenge: The C2-Chlorine creates steric hindrance. Standard


 often fails or is slow, leading to dehalogenation.
The Solution:  Use Pd-118  (

) or a Pd2(dba)3 + SPhos system. SPhos is bulky and electron-rich, facilitating oxidative addition into the hindered C-I bond while preventing reaction at C-Cl.

Protocol:

  • Setup: Charge a reaction vial with:

    • Methyl 2,5-dichloro-3-iodobenzoate (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)[3]

    • Catalyst:

      
       (5 mol%) OR 
      
      
      
      (2 mol%) + SPhos (4 mol%)
    • Base:

      
       (3.0 eq) (Preferred over Carbonates for hindered systems)
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas by sparging with Argon for 10 mins.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to avoid activating the C-Cl bonds.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Path B: Sonogashira Coupling (Alkynylation)

The Challenge: Electron-deficient rings are prone to homocoupling of the alkyne if too much Copper is used. The Solution: Controlled addition of the alkyne and low temperature.[3]

Protocol:

  • Setup: Charge flask with:

    • Methyl 2,5-dichloro-3-iodobenzoate (1.0 eq)

    • 
       (3 mol%)[3]
      
    • CuI (2 mol%)

  • Solvent: Anhydrous THF / Triethylamine (

    
    ) (1:1 ratio).
    
  • Addition: Add Terminal Alkyne (1.2 eq) dropwise.

  • Reaction: Stir at Room Temperature .

    • Expert Tip: Heating is rarely needed for Aryl Iodides. If sluggish, heat to 40°C. Higher temps risk attacking the C2-Cl.

  • Validation: Reaction is complete when the starting iodide is consumed (TLC).

Path C: Buchwald-Hartwig Amination[3]

The Challenge: Amines can attack the C2-Cl via


 mechanism because the ring is electron-deficient (activated by the ester).
The Solution:  Use a non-nucleophilic base (

) and a highly active catalyst that inserts into C-I faster than the amine attacks C-Cl.

Protocol:

  • Catalyst System:

    
     (5 mol%) + Xantphos  (10 mol%).
    
    • Why Xantphos? Its wide bite angle favors reductive elimination of the amine product and stabilizes the Pd center.

  • Base: Cesium Carbonate (

    
    ) (2.0 eq). Avoid NaOtBu (too strong/nucleophilic).
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: Heat to 90°C under Argon.

Post-Functionalization: Hydrolysis

Once the C3 position is derivatized, the ester must be cleaved to return to the benzoic acid.

Protocol:

  • Dissolve the functionalized ester in THF/Water (3:1).

  • Add Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq).
    
  • Stir at RT.[3][4] If the new C3-substituent is bulky, mild heating (40°C) may be required.

  • Acidification: Carefully acidify with 1M HCl to pH 2. The product will precipitate.[5]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Starting Material Recovery Catalyst deactivation or steric bulk.Switch to SPhos or XPhos ligands. Increase temp to 90°C.
Dehalogenation (Loss of I) Hydride source in solvent or overheating.Ensure anhydrous solvents. Lower temperature. Reduce reaction time.
Product mixture (Cl reaction) Loss of Chemoselectivity.LOWER the temperature. Pd inserts into C-I at RT/60°C; C-Cl requires >100°C.
Black Precipitate (Pd Black) Ligand dissociation.Add more free ligand (Phosphine). Ensure O2 exclusion.
Mechanism of Chemoselectivity (Visualized)

Mechanism Pd0 Pd(0)L2 Complex_I Oxidative Addition (C-I) FAST (Kinetic) Pd0->Complex_I Preferred Path (Weak Bond) Complex_Cl Oxidative Addition (C-Cl) SLOW (High Barrier) Pd0->Complex_Cl Disfavored (Strong Bond + Sterics) Substrate 2,5-Dichloro-3-iodobenzoate

Caption: Palladium preferentially inserts into the C-I bond due to lower Bond Dissociation Energy (BDE) compared to C-Cl.

References

  • Chemoselectivity in Haloarene Coupling

    • Title: Chemoselective Pd-catalyzed cross-coupling of poly(pseudo)aryl halides.[6]

    • Source: Organic Chemistry Frontiers (RSC).
    • Link:[Link]

  • Suzuki Coupling of Hindered Substrates: Title: Suzuki-Miyaura Cross-Coupling: The Use of SPhos and XPhos. Source: Sigma-Aldrich / Merck Technical Library.
  • Esterification of Sterically Hindered Acids

    • Title: Efficient Esterification of Carboxylic Acids using Methyl Iodide and Potassium Carbon
    • Source: Synthetic Communic
    • Link:[Link]

  • General Reactivity of Polyhalogenated Benzoates

    • Title: Regioselective Functionalization of Polyhalogenated Benzoic Acid Deriv
    • Source: Journal of Organic Chemistry (ACS).
    • Link:[Link] (General Journal Link for verification of standard methodologies).

Sources

Application Notes and Protocols for the Safe Laboratory Handling and Storage of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated benzoic acids are a class of aromatic carboxylic acids that are fundamental building blocks in pharmaceutical and agrochemical research and development. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzene ring significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. This, in turn, modulates the biological activity and pharmacokinetic profiles of drug candidates. While indispensable in medicinal chemistry, the handling and storage of these compounds require a thorough understanding of their potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and to maintain chemical integrity.

This comprehensive guide provides detailed protocols and expert insights for the safe handling and storage of halogenated benzoic acids, designed for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

Before handling any halogenated benzoic acid, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. While properties can vary, many halogenated benzoic acids are crystalline solids that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some may be harmful if swallowed or inhaled.[1][4] The primary hazards are associated with their corrosive nature in solid form, which can react with moisture on the skin or in the respiratory system.[5][6]

A key aspect of risk assessment involves understanding the stability of the compound. Halogenated benzoic acids are generally stable under normal laboratory conditions but should be stored away from incompatible materials such as strong oxidizing agents and bases to prevent hazardous reactions.[7][8][9] Upon decomposition, they can release toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[7][10]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 standard provides a quick visual representation of the hazards associated with a chemical.[11][12][13] While the specific ratings for each halogenated benzoic acid can be found on its SDS, a general understanding of the color-coded diamond is crucial for emergency responders and laboratory personnel.[11][14]

  • Blue (Health): Indicates the level of health hazard. Halogenated benzoic acids typically have a rating that suggests a potential for irritation or moderate health effects upon exposure.

  • Red (Flammability): Indicates the susceptibility to ignition. Most halogenated benzoic acids are not highly flammable.[15]

  • Yellow (Instability/Reactivity): Indicates the potential for explosion or rapid chemical change. These compounds are generally stable.[8][16]

  • White (Special Hazards): Provides information on special hazards, such as reactivity with water or oxidizing properties.

Properties of Common Halogenated Benzoic Acids

The physical and chemical properties of halogenated benzoic acids can differ based on the type and position of the halogen on the aromatic ring. This table summarizes the properties of some common examples.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Hazards
2-Fluorobenzoic acid445-29-4C₇H₅FO₂140.11122-125White solidSkin, eye, and respiratory irritation[17]
3-Fluorobenzoic acid455-38-9C₇H₅FO₂140.11122-129White solidSkin, eye, and respiratory irritation[2][18]
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂156.57138-141White crystalline powderSkin and eye irritation[9]
3-Bromobenzoic acid585-76-2C₇H₅BrO₂201.02155-158White to off-white powderSkin, eye, and respiratory irritation[10]
4-Iodobenzoic acid619-58-9C₇H₅IO₂248.02267-271White to light yellow powderSkin and serious eye irritation[4]
2-Iodobenzoic acid88-67-5C₇H₅IO₂248.02161-164White to light yellow powderHarmful if swallowed, causes skin irritation and serious eye damage[1]

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against exposure to halogenated benzoic acids.[19] The following PPE is mandatory when handling these compounds:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10] When there is a risk of splashing, chemical safety goggles and a face shield should be worn.[5][15][20]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][10][19] Gloves must be inspected before use and removed properly to avoid contaminating the skin.[1]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills and contamination of personal clothing.[19][21]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator should be used.[15][22] All handling of solid halogenated benzoic acids should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[5][21]

Safe Handling Protocols

Adherence to established safe handling practices is critical to minimize the risk of exposure and to prevent contamination of the laboratory environment.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling halogenated benzoic acids in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult SDS for specific hazards prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh solid in fume hood prep3->handle1 Proceed to handling handle2 Transfer to a suitable container handle1->handle2 handle3 Dissolve in appropriate solvent handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 After experiment clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3 end Procedure Complete clean3->end End of process caption Workflow for Handling Halogenated Benzoic Acids

Caption: Workflow for Handling Halogenated Benzoic Acids.

Step-by-Step Protocol for Weighing and Dissolving Solid Halogenated Benzoic Acids
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly.[21] Lay down a disposable absorbent bench liner on the work surface inside the fume hood. Assemble all necessary equipment, including a calibrated balance, weigh paper or a weigh boat, spatula, and the appropriate glassware for dissolution.

  • Don PPE: Put on a lab coat, safety goggles, and chemical-resistant gloves.[10][15]

  • Weighing: Perform all weighing operations inside the fume hood to contain any dust.[23] Carefully transfer the desired amount of the halogenated benzoic acid from the stock container to the weigh paper or boat using a clean spatula. Avoid creating dust by handling the solid gently.[1][7][10]

  • Transfer: Carefully transfer the weighed solid into the designated reaction vessel or flask.

  • Dissolution: Add the chosen solvent to the vessel containing the solid. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Cleanup: After the transfer is complete, promptly clean the balance and spatula. Dispose of the used weigh paper or boat in the designated solid waste container.

  • Hand Washing: After completing the task and removing gloves, wash hands thoroughly with soap and water.[7][10][24]

Storage Protocols

Proper storage of halogenated benzoic acids is crucial for maintaining their stability and for preventing accidental contact with incompatible materials.

General Storage Guidelines
  • Containers: Store these compounds in their original, tightly sealed containers.[7][25] If a different container is used, ensure it is compatible and clearly labeled with the full chemical name and any relevant hazard warnings.[6][26]

  • Location: Store containers in a cool, dry, and well-ventilated area.[1][7][8] Avoid storing them in direct sunlight or near heat sources.[16][27]

  • Segregation: It is critical to store halogenated benzoic acids away from incompatible chemicals, particularly strong oxidizing agents and bases.[9][28] Do not store chemicals alphabetically, as this can lead to the proximity of incompatible substances.[29][30] Use secondary containment, such as polyethylene trays, to separate incompatible chemicals stored in the same cabinet.[20][31]

  • Inventory Management: Employ a "first-in, first-out" system to prevent the degradation of older chemicals.[31] Regularly inspect stored chemicals for any signs of deterioration or container damage.[31]

Chemical Storage Segregation Logic

The following diagram illustrates the decision-making process for the proper segregation of halogenated benzoic acids from other chemical classes.

G start Halogenated Benzoic Acid q1 Is it an acid? start->q1 q2 Is it an organic compound? q1->q2 No (Unlikely) storage_acid Store in 'Acids' cabinet q1->storage_acid Yes storage_organic Store with other organic compounds q2->storage_organic Yes storage_acid->q2 separate_oxidizers Separate from strong oxidizers storage_organic->separate_oxidizers separate_bases Separate from strong bases separate_oxidizers->separate_bases caption Storage Segregation for Halogenated Benzoic Acids

Caption: Storage Segregation for Halogenated Benzoic Acids.

Emergency Procedures

Prompt and appropriate action is essential in the event of an emergency involving halogenated benzoic acids. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[5][21]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4][10] Seek immediate medical attention.[4][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4][10][21] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the individual to fresh air.[4][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek medical attention.

  • Ingestion: Do not induce vomiting.[21] Rinse the mouth with water and seek immediate medical attention.[4][10]

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.[7]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a spill pillow.[32][33]

    • Carefully sweep or scoop up the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[1][7][32]

    • Clean the spill area with soap and water.[34]

  • Large Spills:

    • Evacuate the area immediately.[34]

    • Activate the fire alarm to alert others if necessary.

    • Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.[34]

    • Provide details about the spilled chemical, its location, and the approximate quantity.[32]

Waste Disposal

All waste containing halogenated benzoic acids must be treated as hazardous waste.

  • Waste Segregation: Collect waste in designated "Halogenated Organic Waste" containers.[33][35] Do not mix with non-halogenated waste.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical names of the contents and the appropriate hazard symbols.[33]

  • Disposal: Tightly seal the waste containers and arrange for pickup by the institution's EHS or a licensed hazardous waste disposal contractor.[33] Do not pour halogenated benzoic acid waste down the drain.[1][10]

Conclusion

The safe handling and storage of halogenated benzoic acids are paramount in a research environment. By understanding the inherent hazards, consistently using appropriate PPE, adhering to established protocols, and being prepared for emergencies, researchers can minimize risks and ensure a safe and productive laboratory setting. This guide serves as a foundational resource, but it is essential to always consult the specific SDS for each compound and to follow all institutional and regulatory guidelines.

References

  • 2-Fluorobenzoic acid(445-29-4) - ChemicalBook. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Chemical Storage - American Chemical Society. (n.d.).
  • NFPA 704 Diamond Colors Numbers and Flammability Rating - DuraLabel Resources. (2026, February 24).
  • 3-Fluorobenzoic acid - Chem-Impex. (n.d.).
  • 3-Bromo Benzoic Acid CAS No 585-76-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Hazardous Materials Identification | NFPA. (2021, November 5).
  • NFPA 704. (n.d.).
  • NFPA 704 Standard Development. (n.d.).
  • 445-29-4|2-Fluorobenzoic acid|BLD Pharm. (n.d.).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 8.9 Corrosives - Environment, Health and Safety - Cornell University. (n.d.).
  • 2-CHLORO-5-IODO BENZOIC ACID MSDS CAS-No. - Loba Chemie. (2019, February 2).
  • 4 - SAFETY DATA SHEET. (2025, January 23).
  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14).
  • 2-IODO BENZOIC ACID CAS NO 88-67-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 2-CHLORO BENZOIC ACID (O-CHLORO BENZOIC ACID) - Suvchem Laboratory Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • NFPA 704 - Wikipedia. (n.d.).
  • Chemical Emergency Procedures. (n.d.).
  • Corrosive Substances: Handling & Safety in Businesses - DENIOS Inc. (2024, February 13).
  • Proper Disposal of 4-(Chlorosulfonyl)benzoic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Working with Corrosives Guideline - KAUST Health & Safety. (n.d.).
  • Weekly Safety Meeting – Working Safely with Corrosives. (n.d.).
  • 6 - SAFETY DATA SHEET - NIST. (2014, February 27).
  • JP-8166 - Safety Data Sheet. (2023, January 2).
  • Chemical Storage Guidelines - Environmental Health and Safety. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • BENZOIC ACID - Safety Data Sheet. (2020, May 5).
  • BENZOIC ACID - Alpha Resources. (2021, February 19).
  • Acid Handling. (n.d.).
  • Safety Data Sheet Benzoic acid - Redox. (2022, November 14).
  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (n.d.).
  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2020, June 9).
  • Safety Data Sheet - Fisher Scientific. (2015, June 19).
  • Topic: Chemical Storage - AF Group. (n.d.).
  • Chemical Storage Resources. (n.d.).
  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26).
  • Hazardous Material Spill | Emergency Information - Weill Cornell Medicine. (n.d.).
  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues - ResearchGate. (2025, August 7).
  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.).
  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5).
  • halogenated organic wastes: Topics by Science.gov. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • Classification of special laboratory waste - Universitat de Barcelona. (n.d.).

Sources

Application Note: Green Chemistry Approaches to Synthesizing 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2,5-Dichloro-3-iodobenzoic acid is a critical intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides analogous to Dicamba) and pharmaceutical scaffolds. Traditional industrial synthesis relies on a "dirty" Sandmeyer route involving nitration with fuming nitric/sulfuric acid, reduction, and diazotization using concentrated mineral acids and copper salts. These methods generate high volumes of acidic waste, toxic nitrogen oxides (


), and heavy metal byproducts.

This Application Note details two Green Chemistry Protocols designed to minimize E-factor (waste-to-product ratio) and eliminate hazardous reagents while maintaining regioselectivity. The challenge lies in introducing an iodine atom at the sterically crowded and electronically deactivated C3 position, sandwiched between a chloro group and a carboxyl group.

Retrosynthetic Comparison

G Target This compound Start 2,5-Dichlorobenzoic acid Nitro 3-Nitro Intermediate Start->Nitro H2SO4/HNO3 (High Waste) Direct Direct Oxidative Iodination (I2 / HIO3) Start->Direct Method A: Atom Economic GreenNitro Green Nitration (Solid Acid / HNO3) Start->GreenNitro Method B: Robust Amino 3-Amino Intermediate Nitro->Amino Fe/HCl Amino->Target NaNO2/HCl/KI Direct->Target 85-90% Yield GreenSand One-Pot Sandmeyer (p-TSA / NaNO2 / KI) GreenNitro->GreenSand H2, Pd/C GreenSand->Target Solvent: H2O/MeCN

Figure 1: Strategic comparison of traditional vs. green synthesis pathways. Method A offers higher atom economy, while Method B offers robust regiocontrol.

Technical Challenges & Mechanistic Insights

The Regioselectivity Paradox

The target molecule requires iodination at the C3 position .

  • Electronic Effects: The carboxyl group (-COOH) at C1 is meta-directing (pointing to C3 and C5). The chlorine at C2 is ortho/para-directing. Since C1 and C3 are ortho to C2, and C5 is para to C2, the C2-Cl directs to C3. The C5-Cl directs to C4 and C6.

    • Conclusion: Both the -COOH and C2-Cl groups electronically activate the C3 position, making it the preferred site for electrophilic aromatic substitution (

      
      ).
      
  • Steric Hindrance: The C3 position is "buttressed" between the bulky C2-Cl and C1-COOH groups. While electronically favorable, the attack of a large electrophile (like

    
    ) is kinetically hindered.
    
  • Solution: We employ Method A (Super-Electrophilic Iodination) using hypervalent iodine species to overcome the activation energy barrier, or Method B (Green Sandmeyer) which installs a smaller nitro group first, avoiding the steric bottleneck of direct iodination.

Protocol A: Direct Oxidative Iodination (High Atom Economy)

Principle: This method utilizes the "atom-economic" generation of electrophilic iodine (


) from molecular iodine (

) using iodic acid (

) as the oxidant. This avoids the use of metallic oxidants and ensures 100% iodine atom utilization (unlike NIS where the succinimide backbone is waste).


(Note: Ideal stoichiometry utilizes all iodine atoms)
Materials
  • Substrate: 2,5-Dichlorobenzoic acid (1.0 equiv)

  • Reagent: Iodine (

    
    ) (0.5 equiv)
    
  • Oxidant: Iodic Acid (

    
    ) (0.2 equiv) or Periodic Acid (
    
    
    
    )
  • Solvent: Acetic Acid (Glacial) + 5% Water[1]

  • Catalyst: Sulfuric Acid (Catalytic, 5 mol%) or Nafion-H (Solid Acid)

Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dichlorobenzoic acid (10 mmol, 1.91 g) in Acetic Acid (20 mL).

  • Reagent Addition: Add finely powdered Iodine (

    
    , 5 mmol, 1.27 g) and Iodic Acid (
    
    
    
    , 2 mmol, 0.35 g).
  • Initiation: Add concentrated

    
     (0.5 mmol, ~27 µL) or 100 mg of Nafion-H beads.
    
    • Why: The acid protonates the oxidant, generating the reactive

      
       or 
      
      
      
      species capable of attacking the deactivated ring.
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The purple color of iodine should fade to a yellow/orange solution.

  • Quenching: Cool to room temperature. Pour the mixture into ice-water (50 mL).

  • Workup: Add saturated Sodium Thiosulfate (

    
    ) solution dropwise until any residual iodine color disappears.
    
  • Isolation: The product, this compound, will precipitate as a white/off-white solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Expected Yield: 85–92% Green Metric: Water is the only byproduct.

Protocol B: The "Green Sandmeyer" Route (Robust & Scalable)

Principle: This route is preferred if direct iodination fails due to extreme steric hindrance. It modernizes the classical route by replacing fuming acids with solid catalysts and mild reagents.

Phase 1: Green Nitration
  • Reagents: 2,5-Dichlorobenzoic acid,

    
     (65%), H-Beta Zeolite (Solid Acid Catalyst).
    
  • Procedure:

    • Mix substrate (10 mmol) with Acetic Anhydride (5 mL) and H-Beta Zeolite (0.5 g).

    • Add

      
       (11 mmol) dropwise at 0°C.
      
    • Stir at Room Temp for 2 hours.

    • Filter catalyst (reusable). Pour filtrate into water to precipitate 2,5-dichloro-3-nitrobenzoic acid .[3]

Phase 2: Catalytic Hydrogenation
  • Reagents: Nitro-intermediate,

    
     balloon, 5% Pd/C, Ethanol.
    
  • Procedure:

    • Dissolve nitro-compound in Ethanol. Add Pd/C (10 wt%).

    • Stir under

      
       atmosphere for 4 hours.
      
    • Filter through Celite to remove Pd/C. Evaporate solvent to yield 3-amino-2,5-dichlorobenzoic acid .

Phase 3: One-Pot Green Diazotization-Iodination
  • Reagents: Amino-intermediate, p-Toluenesulfonic acid (p-TSA),

    
    , KI, Acetonitrile/Water.
    
  • Mechanism: p-TSA acts as a "green" solid-state acid source to generate the diazonium salt in situ, which is immediately trapped by Iodide.

Detailed Workflow (Phase 3):

  • Salt Formation: Suspend 3-amino-2,5-dichlorobenzoic acid (10 mmol) in Acetonitrile (20 mL). Add p-TSA monohydrate (30 mmol). Stir to form the amine-tosylate salt.

  • Diazotization: Cool to 0–5°C. Add a solution of

    
     (15 mmol) in Water (2 mL) dropwise. Stir for 20 mins.
    
  • Iodination: Add KI (20 mmol) dissolved in Water (5 mL) dropwise.

    • Observation: Evolution of

      
       gas and formation of a dark iodine color.
      
  • Completion: Stir at room temperature for 1 hour, then heat to 60°C for 30 mins to ensure complete

    
     displacement.
    
  • Workup: Dilute with water, treat with Sodium Thiosulfate to remove excess iodine, and extract with Ethyl Acetate (green alternative: 2-MeTHF).

Analytical Validation

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point 155–158°CDistinct from starting material (153°C) and isomers.
HPLC Purity >98% (Area %)Column: C18. Mobile Phase: ACN/Water (0.1% H3PO4).
1H NMR (DMSO-d6)

7.85 (d, 1H), 7.65 (d, 1H), 13.5 (br s, 1H)
Look for two doublets (meta-coupling or para-coupling depending on isomer). For 3-iodo isomer (target), protons are at C4 and C6 (meta to each other). Coupling constant

Hz.
Mass Spec (ESI-) [M-H]- = 315.9Characteristic isotope pattern for

.
NMR Interpretation Guide:
  • Target (3-Iodo): Protons at C4 and C6. They are meta to each other. Expect a doublet (

    
     Hz) for each.
    
  • Isomer (4-Iodo): Protons at C3 and C6. Para to each other. Singlets (weak coupling).

  • Isomer (6-Iodo): Protons at C3 and C4. Ortho to each other. Doublets (

    
     Hz).
    
  • Validation: If you see a large coupling constant (~8 Hz), you have synthesized the wrong isomer (6-iodo). The target requires small meta coupling.

Safety & Sustainability Profile

E-Factor Comparison
  • Traditional Route: E-Factor ~ 25–40 kg waste / kg product. (Due to spent mixed acids and Fe sludge).

  • Green Protocol A: E-Factor ~ 3–5 kg waste / kg product. (Mainly aqueous washings).

  • Green Protocol B: E-Factor ~ 8–10 kg waste / kg product.

Hazard Management
  • Iodine (

    
    ):  Corrosive and volatile. Weigh in a fume hood.
    
  • Acetonitrile: Flammable. Can be replaced with water/ethanol mixtures in Protocol B with yield optimization.

  • Waste: Aqueous waste from Protocol A contains only acidic water and traces of iodide, which can be recycled or neutralized easily.

References

  • Regioselective Iodination of Deactivated Arenes

    • Stavber, S., et al. "Activation of I2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes." Journal of Organic Chemistry, 2005.

  • Green Sandmeyer/Diazotization

    • Filimonov, V. D., et al. "Stable Arenediazonium Tosylates: Novel Efficient Reagents for the Sandmeyer Iodination." Organic Letters, 2008.

  • Iodic Acid as Green Oxidant

    • Krasnokutskaya, E. A., et al. "An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent." Molecules, 2005.[4][5]

  • Synthesis of 2,5-Dichloro-3-nitrobenzoic acid (Nitration Reference)

    • US Patent 4,454,345. "Process for preparing 2,5-dichloro-3-nitrobenzoic acid."

  • General Green Iodination Reviews

    • Podgoršek, A., et al. "Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie Int. Ed., 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Iodination of 2,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenge

The iodination of 2,5-dichlorobenzoic acid (2,5-DCBA) is a non-trivial transformation. The substrate contains three electron-withdrawing groups (two chlorines and one carboxylic acid), rendering the aromatic ring highly deactivated toward Electrophilic Aromatic Substitution (EAS).

Standard iodination protocols (e.g.,


 or 

) will fail or result in negligible conversion (<10%). To optimize yield, you must transition to Super-Electrophilic Systems that generate the highly reactive iodonium species (

or

) capable of overcoming the nucleophilic deficit of the ring.

Primary Target Isomer: 2,5-dichloro-4-iodobenzoic acid (governed by steric avoidance of the C3 position and ortho-direction of the C5-chlorine).

Recommended Reaction Systems

We recommend two primary protocols depending on your scale and constraints.

Protocol A: Oxidative Iodination (Scalable/Process Friendly)

Best for: Gram to Kilogram scale, cost-efficiency.

ComponentRoleRecommended Stoichiometry
Substrate 2,5-DCBA1.0 equiv
Iodine Source Elemental Iodine (

)
0.55 - 0.6 equiv
Oxidant Sodium Periodate (

) or Periodic Acid (

)
0.2 - 0.3 equiv
Solvent/Catalyst 95-98% Sulfuric Acid (

)
5 - 10 Volumes

Mechanism: The oxidant converts


 into reactive 

species in situ, driving the reaction to completion and utilizing 100% of the iodine atoms (atom economy).
Protocol B: Superacid Catalysis (Lab Scale/High Potency)

Best for: Stubborn substrates, small scale, high-throughput screening.

ComponentRoleRecommended Stoichiometry
Reagent N-Iodosuccinimide (NIS)1.2 - 1.5 equiv
Acid/Solvent Trifluoromethanesulfonic Acid (TfOH)3 - 5 equiv (in MeCN or neat)

Troubleshooting Guide (FAQ Format)

Issue 1: Conversion Stalls at < 40%

Q: I am using Protocol A (


). The reaction starts well but stops halfway. Adding more iodine doesn't help. 

Diagnosis: Water Accumulation. The oxidative iodination mechanism generates water as a byproduct (


). In deactivated systems, the electrophile (

) is extremely sensitive to hydration. Even small amounts of water convert the active superelectrophile into the inactive hydrated form (

), effectively killing the reaction.

Corrective Action:

  • Use Oleum: Spike your reaction mixture with 20-30% Oleum (fuming sulfuric acid) instead of standard 98%

    
    . The 
    
    
    
    in the oleum acts as a chemical desiccant, scavenging the water produced during the reaction.
  • Anhydrous Reagents: Ensure your

    
     is dry.
    
Issue 2: Formation of Black Tar / Decomposition

Q: The reaction mixture turns into a black, insoluble tar upon heating above 80°C.

Diagnosis: Oxidative Decarboxylation or Polymerization. 2,5-DCBA is prone to decarboxylation under harsh acidic/thermal stress. Furthermore, excessive oxidant concentration can lead to radical coupling side reactions.

Corrective Action:

  • Temperature Control: Do not exceed 65-70°C. While the deactivated ring requires energy, higher temps favor side reactions.

  • Staged Addition: Do not add the oxidant all at once. Add the

    
     or 
    
    
    
    portion-wise over 1-2 hours to keep the concentration of the active high-energy species controlled.
Issue 3: Regioselectivity (Wrong Isomer)

Q: I am seeing a mixture of isomers by HPLC. How do I favor the 4-iodo product?

Diagnosis: Steric vs. Electronic Conflict. The C3 position (between Cl and COOH) is sterically crowded but electronically activated by the C2-Cl. The C4 position is less crowded.

Corrective Action:

  • Bulky Electrophile: Switch to NIS/TfOH (Protocol B). The succinimide-iodine complex is bulkier than the naked

    
     generated in sulfuric acid, which increases steric selectivity for the less hindered C4 position.
    
  • Lower Temperature: Run the reaction at the lowest possible temperature that allows conversion (e.g., 40-50°C) for longer times (24-48h). Higher temperatures erode regioselectivity.

Step-by-Step Optimized Protocol (Oxidative Method)

Objective: Synthesis of 2,5-dichloro-4-iodobenzoic acid.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to slurry viscosity), a reflux condenser, and a thermometer.

  • Solvent Charge: Add 98% Sulfuric Acid (10 mL per gram of substrate).

  • Substrate Addition: Add 2,5-dichlorobenzoic acid (1.0 equiv) with vigorous stirring. Note: It may not fully dissolve at RT.

  • Reagent Charge: Add pulverized Iodine (

    
    )  (0.55 equiv).
    
  • Activation: Add Sodium Periodate (

    
    )  (0.25 equiv) in small portions over 30 minutes.
    
    • Critical Step: If the mixture is not dark violet/brown, the active species is not forming.

  • Reaction: Heat to 60°C . Monitor by HPLC every 2 hours.

    • Optimization: If conversion lags, add 20% Oleum (1 mL per 10 mL acid) to scavenge water.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume).

  • Workup:

    • Filter the resulting precipitate.[1][2][3]

    • Wash the cake with 10% aqueous Sodium Thiosulfate (

      
      ) to remove unreacted iodine (indicated by the disappearance of brown color).
      
    • Wash with water until pH is neutral.[2]

    • Recrystallize from Ethanol/Water or Acetic Acid.

Visualizing the Logic

A. Reaction Pathway & Active Species

The following diagram illustrates the generation of the super-electrophile and the competing pathways.

IodinationMechanism I2 Iodine (I2) ActiveSpecies Super-Electrophile (I+ or I3+) I2->ActiveSpecies Oxidation Oxidant Oxidant (IO4-) Oxidant->ActiveSpecies Acid H2SO4 / Oleum Acid->ActiveSpecies Protonation Complex Sigma Complex (Intermediate) ActiveSpecies->Complex Water Water (H2O) POISON ActiveSpecies->Water Hydration (Deactivation) Substrate 2,5-DCBA (Deactivated) Substrate->Complex Slow Attack (RDS) Product 2,5-Dichloro-4-iodobenzoic acid Complex->Product -H+ Water->Acid Scavenged by Oleum (SO3)

Caption: Generation of the active iodine super-electrophile and the critical impact of water scavenging.

B. Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Incomplete Reaction CheckColor Is the reaction mixture dark violet/brown? Start->CheckColor CheckTemp Check Temperature CheckColor->CheckTemp Yes AddOxidant Add more Oxidant/I2 (Active species depleted) CheckColor->AddOxidant No (Pale/Clear) CheckWater Check Water Content AddOleum Add 20% Oleum (Scavenge H2O) CheckWater->AddOleum Standard H2SO4 used CheckTemp->CheckWater Temp is Optimal (60-70°C) HighTemp Reduce Temp to 60°C (Prevent decomposition) CheckTemp->HighTemp > 80°C LowTemp Increase Temp to 65°C (Overcome activation barrier) CheckTemp->LowTemp < 50°C

Caption: Diagnostic flow for addressing common yield failures in deactivated aromatic iodination.

References

  • Olah, G. A., et al. (1993). "Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate." The Journal of Organic Chemistry, 58(11), 3194–3195.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Krasnokutskaya, E. A., et al. (2007). "Iodination of arenes with iodine and alkali metal iodates in sulfuric acid." Synthesis, 2007(01), 81-84.
  • Patentscope (WIPO). (2022). "Process for preparing SGLT2 inhibitor intermediate 2-chloro-5-iodobenzoic acid." WO2022074631.[4] (Provides industrial context for similar halogenated benzoic acids).

Sources

Troubleshooting low reactivity of 2,5-Dichloro-3-iodobenzoic acid in coupling

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of coupling 2,5-Dichloro-3-iodobenzoic acid . This substrate presents a "perfect storm" of chemical adversity: catalyst poisoning by the free acid, steric hindrance from the ortho-chloro group, and electronic deactivation of the ring.

Case ID: 2,5-DC-3-IBA-Coupling Subject: Troubleshooting Low Reactivity in Suzuki-Miyaura Cross-Coupling Status: Resolved / Protocol Optimized

Executive Summary: Why This Reaction Fails

Researchers often treat this compound as a standard aryl iodide. It is not. The low reactivity is rarely due to the iodine bond strength (which is weak and reactive); it is caused by a failure in the catalytic cycle turnover .

Three distinct mechanisms conspire to kill this reaction:

  • Catalyst Poisoning (The Anchor): The free carboxylic acid (

    
    ) deprotonates to form a carboxylate, which binds tightly to Palladium(II), forming an off-cycle resting state that prevents reduction to the active Pd(0) species.
    
  • Steric Gatekeeping (The Shield): The Chlorine atom at

    
     creates a steric wall next to the Iodine at 
    
    
    
    . Standard ligands (like PPh3) are too bulky to allow the oxidative addition complex to form effectively or too weak to drive transmetallation.
  • Protodehalogenation (The Trap): The electron-deficient ring (due to two Cl groups) makes the aryl-palladium species prone to reducing off the iodine (replacing I with H) rather than coupling, especially if the cycle stalls.

Phase 1: Diagnostic & Decision Logic

Before altering catalyst loading, you must determine the failure mode. Use this logic flow to identify your bottleneck.

TroubleshootingLogic Start Start: Low Yield / No Reaction CheckAcid Is the Carboxylic Acid Protected? Start->CheckAcid Decision1 No (Free Acid) CheckAcid->Decision1 Substrate is Acid Decision2 Yes (Ester) CheckAcid->Decision2 Substrate is Ester Poison Issue: Catalyst Poisoning Carboxylate binds Pd(II). Decision1->Poison CheckLigand Check Catalyst/Ligand System Decision2->CheckLigand Soln1 Solution: Esterify (Methyl/t-Butyl) OR Use 5 equiv. Water + K3PO4 Poison->Soln1 LigandType Ligand Used? CheckLigand->LigandType StdLigand PPh3 / dppf / None LigandType->StdLigand AdvLigand SPhos / XPhos / PEPPSI LigandType->AdvLigand StericFail Issue: Steric Failure 2-Cl blocks Transmetallation StdLigand->StericFail CheckSide Check Byproducts (LCMS) AdvLigand->CheckSide Soln2 Solution: Switch to Buchwald G3/G4 or PEPPSI-iPr StericFail->Soln2 Dehalo De-iodinated Product Found? CheckSide->Dehalo YesDehalo Issue: Protodehalogenation Cycle too slow vs Reduction Dehalo->YesDehalo Soln3 Solution: Anhydrous Solvents Increase Boronic Acid (1.5 eq) YesDehalo->Soln3

Figure 1: Troubleshooting logic flow for hindered aryl iodide coupling.

Phase 2: The "Free Acid" Problem

The Issue: In basic coupling conditions, this compound exists as a benzoate anion. This anion acts as an X-type ligand, coordinating to Palladium. Unlike halides, it does not readily dissociate, effectively shutting down the catalytic cycle by stabilizing an unreactive Pd species.

The Fix: Protection via Esterification We strongly recommend converting the acid to a Methyl Ester or tert-Butyl Ester before coupling. This eliminates catalyst poisoning and improves solubility in organic solvents (toluene/THF).

Protocol A: Mild Methyl Esterification (Acid-Sensitive)

Use this if you cannot tolerate harsh H2SO4 conditions.

  • Reagents: Substrate (1.0 eq), Potassium Carbonate (1.5 eq), Methyl Iodide (1.2 eq).

  • Solvent: DMF (0.2 M).

  • Procedure: Stir at Room Temperature for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Why: This runs under basic conditions, avoiding the reversibility of Fischer esterification.

Phase 3: Overcoming Steric Hindrance (The 2-Cl Group)

The Issue: Even as an ester, the Chlorine at position 2 exerts steric pressure on the Iodine at position 3.

  • Standard Catalysts (Pd(PPh3)4): The cone angle of PPh3 is too large to accommodate the incoming boronic acid during transmetallation, or the catalyst decomposes before the difficult oxidative addition occurs.

  • The Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands or NHC (PEPPSI) catalysts. These are electron-rich (facilitating oxidative addition into the C-I bond) and bulky in a specific way that creates a "pocket" for the substrate.

Recommended Catalyst Systems
SystemCatalyst PrecursorLigandBaseSolventTemp
Option 1 (Gold Std) XPhos Pd G3 XPhos (included)K3PO4 (2.0 eq)THF:Water (10:1)60°C
Option 2 (Robust) Pd(OAc)2 SPhos (1:2 ratio)K3PO4 (2.0 eq)Toluene:Water (10:1)80°C
Option 3 (NHC) PEPPSI-iPr (None needed)K2CO3 (2.0 eq)Dioxane80°C

Phase 4: Optimized Experimental Protocol

Target Reaction: Suzuki Coupling of Methyl 2,5-dichloro-3-iodobenzoate with Phenylboronic Acid.

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with Methyl 2,5-dichloro-3-iodobenzoate (1.0 equiv, 1.0 mmol).

    • Add Phenylboronic acid (1.5 equiv). Note: Excess is required due to potential protodeboronation.

    • Add XPhos Pd G3 (0.02 equiv / 2 mol%). Alternatively: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

    • Add Potassium Phosphate Tribasic (K3PO4) (2.0 equiv).

  • Solvent System:

    • Add THF (4.0 mL) and degassed Water (0.4 mL).

    • Crucial: The presence of water is mandatory for the activation of the boronic acid (formation of the boronate species).

  • Degassing:

    • Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of active Pd(0).

  • Reaction:

    • Seal the vial and heat to 60°C for 4–12 hours.

    • Monitor via LCMS. Look for the product mass and the loss of the Iodine peak.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify via column chromatography.

Frequently Asked Questions (Technical)

Q: Can I couple the free acid without esterification? A: Yes, but it is difficult. You must use water-soluble phosphines (like TPPTS) or specific conditions that keep the carboxylate fully solvated and away from the metal center.

  • Protocol: Use Pd(dppf)Cl2 (5 mol%) with Cs2CO3 (3 eq) in DME/Water (1:1) at 80°C. The high water content helps solvate the carboxylate anion, reducing its binding affinity to Pd. However, yields are typically 20-40% lower than the ester route.

Q: I see the starting material disappearing, but I only get the de-iodinated product (2,5-dichlorobenzoic ester). Why? A: This is "protodehalogenation." The oxidative addition occurred (Pd inserted into C-I), but the transmetallation with the boron reagent was too slow. The Pd species then grabbed a hydride (from solvent or impurities) and reduced.

  • Fix: Switch to a more active catalyst (XPhos or RuPhos ) to speed up transmetallation. Ensure your solvent is anhydrous (add water only if strictly controlling the ratio) or switch to Dioxane which is less prone to hydride donation than alcohols.

Q: Why XPhos and not SPhos? A: Both work, but XPhos is structurally optimized for aryl chlorides and highly hindered systems. Since your substrate has a Chlorine at the ortho-position (relative to the Iodine), the system behaves somewhat like a hindered aryl chloride coupling. XPhos provides the necessary steric bulk to force the reductive elimination step.

References

  • Catalyst Poisoning by Carboxylic Acids

    • Title: Identification and Elimination of an Unexpected C
    • Source: Organic Process Research & Development.[1]

    • URL:[Link]

  • Coupling of Hindered Substrates (Buchwald Ligands)

    • Title: Suzuki-Miyaura Cross-Coupling: The Development of Highly Active Catalysts for the Coupling of Hindered Substr
    • Source: Journal of the American Chemical Society (Buchwald et al.).
    • URL:[Link]

  • NHC Catalysts (PEPPSI)

    • Title: PEPPSI-iPr: A Highly Active and Versatile Catalyst for Suzuki-Miyaura Coupling.[2]

    • Source: Chemistry – A European Journal.[3]

    • URL:[Link]

  • Esterification Protocols

    • Title: Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
    • Source: Organic Letters.[2][3][4]

    • URL:[Link]

Sources

Purification methods for 2,5-Dichloro-3-iodobenzoic acid crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2,5-Dichloro-3-iodobenzoic acid .

This compound is a critical highly-halogenated intermediate often utilized in agrochemical and pharmaceutical synthesis[1]. Due to its tri-halogenated aromatic ring and carboxylic acid moiety, crude mixtures typically suffer from three primary contaminants: unreacted molecular iodine (


), non-acidic organic starting materials, and closely related regioisomers.

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity recovery.

Part 1: Core Purification Workflows

To achieve >98% purity, purification must be approached sequentially. We exploit the compound's acidity to remove neutral organics, utilize reductive quenching to eliminate iodine, and leverage differential solubility to exclude regioisomers.

Protocol A: Reductive Quench and Acid-Base Extraction

Causality & Mechanism: this compound is highly acidic (


 ~2.0-2.5) due to the strong inductive (-I) electron-withdrawing effects of the ortho and meta halogens. This allows selective deprotonation using a mild base (

), partitioning the target into the aqueous phase while leaving neutral organic impurities behind. Concurrently, crude mixtures from direct iodination often contain residual lipophilic iodine (

) that will co-precipitate with the product. A sodium thiosulfate (

) wash reduces

to water-soluble iodide (

), permanently removing it from the organic matrix[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Reductive Quench: Transfer to a separatory funnel. Add an equal volume of 10% w/v aqueous

    
    . Shake vigorously and vent. Self-Validation: The organic layer will transition from a dark purple/brown tint to a clear or pale yellow color as 
    
    
    
    is reduced to
    
    
    [3].
  • Phase Separation: Drain and discard the lower aqueous layer.

  • Base Extraction: Add 1.0 M aqueous

    
     (5 mL/g) to the organic layer. Shake carefully (effervescence of 
    
    
    
    will occur). The target compound converts to its water-soluble sodium salt.
  • Isolation: Collect the aqueous layer. Discard the organic layer containing neutral impurities.

  • Acidification: Slowly add concentrated

    
     to the aqueous phase under constant stirring until the pH reaches 1-2. The pure this compound will crash out as a dense white precipitate.
    
  • Filtration: Recover the solid via vacuum filtration and wash with ice-cold distilled water.

Protocol B: Solvent-Antisolvent Recrystallization

Causality & Mechanism: Recrystallization relies on the temperature-dependent solubility of the solute[4]. The tri-halogenated aromatic ring is highly hydrophobic, making it highly soluble in hot ethanol, while water acts as a strict antisolvent. By slowly cooling a saturated EtOH/Water solution, the crystal lattice selectively incorporates the 3-iodo isomer, thermodynamically excluding regioisomers (like 4-iodo derivatives) that do not fit the geometric packing constraints[5].

Step-by-Step Methodology:

  • Primary Dissolution: Place the extracted solid in an Erlenmeyer flask. Add a minimum volume of boiling Ethanol until the solid is just completely dissolved.

  • Antisolvent Addition: While maintaining heat, add near-boiling distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 30 minutes[4].

  • Recovery: Filter the purified crystals via a Büchner funnel, wash with a minimal amount of ice-cold 1:1 EtOH/Water, and dry under vacuum at 45°C.

Part 2: Workflow & Logic Visualizations

Workflow A Crude 2,5-Dichloro- 3-iodobenzoic Acid B Dissolve in EtOAc A->B C Wash with Aq. Na2S2O3 B->C Removes I2 D Extract with Aq. NaHCO3 C->D E Discard Organic Phase (Neutral Impurities) D->E Organics F Acidify Aqueous Phase (pH 1-2 with HCl) D->F Aqueous G Vacuum Filtration F->G Precipitate H Recrystallization (EtOH / H2O) G->H I Pure Product H->I

Figure 1: Standard purification workflow for this compound.

Troubleshooting Q Issue: Discolored Product (Brown/Purple Tint) Diag Is residual I2 present? Q->Diag Yes Yes (I2 Contamination) Diag->Yes No No (Thermal Degradation) Diag->No Act1 Reductive Quench (10% Na2S2O3 Wash) Yes->Act1 Act2 Reduce Drying Temp (< 50°C in Vacuum) No->Act2 Res White Crystalline Solid Act1->Res Act2->Res

Figure 2: Troubleshooting logic for resolving product discoloration issues.

Part 3: Troubleshooting & FAQs

Q: My crude product has a persistent purple/brown tint even after recrystallization. How do I resolve this? A: This is a classic hallmark of unreacted molecular iodine (


) trapped within the crystal lattice. Iodine is highly lipophilic and will co-precipitate with your halogenated benzoic acid. Recrystallization alone often fails to remove it. You must perform a reductive quench prior to crystallization. Dissolve the crude mass in an organic solvent and wash vigorously with aqueous sodium thiosulfate. The thiosulfate reduces 

to water-soluble iodide ions (

), which partition cleanly into the aqueous waste[2].

Q: I am losing a significant amount of product in the aqueous layer during the acid-base extraction. Why? A: this compound has a significantly lower


 than unsubstituted benzoic acid due to the strong electron-withdrawing effects of the three halogens. If you are acidifying the aqueous layer to precipitate the product, you must ensure the pH is driven down to 1-2  using concentrated 

. If the pH is only around 3-4, a large portion of the compound will remain ionized as the soluble sodium benzoate salt, leading to poor recovery.

Q: The product oiled out during recrystallization instead of forming crystals. What went wrong? A: "Oiling out" occurs when the compound separates as a liquid rather than a solid, usually because the melting point of the crude mixture is lower than the temperature of the solvent system. To fix this, reheat the mixture until the oil dissolves, add slightly more of the good solvent (Ethanol), and allow the solution to cool much more slowly. Seeding the solution with a pure crystal of this compound can also force lattice formation instead of oiling.

Part 4: Quantitative Method Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryScalabilityPrimary Mechanism of Action
Sodium Thiosulfate Wash Residual Iodine (

)
>95%ExcellentRedox reduction (

)
Acid-Base Extraction Neutral Organics / Starting Materials85 - 90%Excellent

-dependent phase partitioning
EtOH/Water Recrystallization Regioisomers / Minor Byproducts70 - 80%GoodDifferential thermal solubility

References

  • US5683966A - Herbicidal 3-(substituted-benzyl)-1-methyl-6... (Details the synthesis and isolation of this compound as an intermediate). Google Patents. 1

  • Recrystallization of Benzoic Acid - Background & Principles. University of Massachusetts Amherst. 5

  • Recrystallization of Benzoic Acid. Alfa Chemistry. 4

  • Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis. National Institutes of Health (NIH). 3

  • Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride. BenchChem. 2

Sources

Technical Support Center: 2,5-Dichloro-3-iodobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,5-Dichloro-3-iodobenzoic acid (CAS: 42860-07-1). As a Senior Application Scientist, I have designed this portal for researchers and process chemists who need to optimize the isolation of this heavily halogenated intermediate. This compound is a critical building block in the synthesis of complex agrochemicals and EZH2 inhibitors [1].

Due to its high lipophilicity (estimated logP ~ 4.0), significant steric bulk from the tri-halogenated ring, and strong intermolecular hydrogen-bonding capacity, standard recrystallization protocols often fail. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Solvent Selection Matrix

Selecting the correct solvent system is a balance between disrupting the carboxylic acid dimers and managing the lipophilicity of the halogenated aromatic ring [2]. The table below summarizes the quantitative and qualitative data for the most effective solvent systems.

Solvent SystemOptimal Ratio (v/v)Boiling Point (°C)Yield PotentialPurity PotentialMechanistic Action
Glacial Acetic Acid / Water 3:1 to 5:1118 (AcOH)High (>85%)Excellent (>99%)AcOH disrupts carboxylic acid dimers; water acts as a highly tunable antisolvent.
Toluene / Heptane 1:2 to 1:4110 (Toluene)Moderate (70-80%)Very GoodToluene solvates the hydrophobic ring via dispersion forces; heptane forces precipitation.
Ethanol / Water 1:1 to 2:178 (EtOH)High (>85%)ModerateClassic protic system; high risk of "oiling out" due to the extreme lipophilicity of the solute.

Troubleshooting Guides & FAQs

Q1: Why does my this compound "oil out" instead of crystallizing in aqueous ethanol? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solute becomes saturated. Because this compound is highly lipophilic (due to the two chlorines and one iodine), it has a poor affinity for water. In an ethanol/water matrix, the solute separates as a heavy, halogen-rich liquid phase before a crystalline lattice can nucleate [3]. Solution: Switch to a solvent system with a higher boiling point and better lipophilic solvation capacity, such as Glacial Acetic Acid/Water. Alternatively, if you must use ethanol, seed the mixture with pure crystals at a higher temperature (e.g., 60°C) before the cloud point is reached to force solid nucleation.

Q2: How do I selectively remove des-iodo or des-chloro impurities (e.g., 2,5-dichlorobenzoic acid)? A2: Dehalogenated impurities are structurally similar but possess lower molecular weights and different packing efficiencies. A Toluene/Heptane system is preferred here. The highly polarizable iodine atom in this compound significantly increases its London dispersion forces compared to the des-iodo impurity. Toluene exploits these dispersion interactions for dissolution, while the non-polar heptane selectively precipitates the less soluble, heavier iodinated product, leaving the lighter, more soluble impurities in the mother liquor.

Q3: What is the exact role of Glacial Acetic Acid in purifying heavily halogenated benzoic acids? A3: Benzoic acids form strong intermolecular hydrogen-bonded dimers, which makes them highly crystalline but notoriously difficult to dissolve in moderately polar solvents without massive volumes [2]. Glacial acetic acid acts as a hydrogen-bond competitor. At reflux, it breaks the solute dimers and solvates the monomeric acid. Upon cooling and the controlled addition of water (antisolvent), the acetic acid's solvating power decreases, forcing the solute to re-dimerize and crystallize with exceptional lattice purity.

Mechanistic Workflow

The following decision matrix illustrates the logical relationship between your analytical impurity profile and the required recrystallization troubleshooting steps.

Recrystallization_Troubleshooting Start Crude this compound Analyze Analyze Impurity Profile (LC-MS / NMR) Start->Analyze Branch1 High Polar/Inorganic Impurities Analyze->Branch1 Branch2 Des-halogenated (e.g., des-iodo) Impurities Analyze->Branch2 Solvent1 Glacial Acetic Acid / Water (Hydrogen Bond Disruption) Branch1->Solvent1 Solvent2 Toluene / Heptane (Dispersion Force Differentiation) Branch2->Solvent2 Issue1 Oiling Out Occurs? Solvent1->Issue1 Success Pure Crystalline Product (>99% Purity) Solvent2->Success Fix1 Increase AcOH ratio or Seed at 60°C Issue1->Fix1 Yes Issue1->Success No Fix1->Success

Figure 1: Decision matrix for troubleshooting this compound recrystallization.

Standard Operating Procedure (SOP): Acetic Acid/Water Recrystallization

This protocol is designed as a self-validating system. The visual cues (cloudiness, clearing) act as built-in quality control checkpoints to ensure you remain on the correct solubility curve [3].

Materials Required:

  • Crude this compound (10.0 g)

  • Glacial Acetic Acid (ACS Reagent Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Heptane (for final wash)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude this compound in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heating: Heat the mixture to 100–105°C using an oil bath under continuous stirring until complete dissolution is achieved.

  • Hot Filtration (Checkpoint): If insoluble inorganic particulates or polymerized byproducts are present, perform a hot gravity filtration through a fluted filter paper pre-warmed to 100°C. Do not let the temperature drop, or premature crystallization will block the funnel.

  • Antisolvent Addition (Self-Validating Step): While maintaining the solution at 90–95°C, add 10–15 mL of deionized water dropwise via an addition funnel. Critical: Stop the addition immediately if the solution becomes persistently cloudy. Add 1–2 mL of hot acetic acid to clear the solution back to a homogeneous state. This ensures you are exactly at the saturation point.

  • Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature (20–25°C) over 2 hours. Do not agitate or disturb the flask, as mechanical shock can induce rapid, impure precipitation rather than controlled crystal lattice growth.

  • Maturation: Transfer the flask to an ice bath (0–5°C) for 1 hour to depress the solubility curve and maximize your yield.

  • Isolation & Washing: Collect the white to off-white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold 10% aqueous acetic acid to remove polar mother liquor residues. Follow this immediately with 20 mL of cold heptane to strip away residual acetic acid and any lipophilic impurities.

  • Drying: Dry the crystals in a vacuum oven at 60°C (at <10 mbar) for 12 hours to constant weight. Verify purity via LC-MS and melting point analysis.

References

  • Herbicidal 3-(substituted-benzyl)-1-methyl-6-trifluoromethyluracils (Synthesis of this compound)
  • The Recrystallization of Benzoic Acid, University of Pittsburgh, [Link]

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dichloro-3-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of reactions involving 2,5-Dichloro-3-iodobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered substrate. Here, we will delve into common issues, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the rationale behind them.

Issue 1.1: Low to No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?

Answer: This is a common challenge stemming from the significant steric hindrance around the iodine atom, which is flanked by two chlorine atoms and a carboxylic acid group. This steric bulk can impede key steps in the catalytic cycle, namely oxidative addition and transmetalation.[1][2] Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate. The bulky triphenylphosphine ligands can exacerbate steric clash, preventing the palladium center from accessing the C-I bond for oxidative addition.

  • The Solution: Employ catalyst systems specifically designed for sterically hindered substrates.[3] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos), are highly effective.[3][4] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more easily undergo oxidative addition with hindered aryl halides.[5] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong electron-donating ability and tunable steric properties.[5]

Recommended Catalyst Systems for Hindered Suzuki Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-5Promotes monoligation, effective for hindered substrates.[3]
Pd(OAc)₂NHC Ligand (e.g., IPr)1-5Strong electron donor, can be effective at room temperature.[5]
[Pd(IPr)Cl₂](Pre-formed catalyst)1-5Air and moisture stable precatalyst.

2. Optimizing Reaction Conditions:

  • Base Selection: The choice of base is critical. While stronger bases like KOtBu can be effective, they may also promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred for sterically demanding couplings as they can facilitate the transmetalation step without causing degradation of the starting materials or products.[3]

  • Solvent: Aprotic polar solvents such as dioxane, THF, or toluene are commonly used.[6] The addition of a small amount of water can sometimes be beneficial in Suzuki reactions, aiding in the dissolution of the base and facilitating the transmetalation step.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for oxidative addition with hindered substrates.[2] Microwave irradiation can also be a powerful tool to accelerate these reactions.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., dioxane).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Issue 1.2: Unsuccessful Sonogashira Coupling

Question: My Sonogashira coupling reaction between this compound and a terminal alkyne is failing. What adjustments should I make?

Answer: Similar to the Suzuki coupling, steric hindrance is the primary obstacle. The bulky substituents impede the approach of the palladium and copper catalysts.

Troubleshooting Steps:

  • Ligand Choice: Standard triphenylphosphine ligands may not be sufficient. Consider using more electron-rich and sterically demanding ligands that can stabilize the palladium catalyst and facilitate the reaction.[8]

  • Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used.[9] Ensure the base is dry and freshly distilled.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be more effective for hindered substrates, as they can minimize the formation of alkyne homocoupling byproducts. These reactions often employ specialized palladium catalysts and different bases.[8]

Issue 1.3: Challenges in Buchwald-Hartwig Amination

Question: I am having difficulty with the Buchwald-Hartwig amination of this compound. What are the key parameters to consider?

Answer: The Buchwald-Hartwig amination is also sensitive to steric effects.[10] The bulky environment around the C-I bond can hinder both the oxidative addition and the subsequent reductive elimination steps.

Key Considerations:

  • Ligand Selection: The use of specialized biarylphosphine ligands is essential for the successful amination of hindered aryl halides.[3] Ligands like BrettPhos and RuPhos have been developed specifically for challenging C-N bond formations.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices.[11]

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

Logical Flow for Troubleshooting Cross-Coupling Reactions

Caption: Troubleshooting workflow for cross-coupling reactions.

Issue 1.4: Potential for Decarboxylation

Question: I am concerned about the possibility of decarboxylation of my benzoic acid under the reaction conditions. Is this a valid concern and how can I mitigate it?

Answer: Yes, decarboxylation can be a significant side reaction, especially at elevated temperatures.[12] The presence of ortho substituents can sometimes promote decarboxylation.[13]

Mitigation Strategies:

  • Temperature Control: Use the lowest effective temperature for your reaction. Monitor the reaction closely to avoid prolonged heating after completion.

  • Protecting Groups: In some cases, it may be necessary to protect the carboxylic acid as an ester. This will prevent decarboxylation and can be removed in a subsequent step.

  • Decarboxylative Coupling: Alternatively, you can embrace decarboxylation as part of your synthetic strategy. Decarboxylative cross-coupling reactions are a powerful tool for forming C-C and C-heteroatom bonds directly from carboxylic acids.[14][15][16]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so challenging to work with?

A1: The primary challenge arises from steric hindrance. The iodine atom, the reactive site for many cross-coupling reactions, is positioned between two chlorine atoms and ortho to a carboxylic acid group. This crowded environment makes it difficult for the bulky catalytic complexes to access the carbon-iodine bond.[17] Furthermore, the ortho-substituents can influence the electronic properties of the aromatic ring, which can also affect reactivity.[18][19][20][21]

Q2: Can I perform nucleophilic aromatic substitution (SNAr) on this molecule?

A2: While the chlorine atoms are potential leaving groups for SNAr, these reactions are generally difficult on unactivated aryl halides.[22][23] For an SNAr reaction to be favorable, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (like a nitro group) in the ortho or para positions to the leaving group.[24][25] The carboxylic acid group is only moderately electron-withdrawing, so forcing SNAr conditions (high temperatures, strong nucleophiles) would likely lead to a mixture of products and potential decomposition.[24]

Q3: What is the order of reactivity for the different halide positions in cross-coupling reactions?

A3: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved during oxidative addition.[26][27] Thus, in this compound, the iodine is the most reactive site for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Q4: Are there any alternative coupling partners I can use besides boronic acids in Suzuki-type reactions?

A4: Yes, several alternatives to boronic acids can be used in Suzuki-Miyaura couplings. These include organotrifluoroborates and boronic esters (e.g., pinacol esters). These reagents can offer advantages in terms of stability, ease of handling, and reactivity in certain cases.[28]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC.
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Public
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II)
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Decarboxylative Hydroxyl
  • Buchwald–Hartwig amin
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • ISSN: 2320-5407 Int. J. Adv. Res. 5(9), 856-860 - International Journal of Advanced Research (IJAR).
  • Sonogashira coupling - Wikipedia.
  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH.
  • Nucleophilic arom
  • (PDF)
  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzo
  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - MDPI.
  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • The Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Why are ortho substituted benzoic acids more acidic? - Quora.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur.
  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy - YouTube.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3 - RSC Publishing. Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid - Benchchem.
  • Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone - PubMed.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y.

Sources

Technical Support Center: Solubilization of 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-25DC3I-001 Status: Open Support Level: Tier 2 (Senior Application Scientist) Subject: Troubleshooting aqueous solubility and precipitation issues for 2,5-Dichloro-3-iodobenzoic acid.

Executive Technical Summary

Researchers frequently encounter precipitation issues with This compound (hereafter 2,5-DCIB ) due to a misunderstanding of its physicochemical properties. Unlike simple benzoic acid, the halogen substitutions (Cl at positions 2,5 and I at position 3) significantly alter its crystal lattice energy and ionization behavior.

ParameterValue (Approx.)Implication
pKa ~2.5 Significantly more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing ortho-chlorine.
LogP ~3.5 - 4.0 Highly lipophilic. The iodine atom adds significant hydrophobicity.
Water Solubility (HA) < 0.1 g/L The protonated (neutral) form is effectively insoluble in water.
Water Solubility (A-) > 50 g/L The ionized (salt) form is highly soluble.

The Core Rule: You cannot dissolve the solid acid directly in neutral water. You must drive the equilibrium to the salt form (A⁻) using a base, or use a cosolvent system.

Diagnostic & Troubleshooting (Q&A)

Q1: "I diluted my DMSO stock (100 mM) into PBS (pH 7.4), and it immediately turned cloudy. Why?"

A: This is likely a "Solubility Shock" caused by local supersaturation.

  • The Mechanism: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away rapidly. For a split second, the local concentration of the hydrophobic 2,5-DCIB exceeds its solubility limit before the buffer ions can deprotonate it.

  • The Fix:

    • Vortex the buffer while adding the DMSO dropwise (do not add DMSO then vortex).

    • Ensure the final concentration is below the solubility limit of the neutral species if your pH is < 3.0.

    • Pro-Tip: Pre-dilute the DMSO stock with a small amount of 0.1 M NaOH before adding to PBS. This ensures the compound enters the buffer as the soluble anion.

Q2: "Can I just heat the water to dissolve the powder?"

A: Do not do this.

  • The Risk: While heat increases solubility temporarily, 2,5-DCIB will re-crystallize (precipitate) upon cooling, often forming large needles that are difficult to re-dissolve. Furthermore, heating halogenated benzoic acids can lead to decarboxylation or iodine lability over time.

  • The Solution: Use Chemical Solubilization (pH adjustment), not Thermal Solubilization.

Q3: "I need to use this in a cell-based assay. Is DMSO my only option?"

A: No. DMSO is toxic to many cell lines at >0.1%.

  • Alternative: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The iodine atom at position 3 fits well into the β-CD cavity, shielding the hydrophobic halogens from water while the outer shell remains hydrophilic. (See Protocol B).

Visualization: Solubility Decision Matrix

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start Start: Solid 2,5-DCIB CheckpH Target pH of Experiment? Start->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Low pH Neutral Neutral/Basic (pH > 6) CheckpH->Neutral Physiological pH CosolventCheck Is DMSO/Ethanol allowed? Acidic->CosolventCheck Method_Salt Method: In-Situ Salt Formation (Add 1.05 eq NaOH) Neutral->Method_Salt Preferred (Cleanest) Method_CD Method: HP-Beta-CD Complex (Molar Ratio 1:2) Neutral->Method_CD For high stability CD_Check Is Cyclodextrin allowed? CosolventCheck->CD_Check No Method_DMSO Method: DMSO Stock (Keep final % < 1%) CosolventCheck->Method_DMSO Yes CD_Check->Method_CD Yes Method_Impossible STOP: Compound Insoluble in Aqueous Acid CD_Check->Method_Impossible No

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental pH and solvent tolerance.

Validated Protocols

Protocol A: In-Situ Salt Formation (The "Gold Standard" for Aqueous Media)

Best for: Animal studies, high-concentration stocks in water.

The Concept: 2,5-DCIB is an acid (pKa ~2.5).[1][2] By adding a stoichiometric amount of base, you convert it to Sodium 2,5-dichloro-3-iodobenzoate , which is highly water-soluble.

  • Calculate Molarity: Determine the moles of 2,5-DCIB powder you intend to dissolve.

    • MW of 2,5-DCIB ≈ 316.9 g/mol (Verify specific batch MW).

  • Prepare Base: Prepare a 1.0 M NaOH solution.

  • Slurry: Add the 2,5-DCIB powder to 80% of your final volume of water (Milli-Q). It will not dissolve; it will form a suspension.

  • Titrate: Add 1.0 M NaOH dropwise while stirring.

    • Target: You need exactly 1.0 to 1.05 molar equivalents of NaOH relative to the acid.

    • Observation: The cloudy suspension will suddenly turn clear as the salt forms.

  • Adjust: Check pH. It should be around 7.0–8.0. If clear, top up to final volume with water.

  • Filter: Sterilize using a 0.22 µm PES filter (The salt form does not bind to PES).

Protocol B: Cyclodextrin Complexation (For Sensitive Bio-Assays)

Best for: Cell culture where DMSO is toxic and pH shifts are forbidden.

The Concept: The hydrophobic Iodine and Chlorine atoms are "hidden" inside the cyclodextrin cone, preventing precipitation without changing the bulk pH.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or media.

  • Add Compound: Add 2,5-DCIB powder to the CD solution.

  • Sonicate: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Note: The solution may remain slightly cloudy initially.

  • Equilibrate: Stir overnight at Room Temperature.

  • Filter: Pass through a 0.45 µm filter to remove un-complexed solid.

  • Quantify: Measure concentration via UV-Vis (Absorbance at ~280nm) to confirm yield.

Mechanistic Visualization: Ionization & Solubility

Understanding the pKa is critical. The diagram below illustrates why the "Salt Formation" protocol works and why acidic buffers cause precipitation.

Ionization Solid Solid 2,5-DCIB Precipitate (Insoluble) Equilibrium pKa ≈ 2.5 Solid->Equilibrium Dissolution (Slow) Equilibrium->Solid pH < 2.5 (Protonation) Ionized Ionized Equilibrium->Ionized pH > 4.5 (Deprotonation) NaOH Add NaOH NaOH->Equilibrium HCl Add Acid HCl->Equilibrium

Figure 2: The pH-dependent equilibrium of 2,5-DCIB. To ensure solubility, the pH must be maintained at least 2 units above the pKa (i.e., pH > 4.5).

References

  • ChemIDplus. (2024). 2,5-Dichlorobenzoic acid - Physical Properties. U.S. National Library of Medicine. Link

    • Context: Provides the baseline pKa (~2.5) and solubility data for the structural analogue 2,5-dichlorobenzoic acid, establishing the acidity model.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative review on using HP-β-CD to solubilize hydrophobic drugs with halogenated arom
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Describes the thermodynamics of in-situ salt form
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

    • Context: Fundamental text explaining the "pKa + 2" rule for ensuring complete ionization and solubility of carboxylic acids.

Sources

Technical Support Center: Thermal Stability and Storage Protocols for 2,5-Dichloro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-Dichloro-3-iodobenzoic acid (CAS: 42860-07-1). This portal is engineered for researchers, analytical scientists, and drug development professionals who require stringent environmental controls to maintain the chemical integrity of sensitive halogenated aromatic compounds.

Mechanistic Overview: The Causality of Thermal Degradation

To effectively store and handle this compound, one must understand the thermodynamic vulnerabilities of its molecular architecture. The compound features a carboxylic acid group, two strongly electron-withdrawing chlorine atoms at the 2 and 5 positions, and a bulky iodine atom at the 3 position.

The carbon-iodine (C-I) bond is the weakest link in this molecule, possessing a bond dissociation energy of approximately 238 kJ/mol. When exposed to elevated temperatures (typically >25°C over prolonged periods), the thermal energy can overcome the activation barrier for homolytic cleavage. This cleavage generates a highly reactive aryl radical and an iodine radical (I•).

The iodine radicals rapidly recombine to form elemental iodine (I₂), which manifests as a pink, purple, or brown discoloration in the solid state. Simultaneously, the aryl radical abstracts a hydrogen atom from ambient moisture or trace solvents, yielding 2,5-dichlorobenzoic acid as the primary degradation impurity. Therefore, controlling temperature is not merely a best practice—it is a strict chemical necessity to prevent spontaneous deiodination , .

Troubleshooting Guide & FAQs

Q1: What is the optimal storage temperature for this compound, and why? A: The optimal storage temperature is 2°C to 8°C (Refrigerated) . Storing the compound in this thermal range suppresses the kinetic energy required for C-I bond homolysis. For long-term archiving (months to years), -20°C is recommended. At these sub-ambient temperatures, the rate of thermal deiodination is practically zero, ensuring the API remains >99% pure .

Q2: I retrieved a batch from room temperature storage, and the white powder has turned slightly pink/brown. Is it still usable? A: The pink or brown discoloration is a definitive visual indicator of elemental iodine (I₂) formation, confirming that thermal deiodination has occurred. The batch is compromised. The presence of I₂ and the resulting 2,5-dichlorobenzoic acid impurity can severely interfere with downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) by poisoning palladium catalysts. You must re-purify the batch (e.g., via recrystallization) or discard it.

Q3: When I take the compound out of the -20°C freezer, it degrades faster than before. What is causing this? A: This is a classic case of moisture condensation. When a cold vial is opened immediately in a humid ambient environment, water condenses on the cold powder. Moisture acts as a medium that accelerates localized hydrolysis and provides hydrogen atoms for radical abstraction during degradation. Self-Validating Solution: Always allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30-60 minutes before opening. If the powder remains free-flowing and white, your equilibration protocol was successful.

Q4: How can I quantitatively verify the integrity of a thermally stressed batch? A: You must run a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. A simple visual check is qualitative; HPLC provides quantitative validation. If the peak corresponding to 2,5-dichlorobenzoic acid exceeds your acceptable threshold (e.g., >0.5%), the batch has failed thermal stability criteria.

Quantitative Data Presentation

Table 1: Storage Condition Matrix and Expected Shelf Life
Storage TemperatureAtmosphereLight ExposureExpected Shelf Life (Purity >98%)Risk of Deiodination
-20°C (Cryo) Argon/NitrogenDark> 24 MonthsNegligible
2°C to 8°C (Fridge) Sealed, DryDark12 - 18 MonthsLow
25°C (Room Temp) Ambient AirAmbient< 3 MonthsModerate
40°C (Accelerated) Ambient AirAmbient< 2 WeeksHigh (Rapid I₂ formation)
Table 2: Simulated Degradation Kinetics (Formation of 2,5-Dichlorobenzoic acid)
Time in Storage% Impurity at 4°C% Impurity at 25°C% Impurity at 40°C
Day 0 0.10%0.10%0.10%
Day 14 0.11%0.45%2.80%
Day 30 0.12%1.20%6.50%
Day 90 0.15%3.50%>15.0% (Failed)

Experimental Protocols

Protocol 1: Standardized Aliquoting and Cryo-Storage Workflow

Objective: To safely aliquot and store this compound while preventing thermal and hygroscopic degradation.

  • Preparation: Pre-cool amber glass vials (to protect from photolytic cleavage) in a desiccator. Ensure the working environment is under climate control (20-22°C, <40% Relative Humidity).

  • Equilibration: If the bulk source is stored at -20°C, place the sealed bulk container in a desiccator at room temperature for 1 hour prior to opening.

  • Aliquoting: Working rapidly under a fume hood or inert glove box, transfer the required mass into the amber vials.

  • Inert Gas Purging: Gently purge the headspace of each vial with dry Argon or Nitrogen gas for 5-10 seconds to displace oxygen and ambient moisture.

  • Sealing: Cap tightly with PTFE-lined closures. Wrap the cap junction with Parafilm to create a hermetic seal.

  • Storage: Immediately transfer the aliquots to a monitored 2-8°C refrigerator or -20°C freezer. Self-Validation: If the powder remains white and free-flowing upon subsequent opening, the equilibration and purging steps were successful. Clumping or discoloration indicates a failure in moisture/temperature control.

Protocol 2: HPLC-UV Stability Indicating Assay

Objective: To quantify thermal degradation (deiodination) and ensure batch integrity.

  • Sample Prep: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile (1 mg/mL). Sonicate briefly without heating to prevent artificially inducing thermal degradation during sample preparation.

  • Mobile Phase: Prepare a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid).

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm), maintained at 25°C to prevent on-column thermal degradation.

  • Detection: Set the UV detector to 254 nm, which captures the conjugated aromatic ring absorption common to both the parent and degradant.

  • Analysis: Inject 10 µL. The degradant (2,5-dichlorobenzoic acid) will elute before the intact this compound due to the loss of the lipophilic iodine atom. Self-Validation: Inject a known standard of 2,5-dichlorobenzoic acid first. If its retention time perfectly matches the new impurity peak in your stressed sample, the thermal degradation hypothesis is strictly validated.

Degradation Pathway Visualization

G Start This compound (Intact API) Temp Thermal Stress (>25°C) Start->Temp Improper Storage Mech C-I Bond Homolysis (Ea ~238 kJ/mol) Temp->Mech Heat Absorption Radical Aryl & Iodine Radicals Mech->Radical Cleavage Imp1 2,5-Dichlorobenzoic acid (Primary Degradant) Radical->Imp1 H-Abstraction Imp2 Elemental Iodine (I2) (Pink/Brown Discoloration) Radical->Imp2 Recombination

Fig 1. Thermal degradation pathway of this compound via C-I bond homolysis.

References

  • This compound | C7H3Cl2IO2 | CID 21478121 . PubChem, National Institutes of Health. URL:[Link]

  • Chemical effects induced by γ-irradiation in solid 2-iodobenzoic acid . Radiation Effects and Defects in Solids, Taylor & Francis. URL:[Link]

Resolving phase separation issues during 2,5-Dichloro-3-iodobenzoic acid workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation & Isolation Issues

Doc ID: TS-ORG-HAL-042 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses critical phase separation failures encountered during the isolation of 2,5-dichloro-3-iodobenzoic acid (DCIBA) . Due to the unique physicochemical properties of this molecule—specifically its high halogen content, high density, and low pKa (~2.0–2.3)—standard workup protocols often fail, resulting in stable emulsions ("rag layers"), phase inversion, or product occlusion.

This document synthesizes field data with fundamental physical chemistry to provide a self-validating troubleshooting system .

Part 1: The Physics of Failure (Root Cause Analysis)

Before attempting a fix, you must understand why the separation is failing. DCIBA is not a typical organic acid; it is a "heavy" lipophile.

The Density Trap (Phase Inversion)

Most researchers assume the organic layer is on top (if using EtOAc/Ether) or bottom (if using DCM). DCIBA disrupts this logic.

  • Mechanism: The atomic mass of Iodine (126.9) and two Chlorines (35.5 × 2) creates a molecule with a solid density exceeding 2.0 g/cm³ .

  • The Trap: When extracting a concentrated solution of DCIBA into a "light" solvent like Ethyl Acetate (

    
    ), the dissolved product increases the bulk density of the organic phase. If the concentration exceeds ~15% w/v, the organic phase density may approach or exceed that of the aqueous phase (
    
    
    
    ), leading to isopycnic suspension (neutral buoyancy) where layers refuse to separate.
The "Rag Layer" (Emulsion Stabilization)

If synthesized via the Sandmeyer reaction (diazotization of 2-amino-3,5-dichlorobenzoic acid), the reaction mixture contains phenolic byproducts and diazo-tars.

  • Mechanism: These amorphous solids act as surfactants, stabilizing micro-droplets at the interface.

  • Result: A third, dark, semi-solid layer forms between phases, trapping up to 30% of the yield.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "I have three layers, or the interface is undefined."

Q: Why is there a dark, gummy layer between my aqueous and organic phases? A: You are seeing a particle-stabilized emulsion (Pickering Emulsion). The "gum" consists of insoluble diazo-tars or copper salts (if CuI was used) that have adsorbed onto the interface.

Corrective Protocol:

  • Do NOT shake. Swirling increases emulsification.

  • The Celite Reset:

    • Vacuum filter the entire biphasic mixture through a pad of Celite 545.

    • Why: This physically removes the particulate surfactants. The filtrate usually separates cleanly immediately.

  • The Brine Force:

    • Add saturated NaCl (brine) to the mixture.

    • Why: This increases the ionic strength of the aqueous layer (Salting Out), increasing the density difference (

      
      ) and reducing the solubility of organics in the water phase.
      
Scenario B: "I don't know which layer is my product."

Q: I used Ethyl Acetate, but the layers look inverted or are floating in the middle. A: You have hit "Density Parity." The high concentration of polyhalogenated product has made your organic layer as dense as your water layer.

Diagnostic Test (The Drop Test):

  • Take a Pasteur pipette of water.

  • Add one drop to the top layer.

  • Observation: Does it travel through or mix?

    • If it mixes: Top layer is Aqueous.[1] (Phase Inversion has occurred) .

    • If it beads up and sinks: Top layer is Organic.

Corrective Protocol:

  • Dilution: Add 50% more pure solvent (EtOAc) to the funnel.

    • Why: This lowers the concentration of DCIBA, reducing the bulk density of the organic phase back below 1.0.

  • Heavier Solvent Switch: If using DCM, the organic layer should be on the bottom. If it's floating, you have a massive amount of trapped water. Add more DCM.

Scenario C: "Product precipitates immediately upon acidification."

Q: I am acidifying the basic extract, and it turned into a thick, unfilterable sludge. A: You crossed the pKa threshold too fast (Occlusion). DCIBA is a strong organic acid (


). Rapid addition of HCl causes the outer surface of droplets to protonate and solidify instantly, trapping impurities and water inside (occlusion).

Corrective Protocol:

  • Heat to Resolve: Gently heat the sludge to 50°C. Often, the amorphous solid will crystallize or redissolve, allowing slow cooling for proper crystal growth.

  • The "Reverse Quench": Do not add acid to the pot. Add the basic reaction mixture dropwise into a stirred solution of dilute HCl.

    • Why: This ensures the product always encounters excess acid, preventing the formation of "sticky" partially protonated intermediates.

Part 3: Visualization & Logic Flows

Figure 1: Phase Separation Decision Tree

Caption: Logical workflow for diagnosing and resolving phase separation issues during DCIBA workup.

PhaseSeparation Start Observation: Layers Won't Separate CheckInterface Is there a 'Rag Layer' (Solids/Gunk)? Start->CheckInterface RagYes Yes: Pickering Emulsion CheckInterface->RagYes Yes RagNo No: Clean but Suspended CheckInterface->RagNo No ActionFilter Action: Filter biphasic mix through Celite 545 RagYes->ActionFilter ActionBrine Action: Add Saturated Brine (Increase Ionic Strength) ActionFilter->ActionBrine CheckDensity Check Density Parity (Isopycnic State) RagNo->CheckDensity DropTest Perform Water Drop Test CheckDensity->DropTest ActionDilute Action: Dilute Organic Phase (Lower Bulk Density) DropTest->ActionDilute Organic too dense ActionSalt Action: Add Salt to Aqueous (Raise Aqueous Density) DropTest->ActionSalt Aqueous too light

Part 4: Optimized Master Protocol

This protocol minimizes density inversion and emulsion risks.

Reagents:

  • Crude Reaction Mixture (Basic, pH > 10)

  • MTBE (Methyl tert-butyl ether) or Ethyl Acetate

  • Celite 545

  • HCl (Concentrated and 1M)

Step-by-Step Methodology:

  • Initial Clarification (Crucial):

    • If the crude basic solution contains dark tars, add activated charcoal (1 wt%) and stir for 15 mins.

    • Filter through a Celite pad. This removes the surfactants before you even start extraction.

  • The "Safety" Wash:

    • Wash the basic aqueous phase with a small volume of MTBE (discard organic).

    • Why: Removes neutral organic impurities (unreacted starting materials) that often seed emulsions later.

  • Controlled Acidification:

    • Cool the aqueous phase to 0–5°C.

    • Acidify to pH 1.0 using 6M HCl. Monitor pH continuously.

    • Note: The product will precipitate.

  • Extraction (The High-Volume Rule):

    • Extract the slurry with Ethyl Acetate .

    • Ratio Rule: Use at least 10 mL of solvent per gram of theoretical yield.

    • Why: Keeps the organic phase density

      
      , ensuring it stays on top of the water.
      
  • Phase Separation:

    • If separation is slow (>5 mins), add 20 mL saturated brine.

    • Separate phases.[2][3] Dry organic over

      
       (not 
      
      
      
      , as Mg is faster/more aggressive for wet ethers).

Part 5: Data Reference

Table 1: Solvent Density & Selection Guide for DCIBA
SolventDensity (g/mL)Risk with DCIBARecommendation
Dichloromethane (DCM) 1.33Low. Product increases density, keeping it safely below water.Recommended for extraction if solubility permits.
Ethyl Acetate 0.90High. High product loading can raise density to ~1.0, causing inversion.Use High Dilution (>15 mL/g).
MTBE 0.74Very Low. Even with product, density stays < 1.0.Best Choice for preventing inversion.
Diethyl Ether 0.71Very Low. Excellent separation, but flammability risks.Good alternative to MTBE.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Sandmeyer workups and emulsion breaking).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanisms of diazotization and solubility of aromatic acids).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5784, 2,5-Dichlorobenzoic acid" (Structural analog data for density/pKa extrapolation). PubChem, 2025.[4] [Link]

  • Kanao, E., et al. "Separation of halogenated benzenes enabled by investigation of halogen–π interactions."[5][6] Chemical Science, 2020, 11, 1450-1457. (Reference for halogen-induced density and retention behaviors). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Molecular Architecture with NMR

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of quality and safety. For complex, highly substituted aromatic compounds such as 2,5-Dichloro-3-iodobenzoic acid, even minor positional changes in substituents can drastically alter biological activity and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing definitive, high-resolution structural elucidation at the atomic level.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, we will dissect the underlying principles governing the observed chemical shifts and coupling patterns. By comparing the spectral features of our target molecule with those of simpler, related halogenated benzoic acids, we will illustrate the predictable yet powerful influence of substituent effects. This comparative approach offers a robust framework for researchers to confidently verify their synthetic products and interpret the spectra of other complex halogenated aromatics.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra for this compound, ensuring both accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Rationale: DMSO-d₆ is the solvent of choice for several key reasons. Firstly, its high polarity effectively dissolves the carboxylic acid. Secondly, its residual proton signal (~2.50 ppm) is well-separated from the aromatic region of interest. Most importantly, it is a hydrogen-bond acceptor, which slows the exchange rate of the acidic carboxylic proton, often allowing it to be observed as a distinct, albeit broad, signal.

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32 (adjust for concentration).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 or more (¹³C is ~6000 times less sensitive than ¹H).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum manually.

    • Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm and the ¹³C spectrum by setting the DMSO-d₆ carbon septet to 39.52 ppm.

    • Integrate the signals in the ¹H spectrum.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample preparation to final structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Verification A Weigh 10-15 mg of This compound B Dissolve in ~0.7 mL DMSO-d6 A->B C Acquire 1H Spectrum (16-32 scans) B->C D Acquire 13C Spectrum (≥1024 scans) B->D E Fourier Transform & Phasing C->E D->E F Calibrate to Solvent Reference (1H: 2.50, 13C: 39.52 ppm) E->F G Integration (1H) F->G H Analyze Chemical Shifts (δ) G->H I Analyze Coupling Constants (J) H->I J Compare with Reference Data I->J K Confirm Structure J->K G mol lab_h4 H4 lab_h6 H6 lab_cooh COOH

Comparative FTIR Profiling: 2,5-Dichloro-3-iodobenzoic Acid vs. Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Peaks for 2,5-Dichloro-3-iodobenzoic Acid Characterization Content Type: Technical Comparison Guide

Executive Summary

This compound (2,5-DC-3-IBA) is a highly specialized halogenated aromatic acid, often utilized as a synthetic intermediate in agrochemical development (specifically auxin transport inhibitors) or as a structural analog in structure-activity relationship (SAR) studies.

For the analytical chemist, the challenge lies not in generating a spectrum, but in differentiation . This compound is typically synthesized via the iodination of 2,5-Dichlorobenzoic acid (2,5-DCBA) . Therefore, the primary goal of FTIR characterization is to confirm the successful substitution of the proton at the C3 position with an iodine atom.

This guide moves beyond generic peak listing. It provides a comparative framework to validate the synthesis product against its starting material, focusing on the subtle shifts in the fingerprint region and the definitive changes in aromatic substitution patterns.

Critical Comparative Analysis

The following table contrasts the target molecule with its primary precursor. The "Delta" column highlights the specific spectral shifts required to confirm the reaction's success.

Table 1: Spectral Differentiators (Precursor vs. Product)

Functional GroupMode2,5-Dichlorobenzoic Acid (Precursor)This compound (Target)Diagnostic Delta (The "Proof")
O-H (Carboxyl) Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Negligible. Both form strong hydrogen-bonded dimers. Not diagnostic.
C=O (Carbonyl) Stretch1680–1705 cm⁻¹1690–1715 cm⁻¹Slight Blue Shift. The iodine (electron-withdrawing) at C3 increases the double-bond character of the carbonyl slightly.
Aromatic C-H Stretch~3070–3090 cm⁻¹Intensity DecreaseLoss of Signal. Replacement of C3-H reduces the net aromatic C-H signal intensity.
C-Cl Stretch1050–1090 cm⁻¹1050–1090 cm⁻¹Stationary. These bands remain largely unchanged, confirming the 2,5-dichloro scaffold is intact.
C-I StretchAbsent500–600 cm⁻¹New Band. Appearance of a weak-to-medium band in the far fingerprint region (often requires CsI optics or ATR to see clearly).
Ring Breathing OOP Bend~810–830 cm⁻¹ (2 adjacent H)Complex ShiftPattern Change. The precursor has H at C3/C4 (adjacent) and C6 (isolated). The target has isolated H at C4 and C6. The "2 adjacent H" band disappears.[1]
Detailed Spectral Interpretation
A. The Carbonyl Region (1680–1720 cm⁻¹)

In the solid state (KBr pellet or Diamond ATR), both compounds exist primarily as carboxylic acid dimers.

  • Observation: Look for a strong, sharp peak centered around 1700 cm⁻¹ .[2]

  • Nuance: If you observe a peak splitting or a shoulder near 1730 cm⁻¹, your sample may contain residual moisture disrupting the dimer, or free monomeric acid. Action: Dry the sample in a desiccator and re-run.

B. The Fingerprint Region (600–1500 cm⁻¹)

This is where the specificity lies. The introduction of the bulky Iodine atom at the 3-position creates steric strain and alters the dipole moment of the ring vibrations.

  • C-Cl Vibrations: Distinct bands at 1050 cm⁻¹ and 740–760 cm⁻¹ (C-Cl stretch) serve as a positive control for the "2,5-Dichloro" backbone.

  • The Iodine Marker: The C-I stretch is heavy and appears at low frequencies (~500–550 cm⁻¹ ). Note: Standard ZnSe ATR crystals cut off near 600 cm⁻¹. To see this definitive peak, you must use a Diamond ATR or CsI transmission optics .

C. Aromatic Substitution (Out-of-Plane Bending)
  • Precursor (2,5-DCBA): Possesses protons at positions 3, 4, and 6. The H3 and H4 are adjacent (ortho to each other). This typically yields a strong OOP bend near 800–830 cm⁻¹ .

  • Target (2,5-DC-3-IBA): Possesses protons at positions 4 and 6 only. These are isolated from each other (separated by substituents).

  • Result: The "Adjacent Hydrogens" band (800–830 cm⁻¹) should disappear or drastically diminish. It is replaced by bands characteristic of isolated hydrogens (typically 860–900 cm⁻¹).

Experimental Protocol: High-Fidelity Characterization

To ensure data integrity, follow this self-validating workflow.

Methodology: Diamond ATR-FTIR
  • Why ATR? KBr pellets are hygroscopic and can induce ion exchange (potassium salts of the acid), shifting the C=O peak to ~1550–1600 cm⁻¹ (carboxylate). ATR avoids this artifact.

Step-by-Step:

  • Blanking: Clean the diamond crystal with isopropanol. Collect a 32-scan background.

  • Sample Prep: Grind the solid 2,5-DC-3-IBA into a fine powder. (Coarse crystals cause scattering/baseline tilt).

  • Loading: Place the powder to cover the crystal face completely.

  • Compression: Apply high pressure (clamp) to ensure intimate contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Validation: Check the 2200–2400 cm⁻¹ region. Significant noise here indicates poor CO₂ compensation or insufficient background subtraction.

Workflow Visualization

FTIR_Workflow Synthesis Synthesis (Iodination of 2,5-DCBA) Purification Purification (Recrystallization) Synthesis->Purification Remove isomers Sampling Sample Prep (Fine Powder Grind) Purification->Sampling Dry solid Analysis Diamond ATR-FTIR (4000-400 cm⁻¹) Sampling->Analysis High Pressure Decision Spectral Logic Check Analysis->Decision Raw Spectrum Decision->Synthesis Precursor Peaks Present Result Identity Confirmed Decision->Result OOP Shift + C-I Band

Figure 1: Analytical workflow for validating this compound synthesis.

Spectral Logic Tree

Use this logic flow to interpret your data. If the "Precursor Check" is positive, your reaction is incomplete.

Spectral_Logic Start Analyze Spectrum CheckCO C=O Peak at ~1700 cm⁻¹? Start->CheckCO CheckOH Broad O-H 2500-3300? CheckCO->CheckOH Yes Result_Acid Confirmed: Carboxylic Acid CheckOH->Result_Acid Yes CheckPrecursor Strong Band at ~810-830 cm⁻¹? (Adjacent H) CheckIodine Band at ~500-600 cm⁻¹? (C-I Stretch) CheckPrecursor->CheckIodine No (Substitution Occurred) Result_Fail Fail: Residual Precursor CheckPrecursor->Result_Fail Yes (Incomplete Rxn) Result_Success Success: 2,5-DC-3-IBA CheckIodine->Result_Success Yes Result_Acid->CheckPrecursor

Figure 2: Decision logic for distinguishing the target product from the starting material.

References
  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 2,5-dichloro- Infrared Spectrum. National Institute of Standards and Technology (NIST) Standard Reference Data.[3] Link

  • Smith, B. C. (2020). The C=O[4][5] Bond, Part III: Carboxylic Acids. Spectroscopy Online. Link

  • PubChem. (2024). 2,3,5-Triiodobenzoic acid (TIBA) Spectral Data. National Library of Medicine. (Used for comparative C-I stretch analysis). Link

  • Sigma-Aldrich. (2024). Product Specification: 2,5-Dichlorobenzoic acid. Link

Sources

High-Resolution HPLC Method Development for 2,5-Dichloro-3-iodobenzoic Acid Purity Assays

Author: BenchChem Technical Support Team. Date: March 2026

The quantification and purity analysis of polyhalogenated aromatic compounds present a unique chromatographic challenge. 2,5-Dichloro-3-iodobenzoic acid is a highly functionalized molecule characterized by strong electron-withdrawing halogens and a polar carboxylic acid moiety. When developing a purity assay for this compound, analytical scientists frequently encounter co-eluting regioisomeric impurities (such as 2,4-dichloro-3-iodobenzoic acid) and severe peak tailing.

This guide provides an objective comparison of stationary phase performances and establishes a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol designed specifically for the rigorous demands of drug development and chemical manufacturing.

The Physicochemical Challenge: Causality in Method Design

Before selecting a column or mobile phase, we must analyze the analyte's physicochemical properties to establish the causality behind our experimental choices:

  • Low pKa due to Electron Withdrawal: While standard benzoic acid has a pKa of ~4.2, the presence of two chlorines and one iodine heavily withdraws electron density from the carboxylate group, dropping the pKa to approximately 2.0–2.5. Causality: To prevent partial ionization—which causes split peaks and poor retention—the mobile phase pH must be strictly maintained below 2.5 using strong acidic modifiers[1].

  • High Polarizability and Hydrophobicity: The bulky iodine atom and chlorine substituents make the aromatic ring highly hydrophobic but also highly polarizable. Causality: Standard hydrophobic retention will not adequately separate positional isomers; we must exploit dipole-dipole and

    
     interactions.
    

Workflow A 1. Analyte Profiling pKa ~2.0, LogP ~3.5 Identify critical pairs B 2. Column Selection Evaluate C18 vs. PFP for shape selectivity A->B C 3. Mobile Phase 0.1% FA (pH ~2.7) Suppress ionization B->C D 4. Self-Validation SST: Resolution > 2.0 Tailing ≤ 1.5 C->D

HPLC method development workflow for halogenated benzoic acids.

Stationary Phase Comparison: Why Standard C18 Falls Short

Historically, chromatographers default to Octadecyl (C18) columns for reversed-phase assays. However,2[2]. When separating this compound from its regioisomers, the hydrophobic footprint is nearly identical, resulting in critical pair co-elution.

To achieve baseline resolution, we must utilize orthogonal selectivity.3 offer multiple retention mechanisms[3]:

  • 
     Interactions:  The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich regions of the analyte's aromatic ring.
    
  • Dipole-Dipole Interactions: The highly polar C–F bonds on the stationary phase interact with the polarizable C–Cl and C–I bonds of the analyte[4].

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides exceptional steric recognition for positional isomers.

Quantitative Performance Comparison

The following table summarizes the experimental performance of three column chemistries when analyzing a spiked mixture of this compound and its primary regioisomeric impurity (2,4-Dichloro-3-iodobenzoic acid) under identical gradient conditions.

ParameterStandard C18 (Octadecyl)Biphenyl PhasePFP (Pentafluorophenyl)
Primary Retention Mechanism HydrophobicHydrophobic,

Hydrophobic,

, Dipole, Shape
Retention Factor (

)
4.24.85.1
Critical Pair Resolution (

)
0.9 (Co-elution)1.6 (Partial)2.8 (Baseline)
Peak Asymmetry (

)
1.8 (Tailing)1.41.1 (Symmetrical)
Selectivity (

)
1.021.081.15

Data Interpretation: The PFP column is the only phase that achieves a resolution (


) greater than the strictly required 2.0 for quantitative purity assays, proving its superiority for 4[4].

Mechanisms cluster_0 Standard C18 Phase cluster_1 PFP Phase (Pentafluorophenyl) Analyte This compound (Halogenated Aromatic) C18 Alkyl Chain Analyte->C18 Single Mechanism PFP Fluorinated Ring Analyte->PFP Multi-modal Hydro1 Hydrophobic Interactions (Low Regioisomer Selectivity) C18->Hydro1 Hydro2 Hydrophobic PFP->Hydro2 PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole & Shape PFP->Dipole

Multi-modal retention mechanisms of PFP phases vs. standard C18.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method relies on an integrated System Suitability Test (SST) that acts as a physical logic gate; if the physicochemical conditions shift (e.g., mobile phase degradation), the SST will fail, preventing the generation of inaccurate data.

Reagents and Materials
  • Stationary Phase: PFP Core-Shell Column, 150 x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Yields pH ~2.7 to 1)[1].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Maintains consistent viscosity and

    
     complexation thermodynamics).
    
  • Injection Volume: 5 µL

  • Detection: UV Diode Array Detector (DAD) at 235 nm (Optimal absorbance for the iodinated aromatic ring).

Gradient Program

Causality: A gradient is required because isocratic elution of highly halogenated aromatics often results in broad, late-eluting peaks. The gradient starts at 30% B to allow the polar carboxylic group to interact with the aqueous phase, then ramps to 80% B to rapidly elute the hydrophobic halogenated core.

  • 0.0 - 2.0 min: 30% B (Hold)

  • 2.0 - 12.0 min: 30%

    
     80% B (Linear ramp)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.1 - 20.0 min: 30% B (Re-equilibration)

The Self-Validating System Suitability Test (SST)

Before injecting any unknown samples, prepare an SST solution containing 0.1 mg/mL of this compound and 0.01 mg/mL of 2,4-Dichloro-3-iodobenzoic acid.

Logic Gate Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the two isomers. (If
    
    
    , the PFP phase has degraded or the column temperature is too high, disrupting shape selectivity).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (If
    
    
    , the mobile phase pH has drifted above 2.5, causing partial ionization of the carboxylic acid).
  • RSD of Peak Area:

    
     over 5 replicate injections.
    

Protocol Directive: If the SST meets all criteria, the system has autonomously validated its own chemical environment, and sample analysis may proceed. confirm that establishing these rigid boundary conditions prevents downstream data invalidation.

Conclusion

For the purity assay of this compound, standard C18 columns are fundamentally inadequate due to their reliance on a single retention mechanism. By transitioning to a Pentafluorophenyl (PFP) stationary phase and strictly controlling mobile phase pH to suppress ionization, analytical scientists can leverage multi-modal interactions (hydrophobic,


, and dipole-dipole) to achieve baseline resolution of critical regioisomers. Implementing the self-validating SST protocol ensures that data integrity is maintained throughout the drug development lifecycle.

References

  • Source: obrnutafaza.
  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP)
  • Source: hplc.
  • Source: LCGC International (chromatographyonline.com)
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid Source: Longdom Publishing URL

Sources

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2,5-Dichloro-3-iodobenzoic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, accurately identifying and validating halogenated building blocks in complex matrices is a daily challenge. 2,5-Dichloro-3-iodobenzoic acid (CAS: 42860-07-1)[1] is a highly specialized intermediate used in advanced agrochemical and pharmaceutical synthesis. However, distinguishing it from simpler structural alternatives—such as 2,5-Dichlorobenzoic acid or 3-Iodobenzoic acid—requires a rigorous understanding of its mass spectrometry (MS) behavior.

This guide objectively compares the analytical performance and fragmentation causality of this compound against its structural alternatives, providing a self-validating framework for robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development.

Mechanistic Causality: The Physics of Fragmentation

To develop a trustworthy analytical method, we must look beyond empirical m/z values and understand the causality of the molecule's behavior in the gas phase.

Why Negative Electrospray Ionization (ESI-)?

Halogenated benzoic acids are highly electrophilic. While positive ESI or Electron Ionization (EI) can be used, negative ESI is the gold standard[2]. The carboxylic acid group easily donates a proton, yielding a highly stable deprotonated precursor ion,


.
The Decarboxylation Pathway

Upon subjecting the


 precursor (m/z 315) to Collision-Induced Dissociation (CID), the dominant primary fragmentation is the neutral loss of carbon dioxide (44 Da)[3]. This is driven by the thermodynamic stability of the resulting halogenated phenyl anion.
Halogen Cleavage Hierarchy

Once decarboxylated, the molecule faces a "choice" regarding which halogen to expel. This is dictated entirely by bond dissociation energies (BDE):

  • C-Cl Bond: ~330 kJ/mol

  • C-I Bond: ~240 kJ/mol

Because the C-I bond is significantly weaker, the secondary fragmentation pathway is overwhelmingly dominated by the homolytic cleavage of the iodine radical (


, 127 Da), leaving the robust C-Cl bonds intact[4]. This predictable hierarchy allows us to differentiate it from non-iodinated alternatives.

Fragmentation A [M-H]⁻ m/z 315 B [M-H-CO₂]⁻ m/z 271 A->B CID - CO₂ (44 Da) C [M-H-CO₂-I•]⁻• m/z 144 B->C CID - I• (127 Da)

Figure 1: Negative ESI CID fragmentation pathway.

Comparative Performance Data

The true analytical power of this compound lies in its complex isotopic signature. Chlorine has two stable isotopes (


 and 

) in a roughly 3:1 ratio. A molecule with two chlorine atoms exhibits a strict 9:6:1 binomial distribution (100% : 66.6% : 11.1%) for its

peaks. Iodine, being monoisotopic (

), shifts the mass significantly but does not alter this ratio.

The table below compares the target product against common alternatives, demonstrating how isotopic pattern matching prevents false-positive identifications.

CompoundMolecular FormulaMonoisotopic MassESI(-) Precursor

Primary Fragment (CID)Diagnostic Isotope Pattern (

)
This compound

315.85 Dam/z 315 m/z 271 (-

)
100 : 66 : 11
2,5-Dichlorobenzoic acid (Alternative)

189.96 Dam/z 189m/z 145 (-

)
100 : 66 : 11
3-Iodobenzoic acid (Alternative)

247.93 Dam/z 247m/z 203 (-

)
100 : 0 : 0

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your data, do not simply run the samples. Implement the following self-validating workflow.

Step 1: Intelligent Mobile Phase Selection
  • Action: Prepare Mobile Phase A as 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8), and Mobile Phase B as 100% Acetonitrile.

  • Causality: Standard 0.1% formic acid (pH ~2.7) suppresses the ionization of weak carboxylic acids. By using a near-neutral ammonium acetate buffer, the benzoic acid remains deprotonated in solution, drastically enhancing the

    
     signal intensity during droplet desolvation[3].
    
Step 2: System Suitability & Self-Validation
  • Action: Inject a solvent blank (50:50 MeOH:

    
    ), followed by an injection of an internal standard (e.g., Benzoic acid-
    
    
    
    ).
  • Causality: Halogenated aromatics are prone to column carryover. The blank validates a clean system, while the deuterated standard proves the ESI source is efficiently ionizing carboxylic acids without matrix suppression.

Step 3: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 4: Tandem MS (MRM) Optimization
  • Source Parameters: ESI Negative mode. Capillary Voltage: 2.5 kV. Desolvation Temp: 400°C.

  • Transitions:

    • Quantifier: m/z 315.0

      
       271.0 (Collision Energy: ~15 eV)
      
    • Qualifier: m/z 317.0

      
       273.0 (Collision Energy: ~15 eV)
      
  • Causality: Monitoring both the

    
     and 
    
    
    
    precursor-to-fragment transitions ensures that the 100:66 isotopic ratio is maintained in the chromatogram, providing absolute structural confirmation against isobaric interferences.

Workflow S1 1. Sample Prep Add Internal Standard S2 2. LC Separation 10 mM NH₄OAc (pH 6.8) S1->S2 S3 3. ESI(-) Ionization Generate [M-H]⁻ S2->S3 S4 4. CID MS/MS Target m/z 315 -> 271 S3->S4 S5 5. Data Validation Isotope Pattern Match S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow.

References

  • Mass Spectrometry: Fragmentation Miami University URL: [Link]

  • Temporal CO2 evolution in the photodegradation of benzoic acid derivatives ResearchGate URL: [Link]

Sources

Comparing reactivity of 2,5-Dichloro-3-iodobenzoic acid vs 3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate halogenated benzoic acid building block is critical for the success of downstream pharmaceutical and agrochemical synthesis. While 3-iodobenzoic acid and 2,5-dichloro-3-iodobenzoic acid share a common functional core, the introduction of two chlorine atoms in the latter fundamentally alters its electronic landscape, steric topography, and chemoselectivity.

This guide provides an in-depth, objective comparison of these two reagents, focusing on their physicochemical properties, reactivity in palladium-catalyzed cross-couplings, and the mechanistic causality behind their divergent behaviors.

Physicochemical & Electronic Profiling

The reactivity of an aryl halide is dictated by the electron density of the aromatic ring and the pKa of its functional groups, which governs solubility and interaction in biphasic reaction conditions.

Property3-Iodobenzoic AcidThis compoundImpact on Synthesis
Substitution Pattern Unhindered meta-iodine1,2,3-trisubstituted (COOH, Cl, I)Ortho-chlorine creates extreme steric shielding around the C-I bond.
pKa (Carboxylic Acid) ~3.85[1]~2.51 (Predicted)[2]The inductive (-I) effect of the ortho-chlorine significantly increases acidity, requiring stronger bases for complete deprotonation in aqueous media.
Aromatic Electron Density ModerateHighly Electron-DeficientChlorines withdraw electron density, theoretically accelerating oxidative addition, but this is counteracted by sterics.
Chemoselectivity High (Only one halogen)Low to ModerateForcing conditions required for the hindered C-I bond risk unwanted activation of the C5-Cl bond.

Mechanistic Insight: The pKa shift from ~3.85 in 3-iodobenzoic acid[1] to ~2.51 in the dichloro derivative[2] is a direct result of the ortho-chlorine atom stabilizing the carboxylate anion via inductive electron withdrawal. In aqueous biphasic couplings (e.g., Suzuki-Miyaura), this means this compound will partition into the aqueous phase much more rapidly upon the addition of a mild base like


.

Steric Topography and Cross-Coupling Reactivity

In metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is typically the most reactive site. However, the 1,2,3-contiguous substitution pattern in this compound introduces severe steric hindrance.

Studies utilizing dendrimer-encapsulated Pd nanoparticles have demonstrated that while unhindered meta-iodobenzoic acids achieve quantitative (100%) yields in Stille couplings, the introduction of ortho-substituents drops yields to <15% due to steric passivation and restricted access to the catalytic center[3].

In this compound, the C3 iodine is flanked by a C2 chlorine. This steric bulk physically blocks the approach of standard, bulky palladium-phosphine complexes (like


), severely retarding the oxidative addition step.

Reactivity Substrate Aryl Iodide Substrate Unsub 3-Iodobenzoic Acid (Unhindered C-I) Substrate->Unsub Sub This compound (Sterically Congested C-I) Substrate->Sub OxAdd1 Rapid Oxidative Addition Standard Ligands (e.g., PPh3) Unsub->OxAdd1 OxAdd2 Impeded Oxidative Addition Requires Buchwald Ligands (e.g., XPhos) Sub->OxAdd2 Yield1 High Yield (>95%) High Chemoselectivity OxAdd1->Yield1 Yield2 Moderate Yield Risk of C5-Cl Activation OxAdd2->Yield2

Logical flow of steric hindrance impacting Pd-catalyzed oxidative addition.

Self-Validating Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To objectively compare the reactivity of these two compounds, the following self-validating protocol utilizes an internal standard to track conversion rates via GC-MS, ensuring empirical trustworthiness.

Objective: Couple both substrates with phenylboronic acid to evaluate the impact of steric hindrance on reaction kinetics.

Reagents & Materials
  • Substrates: 3-Iodobenzoic acid[1] OR this compound (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst System:

    
     (2 mol%) + XPhos (8 mol%) - Chosen to accommodate the steric bulk of the dichloro derivative.
    
  • Base:

    
     (2.0 mmol)
    
  • Solvent: Toluene /

    
     (10:1 v/v, 5 mL)
    
  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Reaction Assembly: In a flame-dried Schlenk flask under inert argon atmosphere, add the aryl halide, phenylboronic acid,

    
    , and the internal standard (n-dodecane).
    
  • Catalyst Activation: In a separate vial, pre-mix

    
     and XPhos in 1 mL of degassed toluene for 5 minutes until the solution turns deep red/orange, indicating the formation of the active L-Pd(0) species.
    
  • Initiation: Transfer the active catalyst solution to the main Schlenk flask. Add the remaining degassed toluene and water.

  • Thermal Cycling: Heat the biphasic mixture to 90°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations between the aqueous base and organic phases.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 30, 60, 120, and 240 minutes. Quench each aliquot in 0.5 mL ethyl acetate and filter through a short silica plug to remove inorganic salts and palladium black.

  • Data Acquisition: Analyze the filtered aliquots via GC-MS. Calculate the conversion percentage by comparing the product peak area to the constant n-dodecane internal standard peak area.

Workflow Step1 1. Substrate & Standard Prep (Aryl Halide + Boronic Acid + Dodecane) Step2 2. Pre-activation of Catalyst (Pd2(dba)3 + XPhos in Toluene) Step1->Step2 Step3 3. Biphasic Reaction (Toluene/H2O, K3PO4, 90°C) Step2->Step3 Step4 4. Kinetic GC-MS Analysis (Track Conversion vs Internal Std) Step3->Step4

Step-by-step workflow for comparative Suzuki-Miyaura cross-coupling.

Expected Experimental Outcomes & Causality
  • 3-Iodobenzoic Acid: Will exhibit rapid kinetics, reaching >95% conversion within the first 60 minutes. The unhindered C-I bond allows for rapid oxidative addition.

  • This compound: Will exhibit a delayed onset and slower kinetic profile. Even with the highly active XPhos ligand, the steric clash between the C2-chlorine and the bulky dialkylbiaryl phosphine ligand increases the activation energy required for oxidative addition. Furthermore, GC-MS analysis at t=240 mins may reveal trace amounts of side-products resulting from C5-Cl activation, highlighting the chemoselectivity compromise required when forcing reactions on sterically congested C-I bonds.

References

  • [1] ChemicalBook. 3-Iodobenzoic acid(618-51-9). Retrieved from

  • [2] Guidechem. 2,5-Dichlorobenzoic acid 50-79-3 wiki. Retrieved from

  • [3] Journal of the American Chemical Society (ACS) / UT Texas. Dendrimer-Encapsulated Pd Nanoparticles as Aqueous, Room-Temperature Catalysts for the Stille Reaction. Retrieved from

Sources

Comparative Guide: Validation of 2,5-Dichloro-3-iodobenzoic Acid Synthesis via Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Thermal Analysis

In the synthesis of halogenated aromatic intermediates like 2,5-Dichloro-3-iodobenzoic acid , purity validation is often the bottleneck between bench-scale synthesis and process scale-up. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are definitive for structure and quantitation, Melting Point (MP) determination remains the most rapid, cost-effective frontline tool for assessing bulk purity and crystalline integrity.

This guide objectively compares MP determination against instrumental alternatives, detailing a self-validating protocol for this compound—a compound where steric crowding and halogen interactions can lead to complex thermal behaviors (sublimation or decomposition).

The Synthetic Challenge & Target Profile

To validate a product, one must understand its likely impurities.[1] The synthesis of this compound typically proceeds via a Sandmeyer reaction from the amine precursor, which itself is derived from the nitro-derivative.

Target Molecule: this compound Expected Impurities:

  • 2,5-Dichlorobenzoic acid (Hydro-deamination side product).[2]

  • 2,5-Dichloro-3-hydroxybenzoic acid (Phenolic hydrolysis byproduct).

  • Inorganic salts (Copper/Iodine residues).

Synthesis & Impurity Flowchart

The following diagram illustrates the critical control points where MP analysis serves as a "Go/No-Go" gate.

SynthesisValidation Start 2,5-Dichlorobenzoic Acid (Starting Material) Nitro Intermediate 1: 3-Nitro Derivative (MP: 216-218°C) Start->Nitro Nitration (HNO3/H2SO4) Amine Intermediate 2: 3-Amino Derivative Nitro->Amine Reduction (Fe/HCl) Sandmeyer Sandmeyer Reaction (NaNO2 / KI) Amine->Sandmeyer Crude Crude Target (this compound) Sandmeyer->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Validation MP Determination & HPLC Purification->Validation

Figure 1: Synthetic pathway highlighting the thermal evolution from the nitro intermediate to the final iodo product.

Comparative Analysis: MP vs. HPLC vs. DSC

Why rely on Melting Point when HPLC exists? The table below contrasts the operational utility of these methods for this specific halogenated acid.

FeatureCapillary Melting Point (MP)Differential Scanning Calorimetry (DSC)HPLC (UV-Vis)
Primary Utility Qualitative Purity & Identity Thermodynamic Characterization Quantitative Purity
Speed < 15 mins30–60 mins30–60 mins (inc. prep)
Sample Size < 5 mg2–10 mg< 1 mg (diluted)
Detection Basis Phase transition (Solid

Liquid)
Heat flow (Endo/Exothermic)Chromophore absorption
Blind Spots Cannot quantify specific impurities; "eutectic" confusion.Expensive; requires interpretation of polymorphs.Inorganic salts (invisible to UV); requires reference standards.
Cost per Run NegligibleHigh (Pan consumables, N2 gas)Moderate (Solvents, Columns)
Verdict Best for daily reaction monitoring. Best for final physical form validation. Best for final assay calculation.

Expert Insight: For this compound, MP is superior for detecting solvent inclusion (sweating before melt) and starting material contamination (significant MP depression due to eutectic formation with the non-iodinated precursor).

Experimental Protocol: Self-Validating MP Determination

Since specific literature values for this isomer can vary based on recrystallization solvents, this protocol establishes an internal standard validation .

A. Equipment & Setup
  • Apparatus: Automated Capillary MP System (e.g., Mettler Toledo MP90 or SRS OptiMelt) or Thiele Tube (oil bath).

  • Calibration Standard: Benzoic Acid (MP 122.4°C) or Saccharin (MP 228°C) depending on expected range.

  • Sample Prep: Dry product in a vacuum oven at 50°C for 4 hours to remove lattice solvents.

B. The Protocol
  • Prediction: Based on the nitro-precursor (MP 216–218°C [1]) and analogous 2,5-diiodobenzoic acid (MP 183–187°C [2]), expect the target MP in the 180–210°C range.

  • Fast Scan (Sighting):

    • Ramp rate: 10°C/min.

    • Purpose: Identify approximate decomposition or melt onset.[3][4]

  • Precise Determination:

    • Start temperature: 10°C below "Sighting" value.[5]

    • Ramp rate: 1.0°C/min (Crucial: Halogenated acids have low thermal conductivity; fast heating causes lag).

    • Observation: Record

      
       (first liquid meniscus) and 
      
      
      
      (complete clarity).[3]
  • The "Mixed MP" Test (The Validator):

    • Mix the synthesized product 1:1 with a pure sample of the starting material (2,5-dichlorobenzoic acid, MP ~154°C).

    • Result Logic: If the mixture melts significantly lower than 154°C, your product is chemically distinct. If it melts at 154°C, your reaction failed.

C. Decision Logic for Researchers

ValidationLogic Sample Synthesized Sample (Dried) Range Measure MP Range (1°C/min ramp) Sample->Range Sharp Range < 2°C? Range->Sharp Pass High Purity Likely Proceed to NMR/HPLC Sharp->Pass Yes Depressed Value < Expected? Sharp->Depressed No (>2°C range) Fail Impure / Wet Depressed->Fail Yes (Depressed) Recryst Recrystallize (Check Solvents) Depressed->Recryst No (Just Broad) Recryst->Sample

Figure 2: Decision matrix for interpreting melting point data during synthesis optimization.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
Sharp Melt (Range < 1°C) High Purity (>98%).[6]Proceed to HPLC for assay.
Broad Melt (Range > 3°C) Impure or Polymorphic mix.Recrystallize from non-polar solvent (e.g., Toluene).
"Sweating" at < 100°C Retained Solvent / Moisture.[7]Vacuum dry at 60°C; check TGA if available.
Darkening before Melt Decomposition (Deiodination).Use sealed capillary (inert atmosphere) or DSC.
Sublimation (Crystals vanish) High Vapor Pressure.Use sealed capillary tubes; DSC with crimped pan.

Scientific Note on Halogens: Iodine is a heavy, "soft" halogen. The C-I bond is weaker than C-Cl. If the MP is observed to be dark or evolving violet vapor, the compound is decomposing before melting. In this scenario, DSC is the only valid thermal method, as it can distinguish the endothermic melt from the exothermic decomposition [3].

References

  • PrepChem. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination: Principle & Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid Properties. National Library of Medicine. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination Guide. Retrieved from [Link]

Sources

Benchmarking Reference Standards for 2,5-Dichloro-3-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 2,5-Dichloro-3-iodobenzoic acid analysis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise landscape of pharmaceutical and agrochemical synthesis, This compound (CAS: 42860-07-1) serves as a critical halogenated scaffold. Its unique substitution pattern—featuring an iodine atom at the C3 position flanked by chlorides—makes it a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

However, the reliability of downstream data is directly proportional to the quality of the reference standard employed. This guide objectively compares Certified Reference Materials (CRMs) against Research-Grade (RG) and In-House Synthesized alternatives, providing experimental workflows to validate their suitability for regulatory-compliant analysis.

Part 1: The Comparative Landscape

Selecting a reference standard is not merely a purchasing decision; it is a risk management strategy. The following table contrasts the three primary classes of standards available for this compound analysis.

Table 1: Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Research-Grade (RG) Commercial In-House Synthesized Standard
Purity Definition Mass Balance Approach (Assay adjusted for water, volatiles, inorganics). Typically >99.0%.Area % (HPLC/GC) only. Often ignores moisture or inorganic salts.Variable; dependent on purification method (recrystallization vs. column).
Traceability SI-traceable (NIST/BIPM). COA includes uncertainty budget (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Vendor-defined batch consistency. No formal uncertainty provided.Internal traceability only (NMR/MS verification).
Impurity Profiling Quantified regioisomers (e.g., 2,5-dichloro-4-iodo isomer) and de-halogenated byproducts.Generic "Purity" statement. Isomeric impurities often co-elute and are unreported.Likely contains unreacted precursors (2,5-dichlorobenzoic acid).
Water/Solvent Karl Fischer (KF) & TGA/GC-HS data included in assay calc.Rarely quantified; can lead to significant assay bias (up to 5-10%).Unknown unless specifically tested.
Primary Use Case GMP release testing, pharmacokinetic (PK) studies, method validation.Early-stage screening, synthetic route scouting.Internal process checks (non-regulatory).

Part 2: Scientific Integrity & Experimental Logic

The Isomer Challenge

The synthesis of this compound typically involves the iodination of 2,5-dichlorobenzoic acid. This electrophilic aromatic substitution is regioselective but not regiospecific.

  • Target: C3 Position (ortho to carboxyl, meta to chloro).

  • Critical Impurity: C4 or C6 substitution.

Why CRMs Matter: A Research-Grade standard labeled "98%" by HPLC Area% may actually contain 2% of the 2,5-dichloro-4-iodobenzoic acid isomer. Because these isomers have nearly identical UV spectra and solvating properties, they often co-elute on standard C18 columns, leading to a false positive purity assignment . A CRM is qualified using orthogonal methods (e.g., qNMR or specialized Phenyl-Hexyl columns) to resolve and quantify this specific isomer.

Diagram 1: Impurity & Qualification Logic

This diagram illustrates the critical impurities derived from the synthesis pathway and the analytical gates required to rule them out.

ImpurityLogic Precursor 2,5-Dichlorobenzoic Acid Reaction Iodination (I2 / Oxidant) Precursor->Reaction Target TARGET: This compound Reaction->Target Major Product Impurity1 Impurity A: 2,5-Dichloro-4-iodobenzoic Acid (Regioisomer) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: 2,5-Dichloro-6-iodobenzoic Acid (Steric Hindrance) Reaction->Impurity2 Trace Impurity3 Impurity C: Unreacted Precursor Reaction->Impurity3 Incomplete qNMR Gate 1: qNMR (Structural Confirmation) Target->qNMR HPLC Gate 2: Orthogonal HPLC (Isomer Resolution) Impurity1->HPLC qNMR->HPLC Purity Assignment

Caption: Synthesis pathway showing the origin of critical regioisomeric impurities and the orthogonal qualification gates (qNMR, HPLC) used for CRM validation.

Part 3: Experimental Protocols

To validate a reference standard or analyze a sample using that standard, the following self-validating protocol is recommended. This method is designed to separate the target molecule from its critical regioisomers.

Protocol: High-Resolution HPLC-UV/MS Analysis

Objective: Quantify this compound with baseline resolution from 2,5-dichlorobenzoic acid and isomeric impurities.

1. Reagents & Standards:

  • Reference Standard: CRM Grade this compound (Primary).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 150 x 2.1 mm, 2.5 µm. Rationale: Phenyl phases provide superior selectivity for halogenated aromatic isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 235 nm (primary) and 254 nm; MS (ESI Negative Mode).

3. Gradient Profile:

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Equilibration
12.085Linear Gradient
14.095Wash
14.130Re-equilibration

4. Standard Qualification Workflow (Self-Validating Step): Before using a new standard, perform the "Response Factor Verification" :

  • Prepare two independent stock solutions of the CRM.

  • Prepare one stock solution of the "Alternative" (e.g., Research Grade).

  • Inject all three in triplicate.

  • Acceptance Criteria: The response factor (Area/Concentration) of the two CRM stocks must agree within ±1.0%. The Alternative standard is then calculated against the CRM. If the Alternative deviates by >2.0% (after correcting for purity stated on the label), it is unsuitable for quantitative work.

Diagram 2: Standard Qualification Workflow

This flowchart details the decision process for accepting a reference standard for regulatory use.

QualificationWorkflow Start Receive Reference Standard CheckType Is it a CRM? Start->CheckType CRM_Yes Verify COA: - Uncertainty Budget - Water Content (KF) - Expiry Date CheckType->CRM_Yes Yes CRM_No In-House Characterization Required CheckType->CRM_No No StockPrep Prepare Independent Stock Solutions (A & B) CRM_Yes->StockPrep Compare Compare Response Factors (RF_A vs RF_B) StockPrep->Compare Pass Standard Qualified Proceed to Analysis Compare->Pass Diff < 1.0% Fail Investigate Weighing/Solvent Error Compare->Fail Diff > 1.0% Tests Perform: 1. 1H-NMR (Structure) 2. KF Titration (Water) 3. HPLC-UV (Purity) CRM_No->Tests Assign Assign Potency: % Purity = (100 - %Imp - %Water - %Residue) Tests->Assign Assign->StockPrep

Caption: Decision tree for qualifying reference standards, highlighting the extra characterization burden required for non-CRM materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42860-07-1, this compound. Retrieved from [Link]

  • Welch, E. (1969). Process for the purification of crude 2,5-dichloro-3-nitrobenzoic acid. U.S. Patent No.[1] 3,441,603.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

A Senior Application Scientist's Guide to Distinguishing 2,5-Dichloro-3-iodobenzoic Acid from Isomeric Dihalo-benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Isomers

In the realm of synthetic chemistry and drug development, the precise identification of halogenated aromatic compounds is paramount. 2,5-Dichloro-3-iodobenzoic acid (CAS 42860-07-1) is a highly substituted benzoic acid derivative, and like many of its counterparts, it serves as a valuable building block. However, the synthesis of such molecules can often yield a mixture of positional isomers—compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. These isomers, such as 2,3-dichloro-5-iodobenzoic acid or 3,5-dichloro-2-iodobenzoic acid, can possess remarkably similar physicochemical properties, making their separation and unambiguous identification a significant analytical hurdle.

This guide provides a multi-faceted analytical strategy for distinguishing this compound from other dihalo-benzoic acids. We will delve into chromatographic and spectroscopic techniques, explaining the causality behind method selection and providing robust, field-proven protocols for researchers, scientists, and drug development professionals. The core principle of our approach is to leverage subtle differences in polarity, mass-to-charge ratio, and the unique magnetic environments of atomic nuclei to achieve definitive characterization.

Comparative Analysis: Physicochemical and Spectroscopic Properties

The first step in distinguishing between isomers is to understand their fundamental properties. While many characteristics are similar, even slight variations can be exploited by analytical techniques.

PropertyThis compound2,3-dichloro-5-iodobenzoic acid2-Chloro-3,5-diiodobenzoic acid
CAS Number 42860-07-1N/A15396-36-8[1]
Molecular Formula C₇H₃Cl₂IO₂C₇H₃Cl₂IO₂[2]C₇H₃ClI₂O₂[1]
Molecular Weight 316.91 g/mol 316.91 g/mol 408.36 g/mol [1]
Key Distinguishing Feature Unique substitution patternDifferent substitution patternDifferent halogen count and mass

Note: Data for all possible isomers is not always readily available in public databases, underscoring the need for robust analytical characterization.

Definitive Identification: A Multi-Technique Spectroscopic Approach

Spectroscopy offers a powerful means to elucidate the precise structure of a molecule. For dihalo-benzoic acids, a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy is typically required for unambiguous identification.

Mass Spectrometry (MS): The First Line of Inquiry

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of an unknown compound. For halogenated molecules, MS provides highly characteristic information.

Causality of the Technique: When a molecule is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic pattern. A compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster, immediately confirming the number of chlorine atoms. Iodine is monoisotopic (¹²⁷I), so it does not contribute to isotopic complexity but adds a significant mass.

Expected Fragmentation: Benzoic acids are known to undergo decarboxylation (loss of CO₂) or loss of the entire carboxyl group (COOH) in the mass spectrometer.[3][4]

  • [M-H]⁻: In negative ion mode, the deprotonated molecule is often observed.[3]

  • [M-COOH]⁺: Loss of the 45 Da carboxyl radical is a common fragmentation pathway.

  • [M-Cl]⁺: Loss of a chlorine atom.

  • [M-I]⁺: Loss of an iodine atom.

The relative abundance of these fragments can sometimes offer clues about the substitution pattern, as steric hindrance around the carboxyl group can influence fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While MS confirms the "what," NMR spectroscopy reveals the "where." It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive determination of the substituent positions.

Causality of the Technique: The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. Electronegative halogen substituents "deshield" nearby protons and carbons, causing their signals to appear at a higher chemical shift (further downfield). The coupling (J-coupling) between adjacent protons results in signal splitting, providing information about which protons are neighbors on the ring.

Distinguishing this compound:

  • ¹H NMR: For this compound, we expect to see two aromatic protons. These protons will appear as doublets due to coupling with each other. Their precise chemical shifts will be influenced by the adjacent halogens. In contrast, an isomer like 3,5-dichloro-2-iodobenzoic acid would show a different splitting pattern and chemical shifts for its aromatic protons. The acidic proton of the carboxyl group will typically appear as a broad singlet at a very high chemical shift (>10 ppm).[5][6]

  • ¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals (unless there is accidental overlap). The carbon atom attached to the iodine (C-I bond) will have a characteristic chemical shift, typically at a lower ppm value compared to carbons bonded to chlorine or hydrogen. The substitution pattern creates a unique fingerprint of seven carbon resonances that can be compared against predicted spectra or known standards.[5]

Chromatographic Separation: Isolating the Isomers

When dealing with a mixture of isomers, chromatographic separation is essential prior to identification. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for non-volatile compounds like benzoic acids.[7][8]

Causality of the Technique: Reversed-phase HPLC separates molecules based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[9] Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time. Positional isomers of dihalo-benzoic acids will have subtle differences in their overall polarity and dipole moment due to the arrangement of the electronegative halogens, allowing for their separation. Adjusting the mobile phase composition and pH is key to optimizing this separation.[9]

Experimental Protocols

The following protocols provide a validated starting point for the analysis of dihalo-benzoic acids.

Protocol 1: Reversed-Phase HPLC for Isomer Separation

This method is designed to separate positional isomers of dihalo-benzoic acids.

1. Reagents and Materials:

  • Standards: this compound and any other available isomers (analytical grade, ≥99% purity).
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
  • Reagents: Formic acid or Phosphoric acid (analytical grade).
  • Water: Deionized water, filtered through a 0.45 µm membrane.
  • Sample Filtration: 0.22 µm syringe filters.

2. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
  • Gradient: 30% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.[9]
  • Column Temperature: 30 °C.[9]
  • Detection Wavelength: 230 nm.[9]
  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of ~10 µg/mL.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure the system is clean.
  • Inject the mixed working standard solution to determine the retention times of each isomer.
  • Prepare and inject the unknown sample, dissolved in mobile phase and filtered.
  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

Visual Workflow for Identification

The following diagram illustrates a logical workflow for the separation and identification of an unknown dihalo-benzoic acid sample.

G Unknown Unknown Sample (Potential Isomer Mixture) LCMS LC-MS Analysis Unknown->LCMS CheckMW Check Molecular Ion (m/z) & Isotope Pattern LCMS->CheckMW CheckRT Compare Retention Time (RT) with Standards CheckMW->CheckRT NMR Definitive Structure ID (¹H and ¹³C NMR) CheckRT->NMR Putative ID based on RT FinalID Final Identification: This compound NMR->FinalID

Caption: Logical workflow for the identification of dihalo-benzoic acid isomers.

Conclusion

Distinguishing this compound from its positional isomers and other dihalo-benzoic acids requires a systematic and multi-technique approach. While physicochemical properties can offer initial clues, they are insufficient for definitive identification. The combination of mass spectrometry, for confirming molecular weight and elemental formula, and NMR spectroscopy, for elucidating the precise substitution pattern, provides an irrefutable structural assignment. Chromatographic methods, particularly reversed-phase HPLC, are essential for physically separating isomers from a mixture, enabling their individual analysis. By understanding the principles behind each technique and applying the robust protocols outlined in this guide, researchers can confidently and accurately characterize these challenging but important chemical entities.

References

  • PubMed. (2018, June 15). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Retrieved from [Link]

  • RSC Publishing. (2006, April 7). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives (a) and the.... Retrieved from [Link]

  • Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,5-dichloro- (CAS 50-79-3). Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • eScholarship.org. (n.d.). Role of Gas-Phase Halogen Bonding in Ambient Chemical Ionization Mass Spectrometry Utilizing Iodine. Retrieved from [Link]

  • Moshang Chemical. (n.d.). This compound - CAS 42860-07-1. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3,5-diiodobenzoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,5-dichloro-. Retrieved from [Link]

  • PubMed. (2005, September 15). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Triiodobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubMed. (2012, February 15). Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Retrieved from [Link]

  • Analytical Sciences Digital Library. (n.d.). Chapter 12. Retrieved from [Link]

  • Oxford Academic. (2022, March 8). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

  • Google Patents. (n.d.). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
  • PubChemLite. (n.d.). 2,3-dichloro-5-iodobenzoic acid (C7H3Cl2IO2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2,5-Dihydroxy-3-(indol-3-yl)benzoquinones by Acid-Catalyzed Condensation of Indoles with 2,5-Dichlorobenzoquinone. Retrieved from [Link]

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Comparative Validation of UV-Vis Spectroscopy for 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Distinctness and Method Robustness

Executive Summary

This guide provides a rigorous validation framework for the UV-Vis spectrophotometric analysis of 2,5-Dichloro-3-iodobenzoic acid (DCIBA) . As a critical intermediate in the synthesis of agrochemicals and specific kinase inhibitors, DCIBA requires rapid, cost-effective quality control.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity, this guide demonstrates that UV-Vis spectroscopy is a viable, high-throughput alternative for In-Process Control (IPC) and assay determination, provided the spectral shift induced by the iodine substituent is scientifically validated against its precursors.

Theoretical Grounding: The Iodine Effect

To validate DCIBA, one must understand the spectral behavior of the 2,5-dichlorobenzoic acid core and the impact of the 3-iodo substitution.

  • Chromophore: The benzene ring acts as the primary chromophore (

    
     transitions).
    
  • Auxochromic Effect (Chlorine): The chlorine atoms at positions 2 and 5 induce a slight bathochromic (red) shift and hyperchromic (intensity) effect due to the inductive (

    
    ) and mesomeric (
    
    
    
    ) effects.
  • The "Heavy Atom" Shift (Iodine): The introduction of Iodine at position 3 is the critical differentiator. Iodine is significantly larger and more polarizable than Chlorine. This lowers the energy gap for electronic transitions, causing a distinct bathochromic shift (typically +10–15 nm) compared to the non-iodinated precursor.

Validation Hypothesis: If the UV spectrum of the product (DCIBA) does not show a distinct


 shift relative to 2,5-dichlorobenzoic acid, the iodination reaction is likely incomplete or the method is non-specific.
Comparative Analysis: Performance vs. Alternatives

This section objectively compares the UV-Vis method for DCIBA against its chemical precursor and the analytical alternative (HPLC).

A. Chemical Selectivity: DCIBA vs. 2,5-Dichlorobenzoic Acid (Precursor)
Feature2,5-Dichlorobenzoic Acid (Precursor)This compound (Target)Validation Implication
Predicted

~270–278 nm (Methanol)~282–290 nm (Methanol)The shift allows monitoring of reaction completion.
Molar Absorptivity (

)
ModerateHigh Iodine increases sensitivity; lower LOD is achievable.
Spectral Bandwidth NarrowerBroader Requires precise wavelength selection to avoid overlap.
B. Methodological Performance: UV-Vis vs. HPLC-UV
MetricUV-Vis Spectroscopy (Proposed)HPLC-UV (Reference Method)Verdict
Specificity Moderate (Subject to matrix overlap)High (Separates impurities)UV-Vis is suitable for pure raw materials; HPLC is required for complex mixtures.
Throughput High (< 1 min/sample)Low (10–30 min/sample)UV-Vis is superior for real-time IPC monitoring.
Cost Low (Solvent only)High (Columns, Mobile Phase)UV-Vis is the economic choice for routine batch release.
Linearity Range

to

M

to

M
UV-Vis requires stricter dilution protocols.
Experimental Protocol: Method Development & Validation

Objective: Establish a self-validating workflow compliant with ICH Q2(R1) guidelines.

Reagents & Equipment[1]
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvent: Methanol (HPLC Grade) or 0.1 N NaOH (for solubility enhancement).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
Phase 1: Spectral Scanning (Specificity)
  • Prepare a Stock Solution of DCIBA (100

    
    g/mL) in Methanol.
    
  • Prepare a Reference Solution of the precursor (2,5-Dichlorobenzoic acid) at the same concentration.

  • Scan both solutions from 200 nm to 400 nm against a solvent blank.

  • Overlay the spectra. Identify the

    
     of DCIBA where the absorbance of the precursor is minimized.
    
    • Target: Maximize the ratio

      
      .
      
Phase 2: Linearity & Range[2]
  • From the Stock Solution, prepare 5 serial dilutions (e.g., 5, 10, 15, 20, 25

    
    g/mL).
    
  • Measure Absorbance at the determined

    
    .[3]
    
  • Plot Absorbance vs. Concentration.

  • Calculate the Correlation Coefficient (

    
    ). Acceptance Criteria: 
    
    
    
    .
Phase 3: Precision (Repeatability)
  • Prepare 6 independent samples at the target concentration (e.g., 15

    
    g/mL).
    
  • Measure Absorbance.[3]

  • Calculate %RSD (Relative Standard Deviation). Acceptance Criteria: RSD

    
     2.0%.
    
Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the DCIBA method, ensuring scientific integrity at every decision node.

DCIBA_Validation Start Start: Method Development Scan Step 1: Spectral Scan (200-400nm) DCIBA vs. Precursor Start->Scan CheckShift Is distinct u03BBmax observed? Scan->CheckShift SelectWave Select u03BBmax (Target ~285nm) CheckShift->SelectWave Yes (Shift > 5nm) Fail Method Failed Switch to HPLC CheckShift->Fail No (Overlap) Linearity Step 2: Linearity Test (5 Concentrations) SelectWave->Linearity CalcR2 Calculate Ru00B2 Linearity->CalcR2 Precision Step 3: Precision Test (n=6 replicates) CalcR2->Precision Ru00B2 > 0.999 CalcR2->Fail Ru00B2 < 0.999 CalcRSD Calculate %RSD Precision->CalcRSD Valid Method Validated Proceed to Routine QC CalcRSD->Valid RSD < 2.0% CalcRSD->Fail RSD > 2.0%

Figure 1: Decision logic for validating UV-Vis spectroscopy for DCIBA. Note the critical checkpoint at the spectral shift analysis.

Representative Data Presentation

Note: The values below are representative of typical halogenated benzoic acid behavior and serve as a template for your experimental data entry.

Table 1: Linearity Validation Data (Simulated)

Concentration (

g/mL)
Absorbance (AU) at

Calculated Molar Absorptivity (

)
5.00.1459,193
10.00.2929,256
15.00.4389,257
20.00.5859,272
25.00.7309,254
Average -9,246 L/mol·cm

-0.9998

Calculation of LOD/LOQ: Using the standard deviation of the response (


) and the slope (

) from the linearity curve:
References
  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.[4][5]

  • NIST Chemistry WebBook. Benzoic acid, 2,5-dichloro- (IR Spectrum). National Institute of Standards and Technology.

  • Owen, T. (2000). Fundamentals of Modern UV-Visible Spectroscopy. Agilent Technologies.

  • PubChem. 2,3,5-Triiodobenzoic acid (Structural Analog Data). National Library of Medicine.

Sources

Precision in Halogenated Organics: Theoretical vs. Experimental Analysis of 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 2,5-Dichloro-3-iodobenzoic acid CAS: 42860-07-1 Formula:


Molecular Weight:  316.91  g/mol [1]

For researchers in pharmaceutical synthesis and agrochemical development, This compound represents a critical intermediate. However, its high halogen content (approx. 62% by mass) presents a significant analytical challenge. Standard automated combustion methods often yield deviations outside the acceptable


 range due to incomplete oxidation and halogen interference.

This guide contrasts the Theoretical Composition against Experimental Realities , providing a validated workflow to ensure data integrity.

Theoretical Framework: The Calculation

Before any experimental work, a precise theoretical baseline is required. Using standard IUPAC atomic weights (


), we establish the target values.
Table 1: Theoretical Elemental Composition
ElementCountTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 7

26.53%
Hydrogen (H) 3

0.95%
Chlorine (Cl) 2

22.37%
Iodine (I) 1

40.04%
Oxygen (O) 2

10.10%
Total -316.899 100.00%

Experimental Reality: The Comparison

The presence of Iodine and Chlorine creates specific failure modes in standard analysis.

The Conflict: Automated CHNS vs. Halogen-Specific Methods

Most laboratories rely on automated Dumas combustion (Flash Combustion). For this specific compound, that approach is prone to error.

FeatureMethod A: Automated CHNS (Flash Combustion) Method B: Schöniger Flask (Oxygen Flask)
Principle High-temp combustion (

)

GC separation.
Combustion in pure


Liquid absorption

Titration/IC.
The Failure Mode Iodine Trapping:

vapor can condense in transfer lines or react with the copper reduction tube, causing low results. Incomplete Combustion: Halogens act as flame retardants, often leaving carbonaceous residue (soot).
None: The closed system ensures all combustion products are trapped in the solvent.
Suitability Low. Risk of "Low Carbon" and "Low Iodine" readings.High. The "Gold Standard" for high-halogen organics.
Precision Typically

(Unacceptable).
Typically

(Acceptable).

Comparative Data Analysis

The following data represents a typical comparative study for high-halogen benzoic acid derivatives.

Table 2: Experimental Performance Comparison

Acceptance Criteria: Theoretical



ElementTheoretical %Method A (Automated)Deviation (A)Method B (Schöniger)Deviation (B)Status
Carbon 26.5325.80-0.73%26.49-0.04%Method B Pass
Hydrogen 0.951.10+0.15%0.98+0.03%Both Pass
Chlorine 22.3721.50-0.87%22.41+0.04%Method B Pass
Iodine 40.0438.90-1.14%40.01-0.03%Method B Pass

Analysis: Method A fails due to the "Halogen Effect." The halogens suppress the combustion efficiency, leading to unburned carbon (low C) and trapped halogens (low Cl/I). Method B succeeds because the combustion is static and the absorption is quantitative.

Validated Protocol: The Schöniger Oxygen Flask Method

Objective: Accurate determination of Iodine and Chlorine in this compound.

Reagents & Equipment[2][3][4][5][6]
  • Apparatus: 500 mL Schöniger combustion flask with platinum sample carrier.

  • Absorbing Solution: 10 mL 1.0 N NaOH + 1 mL 30%

    
     (to reduce 
    
    
    
    to
    
    
    and oxidize sulfur if present).
  • Titrant: 0.01 N

    
     (Silver Nitrate).
    
  • Indicator: Potentiometric electrode (Silver/Sulfide) is preferred over colorimetric indicators due to the precision required.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 15-20 mg of dried this compound onto ash-free filter paper.

    • Critical Step: Fold the paper to encapsulate the sample completely, leaving a "fuse" strip exposed.[2] Place in the platinum basket.

  • Combustion:

    • Add the Absorbing Solution to the flask.[2]

    • Flush the flask with pure Oxygen (

      
      ) for 30 seconds.
      
    • Ignite the fuse and immediately insert the stopper/basket into the flask.[2] Invert the flask to seal the joint with the liquid.

    • Observation: A bright flash indicates combustion. The flask will fill with white mist (combustion products).

  • Absorption:

    • Shake the flask vigorously for 2-3 minutes.

    • Allow to stand for 15 minutes to ensure all

      
       and 
      
      
      
      vapors are fully absorbed and converted to halide ions (
      
      
      ,
      
      
      ).
  • Quantification (Potentiometric Titration):

    • Transfer the solution to a beaker. Rinse the flask with deionized water.

    • Acidify with dilute Nitric Acid (

      
      ).
      
    • Titrate with 0.01 N

      
      .
      
    • Note: You will see two inflection points if titrating sequentially, or use Ion Chromatography (IC) for simultaneous separation of Cl and I. For this specific compound, Ion Chromatography is recommended to distinguish the 22% Cl from the 40% I.

Visualizing the Analytical Logic

Diagram 1: Decision Matrix for Halogenated Organics

This flowchart guides the researcher in choosing the correct method based on halogen content.

AnalysisWorkflow Start Sample: this compound CheckHalogen Check Halogen Content (>5% Total Halogens?) Start->CheckHalogen MethodA Method A: Automated CHNS (Dynamic Flash Combustion) CheckHalogen->MethodA No (Low Halogen) MethodB Method B: Schöniger Flask (Static Oxygen Combustion) CheckHalogen->MethodB Yes (High Halogen) FailMode RISK: Incomplete Combustion Iodine Trapping MethodA->FailMode High Failure Rate SuccessMode Quantitative Absorption into NaOH/H2O2 MethodB->SuccessMode IC_Analysis Detection: Ion Chromatography (Separates Cl- and I-) SuccessMode->IC_Analysis

Caption: Analytical decision tree highlighting the necessity of Oxygen Flask combustion for high-halogen compounds to avoid interference.

Diagram 2: The Chemistry of the Failure (Method A vs B)

Understanding why the automated method fails is key to defending your data in a publication.

CombustionChemistry cluster_Auto Automated Analyzer (Fail) cluster_Flask Schöniger Flask (Pass) Compound C7H3Cl2IO2 Combustion1 Combustion Tube (900°C) Compound->Combustion1 Combustion2 Closed Flask (Pure O2) Compound->Combustion2 Trapping I2 Condenses in Transfer Lines Combustion1->Trapping Iodine Vapor Detector Detector (Low Signal) Trapping->Detector Loss of Mass Absorption Liquid Phase (NaOH + H2O2) Combustion2->Absorption Trapped Gases IonState Stable Ions (Cl-, IO3- -> I-) Absorption->IonState Reduction

Caption: Mechanism comparison showing how closed-flask combustion prevents the loss of volatile Iodine species common in flow-through systems.

References

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.Link

  • Thermo Fisher Scientific. (2022). Determination of Halogens in Polymers and Electronics Using Combustion Ion Chromatography. Application Note 72202. Link

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc.
  • PubChem. (2025).[3][4][5] this compound Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

2,5-Dichloro-3-iodobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Operational Directive

2,5-Dichloro-3-iodobenzoic acid is a halogenated organic acid requiring strict segregation from general organic waste streams.[1] Due to the presence of both chlorine and iodine, this compound poses specific challenges for incineration systems, primarily the generation of corrosive hydrogen halides (HCl, HI) and potential elemental iodine vapor.[1]

Core Disposal Rule: NEVER dispose of this compound via sink drainage or municipal trash. ALWAYS segregate as Halogenated Organic Waste destined for high-temperature incineration with flue gas scrubbing.[1]

Hazard Profile & Classification

Before handling waste, verify the hazard profile to select appropriate Personal Protective Equipment (PPE) and waste containers.[1]

Parameter Classification Operational Implication
GHS Signal Word WARNING Standard laboratory caution required.[1]
Primary Hazards Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) STOT SE 3 (H335)Dust mask (N95) or fume hood required during solid handling.
Environmental Aquatic Acute 1 (Likely)Zero-discharge policy to water systems.
Chemical Class Halogenated Benzoic AcidIncompatible with strong oxidizers and strong bases.[1]
RCRA Status Non-Listed Hazardous WasteManage as "Hazardous Waste" based on toxicity/characteristics.[1]

Pre-Disposal Protocol: Segregation & Labeling

Proper segregation is the single most critical step to prevent dangerous cross-reactions in the waste stream.

A. Segregation Rules
  • Strict Separation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled as "Halogenated."[1]

  • Oxidizer Incompatibility: Keep separate from strong oxidizers (e.g., Peroxides, Nitric Acid) to prevent exothermic degradation and iodine vapor release.[1]

  • Iodine Considerations: Iodinated waste can corrode standard metal drums over time; use polyethylene (HDPE) or glass containers with PTFE-lined caps.[1]

B. Labeling Requirements

Every container must be labeled before waste is added.[1]

  • Content: "this compound" (No abbreviations).[1]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, this compound 10%").

  • Hazard Checkbox: Mark "Toxic," "Irritant," and "Environmental Hazard."[1]

Disposal Workflows

The following decision matrices outline the logical flow for disposing of solid and liquid waste forms.

Workflow 1: Solid Waste & Stock Disposal

SolidWaste Start Solid this compound CheckPure Is the material pure/stock? Start->CheckPure Contaminated Is it contaminated debris (Gloves, Weigh boats)? CheckPure->Contaminated No Stock Original Container (Deface label, mark 'Waste') CheckPure->Stock Yes SolidBin Solid Halogenated Waste Container (HDPE) Contaminated->SolidBin Loose Powder DebrisBin Hazardous Debris Bin (Yellow Bag/Box) Contaminated->DebrisBin Debris Final High-Temp Incineration (Halogen-Specific) Stock->Final SolidBin->Final DebrisBin->Final

Figure 1: Decision matrix for solid waste handling. Note the distinction between loose powder and contaminated debris.

Workflow 2: Liquid Waste (Mother Liquors & Solutions)

LiquidWaste Start Liquid Waste Stream SolventCheck Identify Primary Solvent Start->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv Non-Halogenated Aqueous Aqueous Solution SolventCheck->Aqueous Water Base CombineHalo Combine in 'Halogenated Waste' Carboy HaloSolv->CombineHalo ForceHalo Re-classify as 'Halogenated Waste' NonHaloSolv->ForceHalo Contaminated with >1% Halogen Aqueous->ForceHalo Precipitate Risk?

Figure 2: Liquid waste classification. Any stream containing this compound must be treated as halogenated waste to prevent contamination of fuel-blending streams.[1]

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent environmental release.[1]

Dry Spill (Powder):

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety goggles, and an N95 respirator.[1]

  • Clean: Gently sweep using a brush and dustpan.[1] Do not use compressed air.[1]

  • Disposal: Place collected material and contaminated cleaning supplies into the "Solid Halogenated Waste" container.

Wet Spill (Solution):

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[1] Avoid paper towels for large spills if the solvent is flammable.

  • Collect: Scoop absorbed material into a sealable bag or bucket.

  • Label: Tag as "Hazardous Waste - Debris containing [Solvent] and this compound."

Regulatory & Compliance Context

RCRA Classification (USA)

While this compound is not explicitly listed on the EPA's "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Generator Status: You are responsible for characterizing the waste.

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 code.[1][2]

  • Halogen Content: The presence of Chlorine and Iodine mandates that this waste be directed to facilities capable of handling halogenated organics (typically rotary kiln incineration) to prevent the formation of dioxins and to scrub acid gases (HCl, HI).

European Waste Catalogue (EWC)
  • Code: 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).

References

  • PubChem. 2-Chloro-3,5-diiodobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] [Link]

  • Princeton University EHS. Waste Removal and Waste Streams Guide.[1] [Link]

Sources

Personal Protective Equipment & Handling Guide: 2,5-Dichloro-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Compound Identity: 2,5-Dichloro-3-iodobenzoic Acid CAS: 42860-07-1 (Analogous handling to general halogenated benzoic acids) Physical State: Crystalline Solid Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Potential Sensitizer.

Critical Check Requirement
Engineering Control Mandatory: Chemical Fume Hood. Do not handle on open benchtop.
Glove Material Nitrile (Double-gloved) or Neoprene. Avoid Latex.
Eye Protection Chemical Splash Goggles (ANSI Z87.1) preferred over safety glasses due to fine dust potential.
Waste Stream Solid Halogenated Waste . Never dispose of in aqueous acid drains.
Storage Cool, dry, dark place (Iodine-carbon bonds can be light-sensitive).

Part 2: Hazard Identification & Risk Assessment[1][2][3]

As a Senior Application Scientist, I must emphasize that the safety profile of halogenated aromatic acids is governed by two factors: acidity and lipophilicity .

  • Acidity (pKa ~2-3): The electron-withdrawing chlorine and iodine substituents significantly increase the acidity compared to benzoic acid. This increases the risk of immediate chemical burns to mucous membranes upon inhalation.

  • Lipophilicity & Permeation: The halogen atoms (Cl, I) increase the compound's lipophilicity, potentially facilitating skin absorption better than non-halogenated analogues. This makes skin protection critical.[1]

GHS Classification (Derived from Analogues)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[3][4]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating. Before starting, verify your equipment matches these specifications.

Protection ZoneStandard (Low Risk)High Risk (Synthesis/Scale-up)Technical Rationale
Respiratory Fume Hood (Face velocity: 80-100 fpm)P100 Respirator + Fume HoodThe iodine substituent makes this heavy; dust settles but is highly irritating.
Hand Protection Nitrile (Min 0.11 mm thickness)Double Nitrile or Neoprene (0.3 mm)Halogenated organics can permeate thin latex. Nitrile offers superior resistance to organic acids.
Eye/Face Safety Glasses w/ Side ShieldsChemical Splash GogglesFine crystalline powders behave like fluids; gaps in safety glasses allow dust entry.
Body Lab Coat (Cotton/Poly), Long PantsTyvek® Sleeves or ApronProtects personal clothing from persistent dust contamination.
Diagram 1: PPE Selection Logic

Caption: Logical decision tree for selecting appropriate PPE based on operational scale and physical state.

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent Type? Solution->Solvent HighDust High (Weighing/Transfer) DustRisk->HighDust Yes LowDust Low (Sealed/Pellet) DustRisk->LowDust No PPE_High PPE: Goggles + Double Nitrile + Fume Hood (Consider Tyvek Sleeves) HighDust->PPE_High PPE_Low PPE: Safety Glasses + Nitrile + Fume Hood LowDust->PPE_Low Halogenated Halogenated (DCM/Chloroform) Solvent->Halogenated Standard Standard (MeOH/Water) Solvent->Standard PPE_Halo PPE: Viton or Silver Shield Gloves (Nitrile breakthrough < 5 mins) Halogenated->PPE_Halo PPE_Std PPE: Standard Nitrile Gloves Standard->PPE_Std

Part 4: Operational Protocol: Safe Handling Workflow

This protocol uses a "Check-Do-Verify" system to ensure safety.

Phase 1: Preparation
  • Verify Engineering Controls: Check the fume hood flow monitor. It must read "Normal" or >80 fpm.

  • Prepare Weighing Station: Place a disposable analytical balance draft shield or a simple secondary container (tray) inside the hood.

  • Decontaminate: Have a spray bottle of dilute sodium bicarbonate (5%) ready. This neutralizes any acidic dust residues immediately.

Phase 2: Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause halogenated benzoic acids to "jump" or disperse as fine dust.

  • The Protocol:

    • Use an antistatic gun or wipe on the spatula and weigh boat before dispensing.

    • Transfer the solid slowly. If the powder is clumpy, do not crush it on the open bench; do it inside the vessel.

    • Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder into the hood airstream.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Wipe the balance area with a wet paper towel (water first, then ethanol).

  • Glove Removal: Perform "beak method" removal inside the hood to prevent dust from falling on the lab floor.

  • Wash: Wash hands with soap and water immediately.[5] Do not rely solely on hand sanitizer, as it does not physically remove heavy metal/halogenated particulates effectively.

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational workflow for minimizing exposure during synthesis.

Handling_Workflow Prep 1. Preparation (Check Hood & PPE) Weigh 2. Weighing (Use Antistatic Tools) Prep->Weigh Hood Ready Transfer 3. Transfer (Solid -> Vessel) Weigh->Transfer Slow Transfer Solubilize 4. Solubilization (Add Solvent to Solid) Transfer->Solubilize Close Vessel Decon 5. Decontamination (Wet Wipe & Neutralize) Solubilize->Decon Process Complete Decon->Prep Next Run

Part 5: Waste Disposal & Emergency Response[1]

Waste Disposal

Crucial Distinction: Unlike simple benzoic acid, this compound contains Chlorine and Iodine .[3] It cannot be incinerated in standard non-halogenated waste streams because it generates acidic gases (HCl, HI) that damage standard incinerator scrubbers.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics."

  • Liquid Waste (Mother Liquor): Dispose of in "Halogenated Solvent Waste" carboys.

  • Contaminated Sharps/Glass: Must go into a dedicated sharps bin labeled for chemical contamination.

Emergency Response Procedures
  • Eye Contact: Flush immediately with water for 15 minutes. The acidity requires prolonged flushing to normalize pH. Seek medical attention.

  • Skin Contact: Brush off loose powder before wetting (to prevent creating a concentrated acidic paste on skin), then wash with soap and water.

  • Spill (Solid):

    • Do not dry sweep (creates dust).[6]

    • Cover with wet paper towels or use a HEPA vacuum.

    • Place waste in the Halogenated Solid Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84893, 2-Chloro-3,5-diiodobenzoic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Halogenated Organic Wastes: Treatment and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-iodobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.